Colesevelam
Description
BenchChem offers high-quality Colesevelam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colesevelam including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZNRDSPNOAU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H67Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Colesevelam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182815-44-7, 182815-43-6 | |
| Record name | Colesevelam hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colesevelam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colesevelam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of Colesevelam's Polymer Structure
Abstract
Colesevelam hydrochloride is a non-absorbed, polymeric bile acid sequestrant employed in the management of hypercholesterolemia and type 2 diabetes mellitus.[1][2][3] Its therapeutic efficacy is intrinsically linked to its complex, cross-linked polymeric structure. This guide provides a comprehensive technical overview of the essential analytical methodologies for the thorough characterization of colesevelam's polymer structure. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights into spectroscopic, chromatographic, and thermal analysis techniques. The protocols described herein are designed to establish a self-validating system for ensuring the identity, purity, and structural integrity of this complex therapeutic agent.
Introduction: The Architectural Basis of Colesevelam's Mechanism of Action
Colesevelam is a synthetic polymer engineered to bind bile acids in the gastrointestinal tract with high affinity and specificity.[4][5] This interaction interrupts the enterohepatic circulation of bile acids, compelling the liver to upregulate the conversion of cholesterol into new bile acids.[2][6] This increased demand for cholesterol leads to a reduction in low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[2][6]
The polymer's unique structure is central to its function. Colesevelam is synthesized from polyallylamine hydrochloride, which is then cross-linked with epichlorohydrin.[1][2] The resulting three-dimensional network is further modified by alkylation with 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide.[1][2] This intricate synthesis yields a hydrogel with both hydrophobic and cationic sites, optimized for binding anionic and hydrophobic bile acids.[4][7]
Given that colesevelam is a non-absorbed polymer, its safety and efficacy are directly tied to its physicochemical properties.[1][2] Therefore, rigorous characterization of its polymeric structure is a critical aspect of quality control and regulatory compliance.[8][9]
The Building Blocks: Deconstructing the Colesevelam Polymer
The structure of colesevelam is not a simple linear chain but a complex, cross-linked network.[1][7] It is composed of four key monomeric units, as depicted in the diagram below. The relative ratios of these units are crucial for the drug's performance.
Figure 1: Conceptual diagram of the monomeric units and modifications of the colesevelam polymer.
The U.S. Food and Drug Administration (FDA) provides guidance on the expected ratios of these units, which is essential for establishing the sameness of generic versions of the drug.[10]
A Multi-faceted Approach to Characterization: The Analytical Toolkit
Due to the insoluble and cross-linked nature of colesevelam, a combination of analytical techniques is necessary for a comprehensive characterization.[7][11][12][13][14] No single method can provide a complete picture; instead, data from multiple orthogonal techniques must be integrated.
Figure 2: Integrated analytical workflow for colesevelam characterization.
Spectroscopic Characterization: Unveiling the Chemical Fingerprint
Spectroscopic techniques are fundamental for confirming the chemical identity and functional group composition of the colesevelam polymer.
Causality: FTIR is a rapid and non-destructive technique that provides a unique "fingerprint" of the polymer by identifying its functional groups.[15] It is particularly useful for confirming the presence of key structural components and for lot-to-lot consistency checks.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried colesevelam powder is intimately mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder.
-
Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in colesevelam.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Functional Group |
| ~3400 | N-H stretching | Primary and secondary amines |
| ~2930 & ~2850 | C-H stretching | Aliphatic chains (decyl groups) |
| ~1630 | N-H bending | Primary amines |
| ~1460 | C-H bending | Alkanes |
The presence of these characteristic peaks confirms the underlying polyallylamine structure and the incorporation of the decyl side chains.[16][17][18]
Causality: While solution-state NMR is not feasible due to colesevelam's insolubility, solid-state NMR (ssNMR) provides detailed structural information about the polymer in its native state. It can be used to confirm the covalent linkages and to estimate the ratios of the different monomeric units.
Experimental Protocol:
-
Sample Preparation: The dried colesevelam powder is packed into a zirconia rotor.
-
Data Acquisition: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments are performed.
-
Data Analysis: The chemical shifts in the ¹³C spectrum are assigned to the different carbon environments within the polymer structure.
Expected Data & Interpretation: Resonances corresponding to the aliphatic carbons of the polyallylamine backbone, the decyl chains, and the trimethylammoniumhexyl groups can be identified and their relative intensities used to approximate the degree of alkylation.
Chromatographic Techniques: Assessing Polymer Size
Directly measuring the molecular weight of a cross-linked polymer like colesevelam is challenging. However, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), can provide valuable information about the hydrodynamic volume of the polymer particles.[19][20][21][22]
Causality: SEC separates molecules based on their size in solution.[20][21][22] For cross-linked polymers, which are insoluble, SEC is performed on the swollen gel.[19] While it doesn't provide an absolute molecular weight, it is a powerful tool for comparing the particle size distribution between different batches.
Experimental Protocol:
-
Sample Preparation: Colesevelam is allowed to swell in a suitable aqueous buffer.
-
Instrumentation: An HPLC system equipped with an SEC column and a refractive index (RI) detector is used. The mobile phase must be carefully chosen to minimize non-size-exclusion effects.[23][24]
-
Data Acquisition: The swollen polymer suspension is injected into the SEC system.
-
Data Analysis: The elution profile is compared to that of a reference standard to assess consistency in particle size distribution.
Thermal Analysis: Probing Stability and Composition
Thermal analysis techniques provide insights into the thermal stability and composition of the polymer.
Causality: TGA measures the change in mass of a sample as a function of temperature.[25][26] It is used to determine the water content of the hydrogel and to assess its thermal stability.[25][26][27][28][29]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of colesevelam is placed in a TGA pan.
-
Data Acquisition: The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
Data Analysis: The resulting thermogram shows weight loss at different temperatures, corresponding to the loss of water and the decomposition of the polymer.
Expected Data & Interpretation:
| Temperature Range (°C) | Event | Interpretation |
| < 150 | Weight Loss | Evaporation of bound water |
| > 200 | Weight Loss | Decomposition of the polymer backbone |
The percentage of weight loss below 150°C corresponds to the water content of the hydrogel. The onset temperature of decomposition is an indicator of the polymer's thermal stability.[30]
Elemental Analysis
Causality: Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and chlorine in the polymer. This data is crucial for calculating the empirical formula of the repeating unit and for verifying the ratios of the different monomeric components.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the dried polymer is used.
-
Instrumentation: An elemental analyzer is used to combust the sample and quantify the resulting gases.
-
Data Analysis: The weight percentages of C, H, N, and Cl are used in conjunction with the known structures of the monomeric units to calculate their relative ratios.
Self-Validating Systems: Ensuring Trustworthiness
The trustworthiness of the characterization of colesevelam relies on a self-validating system where the results from orthogonal techniques are consistent and complementary. For example:
-
The ratios of the monomeric units determined by elemental analysis should be in agreement with the relative peak intensities observed in the solid-state NMR spectrum.
-
The water content determined by TGA should be consistent with the physical properties of the hydrogel.
-
Any changes in the synthesis process should be reflected in a predictable manner across the different analytical techniques.
Conclusion: A Holistic View of a Complex Polymer
The characterization of colesevelam's polymer structure requires a sophisticated, multi-technique approach. By understanding the "why" behind each analytical choice and by integrating the data from spectroscopic, chromatographic, thermal, and elemental analyses, a comprehensive and reliable picture of this complex therapeutic agent can be established. This in-depth understanding is paramount for ensuring product quality, consistency, and regulatory compliance, ultimately safeguarding patient safety and therapeutic efficacy.
References
-
Bártová, S., et al. (2022). IR-Supported Thermogravimetric Analysis of Water in Hydrogels. Frontiers in Chemistry. [Link]
-
Guttman, C. M., & Wallace, W. E. (n.d.). Characterization of Crosslinked Polymer Nanoparticles by Size-Exclusion Chromatography Coupled to Differential Viscometery. TechConnect Briefs. [Link]
-
Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of hydrogels. [Link]
-
Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Research Collection. [Link]
-
Pulipati, V. P., et al. (2015). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Wikipedia. (n.d.). Colesevelam. [Link]
-
Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]
-
ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. [Link]
-
OSTI.GOV. (2024). Educational series: characterizing crosslinked polymer networks. [Link]
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. [Link]
-
ResearchGate. (n.d.). Chemical structure of colesevelam hydrochloride. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis curves of pure hydrogels (a) and silver... [Link]
-
JoVE. (2024). Video: Size-Exclusion Chromatography. [Link]
-
American Coatings Association. (n.d.). Size-Exclusion Chromatography Applied to Polymers and Coatings. [Link]
-
U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S). [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve of the hydrogel, illustrating... [Link]
-
MDPI. (2020). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. [Link]
-
National Center for Biotechnology Information. (n.d.). Colesevelam Hydrochloride. PubChem. [Link]
-
Quora. (2023). Why is size exclusion chromatography limited to uncross-linked polymers?. [Link]
-
Pharmacompass. (n.d.). Colesevelam Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectrum (FTIR) results of allylamine,... [Link]
-
lookchem. (n.d.). Cas 182815-44-7,Colesevelam. [Link]
-
ResearchGate. (n.d.). Colesevelam hydrochloride: Synthesis and testing of a novel polymer gel pharmaceutical. [Link]
-
ScienceDirect. (n.d.). Regulatory aspects of polymers used and new polymers for oral medication of gastroretentive dosage forms. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) allylamine, (b) PAlAm, (c) poly (allylamine hydrochloric acid). [Link]
-
MDPI. (2024). Development of Novel Cornstarch Hydrogel-Based Food Coolant and its Characterization. [Link]
-
National Center for Biotechnology Information. (2012). Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial. Hepatology. [Link]
-
Scientific.Net. (n.d.). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). [Link]
-
U.S. Food and Drug Administration. (n.d.). Regulatory and Scientific Considerations on Characterizations of Complex Polymeric Excipients. [Link]
-
Shodex HPLC Columns. (n.d.). Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ). [Link]
-
ResearchGate. (n.d.). FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH). [Link]
-
paint.org. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. [Link]
-
Shodex. (n.d.). Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ). [Link]
-
National Center for Biotechnology Information. (2013). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]
-
Patsnap. (2024). What is the mechanism of Colesevelam Hydrochloride?. Synapse. [Link]
-
Patsnap. (2025). How to Verify Your Polymer's Biocompatibility Using FDA Guidelines. Eureka. [Link]
-
Spectroscopy Online. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. [Link]
-
Contract Pharma. (2026). Strengthening Polymeric Excipient Quality in LAIs: The USP Approach. [Link]
-
Jordi Labs. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
National Center for Biotechnology Information. (2012). Effect of colesevelam on liver fat quantified by magnetic resonance in nonalcoholic steatohepatitis: a randomized controlled trial. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial. [Link]
-
Foster Corporation. (n.d.). Regulatory Considerations for Medical Polymers. [Link]
-
National Center for Biotechnology Information. (2019). A novel analytical approach towards in-vitro bile acid binding studies to Colesevelam Hydrochloride tablets: An ultra-high performance liquid chromatography tandem mass spectrometric method. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. PMC. [Link]
Sources
- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colesevelam - Wikipedia [en.wikipedia.org]
- 3. Colesevelam | 182815-44-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Colesevelam Hydrochloride? [synapse.patsnap.com]
- 7. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. Educational series: characterizing crosslinked polymer networks (Journal Article) | OSTI.GOV [osti.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. briefs.techconnect.org [briefs.techconnect.org]
- 20. Video: Size-Exclusion Chromatography [jove.com]
- 21. paint.org [paint.org]
- 22. docs.paint.org [docs.paint.org]
- 23. shodexhplc.com [shodexhplc.com]
- 24. shodex.com [shodex.com]
- 25. Frontiers | IR-Supported Thermogravimetric Analysis of Water in Hydrogels [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Development of Novel Cornstarch Hydrogel-Based Food Coolant and its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]
An In-depth Technical Guide to the Mechanism of Action of Colesevelam on Bile Acid Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Colesevelam hydrochloride represents a significant advancement in the class of bile acid sequestrants, offering a dual therapeutic benefit in managing hypercholesterolemia and type 2 diabetes mellitus. Its mechanism of action, while centered on the sequestration of bile acids within the gastrointestinal tract, initiates a cascade of metabolic events that extend beyond simple lipid lowering. This guide provides a detailed exploration of Colesevelam's molecular interactions, its profound impact on the enterohepatic circulation of bile acids, and the subsequent modulation of key signaling pathways, including the farnesoid X receptor (FXR) and TGR5 receptor systems. We will dissect the causality behind its lipid-lowering and glucose-lowering effects, supported by field-proven experimental methodologies and robust scientific evidence.
Introduction: The Central Role of Bile Acid Homeostasis
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They undergo a highly efficient enterohepatic circulation, a process critical for dietary lipid absorption and cholesterol homeostasis. After synthesis in hepatocytes, primary bile acids (cholic acid and chenodeoxycholic acid) are conjugated, secreted into bile, and stored in the gallbladder. Upon food intake, they are released into the duodenum to emulsify fats. Over 95% of these bile acids are actively reabsorbed in the terminal ileum and returned to the liver via the portal circulation[1]. This recycling mechanism is tightly regulated, primarily by the nuclear hormone receptor FXR, which senses bile acid levels and represses their synthesis, thus maintaining a stable bile acid pool.
Colesevelam: A Structurally Enhanced Bile Acid Sequestrant
Colesevelam is a non-absorbable, water-insoluble polymer designed for high-affinity and high-capacity binding of bile acids in the intestine[2]. Unlike first-generation resins like cholestyramine, Colesevelam's structure incorporates hydrophobic side chains, which significantly enhance its ability to form non-absorbable complexes with bile acids[2][3][4]. This structural modification not only improves its binding efficacy but also contributes to a better gastrointestinal tolerability profile[2].
Core Mechanism: Interruption of Enterohepatic Circulation
The primary action of Colesevelam is its physical sequestration of bile acids within the intestinal lumen[2][5].
-
Binding: In the small intestine, the positively charged polymer avidly binds negatively charged bile acids, forming large, insoluble complexes[1][5].
-
Inhibition of Reabsorption: These complexes cannot be absorbed by the enterocytes in the terminal ileum[1][4].
-
Fecal Excretion: Consequently, the bound bile acids are eliminated from the body through fecal excretion, disrupting the normal enterohepatic circulation[1][3][6]. Studies have shown that Colesevelam treatment can increase fecal bile acid excretion by over 300%[3][6].
This interruption of bile acid return to the liver is the initiating event for Colesevelam's systemic metabolic effects.
Caption: Normal enterohepatic circulation of bile acids.
The Hepatic Response: Upregulation of Cholesterol Catabolism
The depletion of the returning bile acid pool triggers a robust compensatory response in the liver, fundamentally altering cholesterol metabolism.
Farnesoid X Receptor (FXR) De-repression
Bile acids are the natural ligands for FXR in the liver. High concentrations of reabsorbed bile acids activate FXR, which in turn represses the transcription of CYP7A1, the gene encoding cholesterol 7α-hydroxylase—the rate-limiting enzyme in the classic bile acid synthesis pathway[7]. By sequestering bile acids, Colesevelam reduces their return to the liver, leading to decreased FXR activation. This de-repression allows for a significant upregulation of CYP7A1 expression[4].
Enhanced LDL-Cholesterol Clearance
The increased activity of CYP7A1 drives the conversion of hepatic intracellular cholesterol into new bile acids to replenish the pool[2][4][5]. This heightened demand for cholesterol leads to the upregulation of hepatic LDL receptors (LDLR) on the surface of hepatocytes[4][5]. These receptors actively clear LDL-cholesterol (LDL-C) from the bloodstream, resulting in a clinically significant reduction in plasma LDL-C levels[2][4].
Caption: Colesevelam's mechanism for lowering LDL-cholesterol.
The Glycemic Control Mechanism: Beyond Lipid Lowering
Colesevelam is also approved to improve glycemic control in adults with type 2 diabetes, an effect mediated by distinct, yet related, pathways[4]. While the full picture is still being elucidated, a key mechanism involves the modulation of incretin hormones through bile acid-sensing receptors in the gut[8][9].
TGR5 Activation and GLP-1 Secretion
By binding bile acids and preventing their proximal absorption, Colesevelam increases the delivery of these signaling molecules to the distal gut, particularly the colon[8][10]. Here, the bile acids activate TGR5 (a G-protein coupled receptor) located on the surface of enteroendocrine L-cells[8][10][11].
Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1)[8][10]. GLP-1 is a powerful incretin hormone with multiple anti-diabetic actions:
-
Enhances glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppresses glucagon secretion from pancreatic α-cells.
-
Slows gastric emptying, reducing postprandial glucose excursions.
-
Promotes satiety.
Animal studies have demonstrated that Colesevelam increases portal GLP-1 levels and that this effect is mediated by TGR5[8][10]. This TGR5/GLP-1 signaling pathway is crucial for Colesevelam's ability to suppress hepatic glycogenolysis, thereby reducing hepatic glucose production and improving glycemic control[8][10][11].
Caption: Colesevelam's mechanism for improving glycemic control via TGR5/GLP-1.
Quantitative Data Summary
The therapeutic efficacy of Colesevelam is substantiated by consistent quantitative effects on key metabolic parameters.
| Parameter | Typical Effect with Colesevelam (3.75 g/day ) | Reference |
| LDL-Cholesterol | 10% to 19% reduction | [3][6] |
| Total Cholesterol | 5% to 7% reduction | [3] |
| Hemoglobin A1c (HbA1c) | 0.5% absolute reduction (in T2DM) | [12] |
| Fecal Bile Acid Excretion | >300% increase | [3][6] |
| Triglycerides | May cause a slight increase | [2] |
Key Experimental Protocols
Validating the mechanism of action of bile acid sequestrants like Colesevelam relies on specific and reproducible experimental workflows.
Protocol: In Vitro Bile Acid Binding Assay
This assay quantifies the capacity of Colesevelam to bind specific bile acids.
Objective: To determine the percentage of a specific bile acid bound by Colesevelam under simulated physiological conditions.
Methodology:
-
Preparation of Bile Acid Solutions: Prepare a 2 mM solution of a target bile acid (e.g., sodium glycocholate) in a 50 mM phosphate buffer (pH 6.5), simulating the duodenal environment[13][14].
-
Incubation: Add a precise weight of Colesevelam (e.g., 10 mg) to a known volume (e.g., 1 mL) of the bile acid solution. A control tube containing only the bile acid solution is run in parallel[14].
-
Equilibration: Incubate the tubes in a shaking water bath at 37°C for 1-2 hours to allow binding to reach equilibrium[14][15].
-
Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 30-40 minutes to pellet the insoluble Colesevelam-bile acid complex[13].
-
Quantification: Carefully collect the supernatant, which contains the unbound bile acid. Analyze the concentration of the bile acid in the supernatant using High-Performance Liquid Chromatography (HPLC) or a commercial enzymatic total bile acid assay kit[14][16].
-
Calculation: The percentage of bound bile acid is calculated using the formula: Bound (%) = [(Concentration in Control - Concentration in Sample) / Concentration in Control] x 100[14]
Sources
- 1. Colesevelam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Colesevelam for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidcenter.com [lipidcenter.com]
- 8. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijseas.com [ijseas.com]
- 15. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total Bile Acid Assays [cellbiolabs.com]
The Indirect Modulation of Farnesoid X Receptor (FXR) Signaling by Colesevelam: A Technical Guide
This guide provides an in-depth technical exploration of the mechanisms by which colesevelam, a second-generation bile acid sequestrant, indirectly modulates the farnesoid X receptor (FXR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document elucidates the core molecular interactions, provides detailed experimental protocols for their investigation, and presents quantitative data to support the scientific narrative.
Introduction: The Enterohepatic Circulation and the Central Role of FXR
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis[1]. Primarily expressed in the liver and intestine, FXR functions as an endogenous sensor for bile acids[2]. The enterohepatic circulation, a highly efficient process, facilitates the recycling of bile acids from the intestine back to the liver, ensuring a stable bile acid pool for digestive and metabolic functions. This intricate system is tightly regulated by FXR signaling.
Upon binding to bile acids in the enterocytes of the terminal ileum, FXR is activated and induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents)[3][4][5]. FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This interaction triggers a signaling cascade that ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol[3][4]. In the liver, direct activation of FXR by bile acids also contributes to the suppression of CYP7A1 through the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor[5][6]. This negative feedback loop is essential for maintaining bile acid homeostasis and preventing their cytotoxic accumulation.
Colesevelam: Mechanism of Action as a Bile Acid Sequestrant
Colesevelam hydrochloride is a non-absorbed, hydrogel polymer with a high affinity and specificity for binding bile acids in the intestinal lumen[3][7]. Unlike first-generation bile acid sequestrants, colesevelam's unique structure allows for more potent bile acid binding at lower doses[3]. By forming an insoluble complex with bile acids, colesevelam prevents their reabsorption in the terminal ileum and promotes their fecal excretion[8][9]. This interruption of the enterohepatic circulation of bile acids is the primary mechanism through which colesevelam exerts its therapeutic effects, most notably the lowering of low-density lipoprotein cholesterol (LDL-C)[7].
The Indirect Cascade: How Colesevelam Modulates FXR Signaling
The sequestration of intestinal bile acids by colesevelam initiates a cascade of events that indirectly but profoundly impacts FXR signaling in both the intestine and the liver.
Attenuation of Intestinal FXR Activation and Reduced FGF19 Secretion
By reducing the concentration of free bile acids in the ileum, colesevelam diminishes the pool of available ligands for FXR in enterocytes. This leads to a significant reduction in intestinal FXR activation[3][4]. A direct and critical consequence of this is the decreased transcription and secretion of FGF19[10][11]. Clinical studies have consistently demonstrated that treatment with colesevelam leads to a marked decrease in circulating FGF19 levels in both healthy individuals and patients with type 2 diabetes[12].
Disinhibition of Hepatic Bile Acid Synthesis
The reduction in circulating FGF19 levels, coupled with the decreased return of bile acids to the liver, alleviates the negative feedback on CYP7A1. The diminished FGF19 signal to hepatic FGFR4, along with reduced direct activation of hepatic FXR, leads to the robust upregulation of CYP7A1 expression and activity[3]. This increase in the rate-limiting enzyme of bile acid synthesis drives the conversion of hepatic cholesterol into new bile acids to replenish the pool, thereby lowering intracellular cholesterol levels and subsequently increasing the expression of LDL receptors and the clearance of LDL-C from the circulation.
The following diagram illustrates the indirect modulation of the FXR signaling pathway by colesevelam.
Caption: Colesevelam's indirect modulation of FXR signaling.
Experimental Workflows for Investigating Colesevelam's Effects on FXR Signaling
To quantitatively assess the impact of colesevelam on the FXR signaling pathway, a series of well-established experimental procedures can be employed. The following sections provide detailed protocols for key assays.
Quantification of Serum FGF19 Levels by ELISA
The measurement of circulating FGF19 provides a direct readout of the downstream effects of colesevelam on intestinal FXR activity.
Protocol: Human FGF19 Sandwich ELISA
This protocol is adapted from commercially available ELISA kits[13][14][15].
Materials:
-
Human FGF19 ELISA Kit (e.g., from R&D Systems, Eagle Biosciences, BioVendor, Abcam, Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Serum samples from subjects before and after colesevelam treatment
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. It is recommended to run all samples and standards in duplicate.
-
Sample Preparation: Serum samples should be centrifuged to remove any particulate matter. A 2-fold dilution in the provided assay buffer is generally recommended for serum samples[16].
-
Assay Procedure: a. Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the pre-coated microplate. b. Incubate for 1-2 hours at room temperature on a horizontal orbital microplate shaker. c. Aspirate each well and wash three to four times with 300-400 µL of wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels. d. Add 100 µL of the biotinylated detection antibody to each well. e. Incubate for 1-2 hours at room temperature on the shaker. f. Repeat the wash step as described in 3c. g. Add 100 µL of streptavidin-HRP conjugate to each well. h. Incubate for 20-30 minutes at room temperature, protected from light. i. Repeat the wash step as described in 3c. j. Add 100 µL of substrate solution to each well and incubate for 10-20 minutes at room temperature in the dark. k. Add 100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of FGF19 in the unknown samples.
The following diagram outlines the experimental workflow for FGF19 ELISA.
Caption: Experimental workflow for FGF19 ELISA.
Analysis of FXR Target Gene Expression by qPCR
Quantitative real-time PCR (qPCR) is a sensitive method to measure changes in the mRNA expression of FXR target genes in response to colesevelam treatment. Key genes of interest include CYP7A1 and SHP.
Protocol: Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Forward and reverse primers for target genes (CYP7A1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Tissue samples (e.g., liver biopsies) or isolated cells (e.g., hepatocytes)
Procedure:
-
RNA Extraction: Isolate total RNA from tissue or cell samples using a commercially available kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: a. Prepare a master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water. b. Add the master mix to qPCR plates/tubes. c. Add diluted cDNA to the respective wells. d. Run the reaction in triplicate for each sample and gene.
-
qPCR Cycling Conditions (example):
-
Initial denaturation: 95°C for 3-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melting curve analysis
-
-
Data Analysis: a. Determine the cycle threshold (Ct) for each reaction. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the 2-ΔΔCt method.
Table 1: Human Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source(s) |
| CYP7A1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC | [17] |
| SHP | AACATTCTCCCGTTTGACCAC | Not specified in search results | [18] |
| GAPDH | Not specified in search results | Not specified in search results |
Note: It is crucial to validate primer efficiency and specificity before use. Primer sequences for SHP and GAPDH should be obtained from reliable sources and validated.
Quantification of Bile Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological matrices such as serum, plasma, and feces[19][20][21][22][23].
Protocol: Bile Acid Extraction and LC-MS/MS Analysis
This protocol is a generalized workflow based on published methods[19][21][22].
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or ammonium acetate
-
Internal standards (deuterated bile acids)
-
Biological samples (serum, plasma, or fecal homogenates)
Procedure:
-
Sample Preparation (Serum/Plasma): a. Thaw samples on ice. b. To 20-50 µL of sample, add 4 volumes of ice-cold methanol containing a mixture of deuterated internal standards. c. Vortex for 10 minutes at 4°C. d. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to precipitate proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Sample Preparation (Feces): a. Lyophilize and weigh a portion of the fecal sample. b. Homogenize the dried sample in an extraction solvent (e.g., methanol or methanol/acetonitrile) containing internal standards. c. Centrifuge to pellet insoluble material. d. Process the supernatant as described for serum/plasma from step 1e.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the bile acids using a gradient elution on a C18 column. Mobile phases typically consist of water and an organic solvent (methanol or acetonitrile) with an additive like formic acid or ammonium acetate to improve ionization. c. Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) in negative ion mode. Each bile acid will have a specific precursor-to-product ion transition.
-
Data Analysis: a. Generate calibration curves for each bile acid using authentic standards. b. Quantify the concentration of each bile acid in the samples by comparing their peak areas to those of the internal standards and the calibration curves.
Expected Quantitative Outcomes
The following table summarizes the expected changes in key biomarkers following colesevelam administration, based on data from clinical and preclinical studies.
Table 2: Summary of Expected Effects of Colesevelam on FXR Signaling Pathway Biomarkers
| Biomarker | Expected Change with Colesevelam | Method of Measurement | Representative Quantitative Data |
| Serum FGF19 | Decrease | ELISA | Fasting and postprandial FGF19 levels are significantly decreased with colesevelam treatment[11]. In patients with bile acid diarrhea, conventional bile acid sequestrants lowered median serum FGF19 by 28%[12]. |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | Increase | LC-MS/MS | C4 is a surrogate marker for bile acid synthesis. In patients with bile acid diarrhea, conventional sequestrants increased C4 levels by 58%[12]. A clinical trial of colesevelam showed a significant increase in serum C4 levels compared to placebo[10]. |
| Fecal Bile Acids | Increase | LC-MS/MS | Colesevelam treatment at 2.3 g/day and 3.8 g/day resulted in median increases in total fecal bile acid excretion of +324% and +316%, respectively[9]. |
| CYP7A1 mRNA Expression (Liver) | Increase | qPCR | While direct human liver expression data with colesevelam is limited, the significant increase in C4 strongly indicates upregulation of CYP7A1 activity[10][12]. In a murine model of alcohol-induced liver steatosis, colesevelam paradoxically reduced hepatic Cyp7a1 protein expression[24]. This highlights potential context-dependent effects. |
| SHP mRNA Expression (Liver) | Decrease or No Change | qPCR | The indirect nature of colesevelam's effect on hepatic FXR, which is primarily mediated by reduced bile acid return, would be expected to decrease SHP expression. |
| LDL-C | Decrease | Clinical Chemistry | Monotherapy with colesevelam leads to a dose-dependent reduction in LDL-C of 15-19%[8]. |
Conclusion: A Multifaceted Modulator of Metabolic Signaling
Colesevelam's role in the management of hypercholesterolemia and type 2 diabetes is underpinned by its profound, albeit indirect, influence on the FXR signaling pathway. By sequestering bile acids in the intestine, colesevelam initiates a signaling cascade that culminates in the upregulation of hepatic bile acid synthesis, a key mechanism for its lipid-lowering effects. The experimental workflows detailed in this guide provide a robust framework for researchers to investigate and quantify the intricate interplay between colesevelam, bile acid metabolism, and FXR signaling. A thorough understanding of these pathways is crucial for the continued development of targeted therapies for a range of metabolic diseases.
References
-
Bays, H. E., & Jones, P. H. (2007). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Therapeutic Advances in Chronic Disease, 2(4), 241-259. [Link]
-
Shankar, S. S., & Steinberg, H. O. (2012). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Journal of Diabetes Science and Technology, 6(5), 1235-1241. [Link]
-
Camilleri, M., Acosta, A., Busciglio, I., Boldingh, A., Dyer, D., Zinsmeister, A. R., & Burton, D. (2020). Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial. Clinical Gastroenterology and Hepatology, 18(10), 2244-2252.e3. [Link]
-
Staels, B., & Kuipers, F. (2007). Bile Acid Sequestrants and the Control of Cholesterol and Glucose Homeostasis. Current Opinion in Lipidology, 18(6), 634-640. [Link]
-
Bays, H. E. (2011). Colesevelam hydrochloride: Evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. ResearchGate. [Link]
-
Bruinsma, J. J., van der Zon, G. C., Rensen, P. C., & van Dijk, T. H. (2016). Improved glycemic control with colesevelam treatment in patients with type 2 diabetes is not directly associated with changes in bile acid metabolism. American Journal of Physiology-Endocrinology and Metabolism, 310(11), E934-E943. [Link]
-
Butt, A., Kuc, A., Moj D., Unterkofler, L., Laaber, S., Knuplez, E., ... & Marsche, G. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 11(10), 693. [Link]
-
Pattni, S., & Walters, J. R. (2016). Effects of conventional and a novel colonic-release bile acid sequestrant, A3384, on fibroblast growth factor 19 and bile acid metabolism in healthy volunteers and patients with bile acid diarrhoea. Alimentary Pharmacology & Therapeutics, 44(6), 594-604. [Link]
-
Eagle Biosciences. (n.d.). FGF-19 ELISA Assay Kit. Retrieved January 15, 2026, from [Link]
-
Potthoff, M. J., Boney-Montoya, J., Choi, M., He, T., & Kliewer, S. A. (2012). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(8), G837-G845. [Link]
-
BioVendor. (n.d.). Human FGF-19 ELISA. Retrieved January 15, 2026, from [Link]
-
Saito, Y., Sato, K., & Taguchi, R. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega, 6(12), 8205-8213. [Link]
-
Li, T., & Chiang, J. Y. (2012). Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes. PPAR Research, 2012, 829875. [Link]
-
Xie, G., Wang, X., Huang, F., Zhao, A., Chen, W., Yan, J., ... & Jia, W. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 57(8), 1537-1549. [Link]
-
ClinicalTrials.gov. (2019). Effect of the Sequestrant Colesevelam in Bile Acid Diarrhoea. Retrieved January 15, 2026, from [Link]
-
Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved January 15, 2026, from [Link]
-
Butt, A., Kuc, A., Moj D., Unterkofler, L., Laaber, S., Knuplez, E., ... & Marsche, G. (2021). List of bile acids included in the LC-MS/MS method for quantification. ResearchGate. [Link]
-
Camilleri, M., Vazquez-Roque, M., Carlson, P., Burton, D., Wong, B. S., & Zinsmeister, A. R. (2012). Pharmacogenetics of the Effects of Colesevelam on Colonic Transit in Irritable Bowel Syndrome with Diarrhea. The Journal of Neurogastroenterology and Motility, 18(2), 198-206. [Link]
-
Journal of Clinical Medicine Research. (2022). J Clin Med Res, 14(Suppl 1), 1-46. [Link]
-
Burke, S. K. (2015). Effects of Colesevelam HCl on Sterol and Bile Acid Excretion in Patients with Type IIa Hypercholesterolemia. ResearchGate. [Link]
-
Claudel, T., Staels, B., & Auwerx, J. (2005). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(10), 2020-2030. [Link]
-
Donovan, J. M., Stypinski, D., Stiles, M. R., Olson, T. A., & Burke, S. K. (2005). Effects of colesevelam HC1 on sterol and bile acid excretion in patients with type IIa hypercholesterolemia. Digestive Diseases and Sciences, 50(7), 1275-1283. [Link]
-
Chiang, J. Y. (2013). Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice. ResearchGate. [Link]
-
Hartmann, P., Seebauer, C. T., Mazagova, M., Horvath, A., Wang, Y., Llorente, C., ... & Schnabl, B. (2020). Colesevelam Reduces Ethanol-Induced Liver Steatosis in Humanized Gnotobiotic Mice. Nutrients, 12(11), 3377. [Link]
-
Datta, D., & Nair, S. (2008). Colesevelam – where does it fit into our clinical practice? The British Journal of Cardiology, 15(1), 35-39. [Link]
-
Ball, T. J., & Tricarico, P. M. (2017). Use of Combination Statin and Bile Acid Sequestrant Therapy to Treat Dyslipidemia. In Statins and Bile Acid Sequestrants (pp. 1-14). Springer, Cham. [Link]
-
Zhang, Y., & Wang, L. (2018). Metabolism regulation through the FXR pathway. ResearchGate. [Link]
-
Trabelsi, M. S., Daoudi, M., Prawitt, J., Ducastel, S., Touche, V., Defoort, C., ... & Staels, B. (2015). Farnesoid X Receptor Inhibits Glucagon-Like Peptide-1 Production by Enteroendocrine L-cells. Nature Communications, 6, 7629. [Link]
-
Prawitt, J., Caron, S., & Staels, B. (2011). Farnesoid X receptor deficiency improves glucose homeostasis in mouse models of obesity. The Journal of Clinical Investigation, 121(8), 3335-3345. [Link]
-
Lee, Y. K., & Lee, Y. J. (2020). Update on FXR Biology: Promising Therapeutic Target? International Journal of Molecular Sciences, 21(21), 8295. [Link]
-
Matsubara, T., Li, F., & Gonzalez, F. J. (2013). FXR signaling in the enterohepatic system. Molecular and Cellular Endocrinology, 368(1-2), 17-29. [Link]
-
Chiang, J. Y. (2009). Bile acids: regulation of synthesis. ResearchGate. [Link]
-
Li, T., & Chiang, J. Y. (2015). FGF19 from enterocytes changes bile acid metabolism in the small intestine. ResearchGate. [Link]
-
OriGene Technologies Inc. (n.d.). CYP7A1 Human qPCR Primer Pair (NM_000780). Retrieved January 15, 2026, from [Link]
-
Lu, Y., Liu, Y., Li, R., Niu, J., & Wang, J. (2020). Interactions Between Regulatory Variants in CYP7A1 Promoter and Enhancer Regions Regulate CYP7A1 Expression. Hepatology, 71(1), 294-309. [Link]
-
Zhang, Y., et al. (2021). Table S1 RT-PCR primers sequences. Cell Death & Disease, 12(1), 1-13. [Link]
-
BioRxiv. (2023). Table S1. Primer sequences used for qPCR. Retrieved January 15, 2026, from [Link]
-
An, Y., & Wang, Y. (2021). Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury. Cells, 10(8), 1846. [Link]
-
Zhang, Y., & Wang, L. (2018). β-Catenin regulation of farnesoid X receptor signaling and bile acid metabolism during murine cholestasis. ResearchGate. [Link]
Sources
- 1. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Combination Statin and Bile Acid Sequestrant Therapy to Treat Dyslipidemia | Thoracic Key [thoracickey.com]
- 6. ahajournals.org [ahajournals.org]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of colesevelam HC1 on sterol and bile acid excretion in patients with type IIa hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved glycemic control with colesevelam treatment in patients with type 2 diabetes is not directly associated with changes in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of conventional and a novel colonic-release bile acid sequestrant, A3384, on fibroblast growth factor 19 and bile acid metabolism in healthy volunteers and patients with bile acid diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human FGF-19 Quantikine ELISA DF1900: R&D Systems [rndsystems.com]
- 14. tokyofuturestyle.com [tokyofuturestyle.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. eaglebio.com [eaglebio.com]
- 17. origene.com [origene.com]
- 18. thno.org [thno.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-Depth Technical Guide to In Vitro TGR5 Receptor Activation by Colesevelam
This guide provides a comprehensive overview of the in vitro methodologies used to characterize the activation of the Takeda G protein-coupled receptor 5 (TGR5) by the bile acid sequestrant, Colesevelam. It is intended for researchers, scientists, and drug development professionals seeking to understand and replicate key experiments in this area.
Introduction: The TGR5 Receptor and Colesevelam
The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases.[1][2][3] As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events with beneficial effects on glucose homeostasis, energy expenditure, and inflammation.[2][4][5]
Colesevelam is a second-generation bile acid sequestrant initially developed to lower low-density lipoprotein (LDL) cholesterol.[6][7] It functions as a non-absorbable polymer that binds bile acids in the intestine, preventing their reabsorption.[7] Subsequent research has revealed that Colesevelam also improves glycemic control in patients with type 2 diabetes.[8][9] This effect is, in part, attributed to the activation of TGR5 by the Colesevelam-bile acid complex.[8][10] In vitro studies have been instrumental in demonstrating that bile acids, even when bound to Colesevelam, can activate TGR5 and initiate its downstream signaling pathways.[10][11][12][13][14][15]
Core Mechanism: TGR5 Signaling Cascade
TGR5 is a Gs protein-coupled receptor.[16] Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][16] This elevation in cAMP is a primary and quantifiable indicator of TGR5 activation.[17] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[17][18]
In specific cell types, such as intestinal L-cells, TGR5 activation and the subsequent cAMP increase stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose regulation.[8][10]
Figure 1: TGR5 Signaling Pathway Activated by Colesevelam-Bile Acid Complex.
In Vitro Methodologies for Assessing TGR5 Activation
A robust in vitro assessment of TGR5 activation by Colesevelam involves a multi-tiered approach, starting from direct measurement of the primary signaling messenger, cAMP, to reporter gene assays that quantify downstream transcriptional events.
Cell Line Selection and Preparation
The choice of cell line is critical for a successful in vitro study. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells: These are workhorse cell lines for GPCR studies due to their robust growth characteristics and low endogenous GPCR expression. They are typically transiently or stably transfected with a plasmid encoding the human TGR5 receptor.[16]
-
Intestinal Endocrine L-cell lines (e.g., GLUTag, NCI-H716): These cell lines endogenously express TGR5 and are valuable for studying the downstream physiological effects of TGR5 activation, such as GLP-1 secretion.
Protocol: Transient Transfection of HEK293 Cells with TGR5
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA-lipid complex using a commercially available transfection reagent (e.g., Lipofectamine) and a plasmid encoding human TGR5.
-
Incubate the complex at room temperature for 20-30 minutes.
-
Add the complex to the cells and incubate for 24-48 hours before performing the assay.
-
Quantification of Intracellular cAMP Levels
Direct measurement of intracellular cAMP is a primary and highly sensitive method to confirm TGR5 activation. Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used for this purpose due to their high throughput and no-wash format.[19][20][21]
Protocol: HTRF cAMP Assay
-
Cell Stimulation:
-
After the transfection period, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[20][22]
-
Add varying concentrations of the Colesevelam-bile acid complex or a known TGR5 agonist (e.g., INT-777, Oleanolic Acid) as a positive control.[16][18][23][24] Incubate for the desired time (typically 30-60 minutes) at room temperature.[20][21]
-
-
Cell Lysis and Detection:
-
Data Acquisition:
Data Presentation: HTRF cAMP Assay Results
| Compound | EC50 (nM) | Maximum Fold Induction over Basal |
| Positive Control (e.g., INT-777) | 50 | 15 |
| Colesevelam-Taurocholic Acid | 250 | 10 |
| Colesevelam Alone | >10,000 | No significant induction |
| Taurocholic Acid Alone | 800 | 8 |
Note: The above data is illustrative. Actual values will vary depending on the specific bile acid used and experimental conditions.
Reporter Gene Assays
Reporter gene assays provide a robust method to measure the transcriptional consequences of TGR5 activation.[26][27][28] These assays typically utilize a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP Response Element (CRE).[26][27]
Protocol: CRE-Luciferase Reporter Gene Assay
-
Co-transfection: Co-transfect HEK293 cells with the TGR5 expression plasmid and a CRE-luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization.
-
Cell Stimulation: 24-48 hours post-transfection, treat the cells with the Colesevelam-bile acid complex or control compounds for 4-6 hours.
-
Lysis and Luminescence Measurement:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Figure 2: Workflow for a CRE-Luciferase Reporter Gene Assay.
Trustworthiness and Self-Validating Systems
To ensure the scientific integrity of the in vitro studies, a series of controls must be included:
-
Positive Control: A known potent and selective TGR5 agonist (e.g., INT-777) should be used to establish the maximum response of the assay system.[16][29]
-
Negative Controls:
-
Cells transfected with an empty vector to confirm that the observed response is TGR5-dependent.
-
Colesevelam alone (without bile acids) to demonstrate that the polymer itself does not activate the receptor.[10]
-
Bile acid alone to establish a baseline for comparison with the Colesevelam-bile acid complex.[10]
-
-
Vehicle Control: The solvent used to dissolve the test compounds should be tested alone to rule out any non-specific effects.
-
Dose-Response Curves: Generating full dose-response curves allows for the determination of key pharmacological parameters such as EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect).
Conclusion
The in vitro methodologies described in this guide provide a robust framework for characterizing the activation of the TGR5 receptor by Colesevelam. By combining direct measurements of the second messenger cAMP with downstream reporter gene assays, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the therapeutic benefits of this bile acid sequestrant. The inclusion of rigorous controls and a self-validating experimental design is paramount to ensuring the accuracy and reproducibility of the findings.
References
-
Guo, C., Chen, W. D., & Wang, Y. D. (2016). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology, 7, 646. [Link]
-
Potthoff, M. J., Potts, A., He, T., Duarte, J. A. G., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G371–G380. [Link]
-
Li, X., Wang, C., & Ji, Z. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]
-
Sharma, S., & Taliyan, R. (2015). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 333–338. [Link]
-
Finn, P. D., & Cunnane, S. C. (2017). TGR5 Signaling in Hepatic Metabolic Health. Hepatology Communications, 1(7), 617–629. [Link]
-
BioKB. (n.d.). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice | Gastrointestinal and Liver Physiology. [Link]
-
MDPI. (2023). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Bays, H. E., & Goldberg, R. B. (2011). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Expert Opinion on Pharmacotherapy, 12(16), 2547–2560. [Link]
-
American Physiological Society. (2012). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G371-G380. [Link]
-
University of Texas Southwestern Medical Center. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G371–G380. [Link]
-
Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. [Link]
-
Semantic Scholar. (n.d.). Mechanism of action of the bile acid receptor TGR5 in obesity. [Link]
-
Ullmer, C., Alvarez-Sanchez, R., Sprecher, U., Raab, S., Sewing, S., & Guba, W. (2013). TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway. PLoS ONE, 8(11), e81028. [Link]
-
Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. [Link]
-
Potthoff, M. J., Potts, A., He, T., Duarte, J. A., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American journal of physiology. Gastrointestinal and liver physiology, 304(4), G371–G380. [Link]
-
Li, T., & Chiang, J. Y. L. (2020). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. Expert Opinion on Therapeutic Targets, 24(4), 279–289. [Link]
-
Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
Potthoff, M. J., Potts, A., He, T., Duarte, J. A., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American journal of physiology. Gastrointestinal and liver physiology, 304(4), G371–G380. [Link]
-
Pellicciari, R., Gioiello, A., Macchiarulo, A., Thomas, C., Rosatelli, E., Natalini, B., Sardella, R., Pruzanski, M., Roda, A., & Auwerx, J. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 51(14), 4225–4237. [Link]
-
Pols, T. W., Noriega, L. G., Nomura, M., Auwerx, J., & Schoonjans, K. (2011). The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation. Journal of hepatology, 54(6), 1263–1272. [Link]
-
Walters, J. R. F., & Johnston, I. M. (2017). Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases. Current gastroenterology reports, 19(11), 58. [Link]
-
ResearchGate. (n.d.). Synthetic intestinally targeted TGR5 agonists. [Link]
-
Lang, A., Karkossa, I., Weidlich, S., Nimptsch, A., Aust, G., & Beindorff, N. (2022). Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice. Scientific reports, 12(1), 1259. [Link]
-
O'Leary, J. G., Bajaj, J. S., & Garcia-Tsao, G. (2020). Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction. Hepatology (Baltimore, Md.), 71(5), 1767–1781. [Link]
-
Kumar, D. P., Rajagopal, S., Mahavadi, S., Mirshahi, F., Grider, J. R., Murthy, K. S., & Sanyal, A. J. (2012). Activation of transmembrane bile acid receptor TGR5 modulates pancreatic islet α cells to promote glucose homeostasis. The Journal of biological chemistry, 287(32), 26507–26517. [Link]
-
Potthoff, M. J., Potts, A., He, T., Duarte, J. A., Taussig, R., Mangelsdorf, D. J., Kliewer, S. A., & Burgess, S. C. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American journal of physiology. Gastrointestinal and liver physiology, 304(4), G371–G380. [Link]
-
MDPI. (2022). Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression. International Journal of Molecular Sciences, 23(19), 11622. [Link]
-
ResearchGate. (n.d.). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. [Link]
-
PubMed. (2015). Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets. Drug development and industrial pharmacy, 41(10), 1641–1646. [Link]
-
Walsh Medical Media. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Journal of Bioequivalence & Bioavailability, 9(1). [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 19. revvity.com [revvity.com]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 23. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 27. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. Activation of Transmembrane Bile Acid Receptor TGR5 Modulates Pancreatic Islet α Cells to Promote Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Colesevelam's Modulation of Incretin and GLP-1 Secretion
This guide provides a comprehensive technical overview of the mechanisms by which colesevelam, a bile acid sequestrant, influences the secretion of incretin hormones, with a primary focus on glucagon-like peptide-1 (GLP-1). It is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.
Introduction: The Incretin Effect and the Role of GLP-1
The incretin effect is a physiological phenomenon characterized by the enhanced secretion of insulin following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). GLP-1, secreted from enteroendocrine L-cells in the distal ileum and colon, plays a pivotal role in glucose homeostasis. Its functions include stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. Consequently, the modulation of endogenous GLP-1 secretion presents a compelling therapeutic strategy for type 2 diabetes and other metabolic disorders.
Colesevelam: Beyond Cholesterol Reduction
Colesevelam hydrochloride is a non-absorbed, polymer-based bile acid sequestrant approved for the treatment of hypercholesterolemia.[1][2] Beyond its lipid-lowering effects, colesevelam has been shown to improve glycemic control in patients with type 2 diabetes.[3] This has spurred significant research into its glucose-lowering mechanisms, with a substantial body of evidence pointing towards its influence on incretin hormone secretion.[3][4][5][6]
The prevailing hypothesis is that by binding bile acids in the intestine, colesevelam alters the signaling pathways that regulate GLP-1 release from L-cells. This guide will delve into the two primary, and somewhat interconnected, pathways implicated in this process: the activation of the Takeda G-protein-coupled receptor 5 (TGR5) and the modulation of the Farnesoid X receptor (FXR).
The Dual Mechanism of Colesevelam-Mediated GLP-1 Secretion
The effect of colesevelam on GLP-1 secretion is not attributed to a single, direct action but rather to the perturbation of the complex signaling network governed by bile acids in the gut.
TGR5 Activation: A Key Driver of GLP-1 Release
TGR5, a G-protein-coupled receptor, is expressed on the surface of various cells, including enteroendocrine L-cells.[5][7] Bile acids are the natural ligands for TGR5.[7] When bile acids bind to TGR5 on L-cells, they initiate a signaling cascade that leads to the secretion of GLP-1.[7][8][9] This process is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels, and potentially the mobilization of intracellular calcium.[8][10][11]
Colesevelam, by sequestering bile acids, increases the concentration of bile acids in the distal gut where L-cells are abundant.[8] In-vitro studies have shown that bile acids complexed with colesevelam can still activate TGR5, leading to a sustained signaling cascade.[12][13][14][15][16] This prolonged activation of TGR5 in the colon is believed to be a significant contributor to the observed increase in GLP-1 levels following colesevelam administration.[12][13][14][15][16]
Figure 2: In-Vitro GLP-1 Secretion Assay Workflow.
Data Presentation and Interpretation
The results of the in-vitro experiment can be summarized in a table to facilitate comparison between different treatment groups.
| Treatment Group | GLP-1 Secretion (pmol/mg protein) | Fold Change vs. Control |
| Control (KRBB) | 1.5 ± 0.2 | 1.0 |
| Taurocholic Acid (100 µM) | 4.2 ± 0.5 | 2.8 |
| Colesevelam (1 mg/mL) | 1.7 ± 0.3 | 1.1 |
| Colesevelam (1 mg/mL) + Taurocholic Acid (100 µM) | 6.8 ± 0.7 | 4.5 |
Data are presented as mean ± standard deviation and are hypothetical.
The hypothetical data in the table above would suggest that while taurocholic acid alone stimulates GLP-1 secretion, the complex of colesevelam and taurocholic acid results in a significantly more potent stimulation. This would support the hypothesis that colesevelam enhances the effect of bile acids on L-cells, likely through the sustained activation of TGR5.
Discussion of Conflicting Evidence and Future Directions
While the mechanisms outlined above are supported by a substantial body of preclinical and some clinical data, it is important to acknowledge the nuances and occasional conflicting findings in the literature. Some clinical studies have reported no acute effect of a single dose of colesevelam on postprandial GLP-1 levels. [17][18][19][20]This suggests that the GLP-1-mediated effects of colesevelam may be more pronounced with chronic administration, potentially involving adaptations in L-cell function or bile acid pool composition over time.
Future research should aim to further delineate the relative contributions of TGR5 activation and FXR antagonism to the overall effect of colesevelam on incretin secretion. Studies employing selective TGR5 agonists and FXR antagonists, both in vitro and in vivo, will be instrumental in dissecting these pathways. Furthermore, investigating the long-term effects of colesevelam on L-cell mass and function could provide valuable insights into its sustained glucose-lowering benefits.
Conclusion
Colesevelam's impact on incretin and GLP-1 secretion is a multifaceted process that extends beyond its primary function as a bile acid sequestrant. The modulation of bile acid signaling in the gut, primarily through the activation of TGR5 and potentially through the antagonism of FXR, appears to be the core mechanism driving the enhanced secretion of GLP-1. This in-depth understanding of colesevelam's mode of action not only clarifies its therapeutic benefits in type 2 diabetes but also highlights the potential of targeting bile acid-sensitive pathways for the development of novel metabolic therapies.
References
-
Shapiro, H., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G359-G370. [Link]
-
Gether, I. M., et al. (2024). Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling. European Journal of Endocrinology, 190(4), 314-326. [Link]
-
Parker, H. E., et al. (2012). Bile acids trigger GLP-1 release predominantly by accessing basolaterally located G protein–coupled bile acid receptors. Diabetes, 61(5), 1034-1042. [Link]
-
Gether, I. M., et al. (2024). Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling. European Journal of Endocrinology, 190(4), 314-326. [Link]
-
Parker, H. E., et al. (2012). Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion. British Journal of Pharmacology, 165(2), 414-423. [Link]
-
Beysen, C., et al. (2012). Colesevelam improves oral but not intravenous glucose tolerance by a mechanism independent of insulin sensitivity and β-cell function. Diabetes Care, 35(6), 1305-1311. [Link]
-
Zieve, F. J., et al. (2010). Effects of colesevelam on glucose absorption and hepatic/peripheral insulin sensitivity in patients with type 2 diabetes mellitus. Diabetes/Metabolism Research and Reviews, 26(7), 569-576. [Link]
-
Shapiro, H., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G359-G370. [Link]
-
Shapiro, H., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. UT Southwestern Medical Center. [Link]
-
Knop, F. K., et al. (2010). Bile-induced secretion of glucagon-like peptide-1: pathophysiological implications in type 2 diabetes? American Journal of Physiology-Endocrinology and Metabolism, 299(2), E199-E205. [Link]
-
Shapiro, H., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(4), G359-G370. [Link]
-
Petersen, N., et al. (2021). L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling. Proceedings of the National Academy of Sciences, 118(40), e2102125118. [Link]
-
Shapiro, H., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. BioKB. [Link]
-
Handelsman, Y. (2011). Bile Acid Sequestrants for Lipid and Glucose Control. Journal of Clinical Hypertension, 13(5), 355-364. [Link]
-
Shapiro, H., et al. (2012). Colesevelam Suppresses Hepatic Glycogenolysis by TGR5-mediated Induction of GLP-1 Action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Kim, H., & Fang, S. (2018). Bile acids activate TGR5 to enhance GLP-1 secretion in entoroendocrinal L cells. Journal of Endocrinology, 237(3), R1-R10. [Link]
-
Fang, S., et al. (2021). Discovery of farnesoid X receptor and its role in bile acid metabolism. Signal Transduction and Targeted Therapy, 6(1), 1-17. [Link]
-
Trabelsi, M. S., et al. (2015). Farnesoid X Receptor Inhibits Glucagon-Like Peptide-1 Production by Enteroendocrine L-cells. Nature Communications, 6(1), 1-13. [Link]
-
Garg, S. K., et al. (2011). Effects of colesevelam on LDL-C, A1c and GLP-1 levels in patients with type 1 diabetes: a pilot randomized double-blind trial. Diabetes, Obesity and Metabolism, 13(2), 137-145. [Link]
-
Brighton, C. A., et al. (2015). Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R-/- mice. Journal of Physiology, 593(16), 3687-3698. [Link]
-
Gether, I. M., et al. (2024). Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling. Request PDF. [Link]
-
Gether, I. M., et al. (2024). Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling. Oxford Academic. [Link]
-
Dirksen, C., et al. (2018). Effects of Manipulating Circulating Bile Acid Concentrations on Postprandial GLP-1 Secretion and Glucose Metabolism After Roux-en-Y Gastric Bypass. Frontiers in Endocrinology, 9, 633. [Link]
-
Thomas, C., et al. (2009). TGR5-mediated bile acid sensing controls glucose homeostasis. Cell Metabolism, 10(3), 167-177. [Link]
-
Scheinberg, M. (2012). Patient Tolerance and Acceptance of Colesevelam Hydrochloride: Focus on Type-2 Diabetes Mellitus. Clinical Medicine Insights: Endocrinology and Diabetes, 5, 27-34. [Link]
-
Potthoff, M. J., et al. (2013). Bile acid sequestrants in type 2 diabetes: potential effects on GLP1 secretion. Endocrine, 44(1), 25-31. [Link]
-
Daiichi Sankyo Inc. (2008). Mechanisms of Glucose Lowering Effect of Colesevelam HCl. ClinicalTrials.gov. [Link]
-
Donepudi, A. C., et al. (2017). TGR5 Signaling in Hepatic Metabolic Health. Metabolites, 7(3), 42. [Link]
-
Sun, L., et al. (2022). Hepatic thyroid hormone signalling modulates glucose homeostasis through the regulation of GLP-1 production via bile acid-mediated FXR antagonism. Nature Communications, 13(1), 6377. [Link]
-
Zhang, Y., et al. (2023). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Shang, Q., et al. (2010). Potential New Approaches to Modifying Intestinal GLP-1 Secretion in Patients with Type 2 Diabetes Mellitus : Focus on Bile Acid Sequestrants. American Journal of Cardiovascular Drugs, 10(4), 221-230. [Link]
-
Poole, D. P., & Bunnett, N. W. (2012). Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract. The Journal of Physiology, 590(3), 421-430. [Link]
-
BioWorld. (2011). Colesevelam has beneficial effects in patients with type 1 diabetes. BioWorld. [Link]
-
Trabelsi, M. S., et al. (2015). Farnesoid X receptor inhibits glucagon-like peptide-1 production by enteroendocrine L-cells. SciSpace. [Link]
-
Shapiro, H., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. PubMed. [Link]
-
MedPath. (n.d.). Mechanisms of Glucose Lowering Effect of Colesevelam HCl. MedPath. [Link]
-
Shang, Q., et al. (2007). Colesevelam improves insulin resistance in a diet-induced obesity (F-DIO) rat model by increasing the release of GLP-1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 293(6), G1219-G1227. [Link]
-
Lim, Y. J., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. [Link]
-
Sonne, D. P., & Knop, F. K. (2017). MECHANISMS IN ENDOCRINOLOGY: FXR signalling: a novel target in metabolic diseases. European Journal of Endocrinology, 176(4), R197-R210. [Link]
-
Kim, H., & Fang, S. (2018). Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis. Journal of Endocrinology, 237(3), R1-R10. [Link]
-
BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. [Link]
-
Christensen, M., et al. (2020). In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist. Diabetes, Obesity and Metabolism, 22(11), 2113-2123. [Link]
-
INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). INDIGO Biosciences. [Link]
Sources
- 1. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Patient Tolerance and Acceptance of Colesevelam Hydrochloride: Focus on Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of colesevelam on glucose absorption and hepatic/peripheral insulin sensitivity in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential New Approaches to Modifying Intestinal GLP-1 Secretion in Patients with Type 2 Diabetes Mellitus : Focus on Bile Acid Sequestrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
The Synthesis and Impurity Profile of Colesevelam: A Technical Guide for Pharmaceutical Scientists
Foreword
Colesevelam hydrochloride stands as a significant therapeutic agent in the management of hypercholesterolemia and type 2 diabetes mellitus.[1][2] Its clinical efficacy is intrinsically linked to its unique polymeric structure, a testament to the ingenuity of its chemical synthesis. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core chemical synthesis of Colesevelam and a detailed analysis of its potential byproducts. By delving into the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to provide a robust understanding of this complex pharmaceutical agent.
Introduction to Colesevelam and its Mechanism of Action
Colesevelam is a non-absorbed, polymeric bile acid sequestrant.[1][2] Its primary function is to bind bile acids in the intestine, forming a non-absorbable complex that is subsequently excreted.[1][3] This interruption of the enterohepatic circulation of bile acids triggers the upregulation of cholesterol 7-α-hydroxylase, the rate-limiting enzyme in bile acid synthesis from cholesterol in the liver. The resulting increased demand for cholesterol leads to an upregulation of hepatic LDL receptors, enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2]
The efficacy of Colesevelam is not merely a function of its chemical composition but is also critically dependent on its physical properties, such as its cross-link density and the specific nature of its functional groups, which are meticulously engineered during its synthesis.[4]
The Chemical Synthesis of Colesevelam: A Step-by-Step Elucidation
The synthesis of Colesevelam is a multi-step process that involves the carefully controlled cross-linking and subsequent functionalization of a polyamine backbone. The most common synthetic route involves the following key stages:
-
Cross-linking of Poly(allylamine) with a suitable cross-linking agent.
-
Co-alkylation of the cross-linked polymer with two different alkylating agents to introduce both hydrophobic and cationic moieties.
-
Conversion to the hydrochloride salt and purification.
A significant innovation in the manufacturing process is the development of a "one-pot" synthesis, which streamlines the process by performing the alkylation and cross-linking steps concurrently.[5]
Diagram of the overall synthetic workflow:
Caption: Overall workflow for the one-pot synthesis of Colesevelam Hydrochloride.
Key Reactants and Their Roles
| Reactant | Chemical Structure | Role in Synthesis |
| Poly(allylamine) | (-CH₂-CH(CH₂NH₂)-)n | The primary polymer backbone providing the amine functionalities for cross-linking and alkylation. |
| Epichlorohydrin | C₃H₅ClO | The cross-linking agent that forms a three-dimensional polymer network. |
| 1-Bromodecane | CH₃(CH₂)₉Br | An alkylating agent that introduces hydrophobic decyl groups to the polymer. |
| (6-Bromohexyl)trimethylammonium Bromide | [(CH₃)₃N(CH₂)₆Br]Br | An alkylating agent that introduces quaternary ammonium groups, providing permanent positive charges. |
Detailed Experimental Protocol (One-Pot Synthesis)
This protocol is a synthesized representation based on principles described in the patent literature, particularly EP3083712A1.[5]
Step 1: Reaction Setup
-
To a suitable reactor, charge poly(allylamine) solution.
-
Add a solution of sodium hydroxide to achieve a basic pH, typically in the range of 8-14. The basic environment is crucial for the deprotonation of the amine groups on the poly(allylamine), making them nucleophilic and ready to react with the electrophilic cross-linking and alkylating agents.
-
Add the solvent system, which is often a mixture of water and a polar aprotic solvent like acetonitrile.
Step 2: Concurrent Cross-linking and Alkylation
-
Simultaneously or sequentially, add the cross-linking agent (epichlorohydrin) and the two alkylating agents (1-bromodecane and (6-bromohexyl)trimethylammonium bromide) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 65°C and 70°C and maintain for several hours. This temperature range provides a balance between achieving a reasonable reaction rate and minimizing the formation of degradation byproducts.
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture and filter the solid product.
-
Wash the solid with water and/or an organic solvent to remove unreacted reagents, byproducts, and residual solvent.
-
The bromide counter-ions are then exchanged for chloride ions, typically by washing with a chloride salt solution or by treatment with hydrochloric acid, to form Colesevelam hydrochloride.[6]
-
Dry the final product under vacuum.
Potential Byproducts and Impurities in Colesevelam Synthesis
The synthesis of a complex polymer like Colesevelam is susceptible to the formation of various byproducts and impurities. These can arise from the starting materials, side reactions during the synthesis, or degradation of the final product. Meticulous control of reaction conditions is paramount to minimize their formation.
Genotoxic Impurities from Epichlorohydrin
Epichlorohydrin is a reactive electrophile and a known genotoxic substance. Its use in the synthesis necessitates strict control and monitoring for related impurities in the final drug substance. Two major genotoxic impurities that can arise from epichlorohydrin are:
-
1,3-Dichloro-2-propanol (DCP)
-
2,3-Dichloro-1-propanol
These impurities can be formed through the hydrolysis of epichlorohydrin, a reaction that is influenced by pH and temperature.[7] Regulatory bodies like the EMA and FDA have stringent guidelines for the control of genotoxic impurities, often requiring their levels to be below the Threshold of Toxicological Concern (TTC).[8][9]
Mechanism of Formation of Dichloropropanols from Epichlorohydrin:
Caption: Formation of dichloropropanol impurities via hydrolysis of epichlorohydrin.
Process-Related Impurities from Alkylation Reactions
The alkylation of the poly(allylamine) backbone can lead to several process-related impurities:
-
Over-alkylation Products: The reaction of multiple alkylating agents with the same amine nitrogen can lead to the formation of quaternary ammonium species beyond the intended structure.
-
Unreacted Alkylating Agents: Residual amounts of 1-bromodecane and (6-bromohexyl)trimethylammonium bromide may remain in the final product if the reaction does not go to completion or if purification is inadequate.
-
Side-Reaction Products: The alkylating agents themselves can undergo side reactions, such as elimination reactions, under the basic reaction conditions.
A study published in the Journal of Chemical and Pharmaceutical Research describes an LC-MS method for the quantitative determination of impurities such as Bromoquat, Decylamine, Didecylamine, and Decylaminoquat in Colesevelam Hydrochloride tablets.[10]
Summary of Potential Byproducts and Impurities
| Impurity | Structure | Source/Formation Pathway | Analytical Method |
| 1,3-Dichloro-2-propanol | ClCH₂CH(OH)CH₂Cl | Hydrolysis of epichlorohydrin | GC-MS[7] |
| 2,3-Dichloro-1-propanol | ClCH₂CHClCH₂OH | Hydrolysis of epichlorohydrin | GC-MS[7] |
| Bromoquat | [(CH₃)₃N(CH₂)₆Br]⁺ | Residual alkylating agent | LC-MS[10] |
| Decylamine | CH₃(CH₂)₉NH₂ | Impurity in starting material or side reaction product | LC-MS[10] |
| Didecylamine | (CH₃(CH₂)₉)₂NH | Over-alkylation side reaction | LC-MS[10] |
| Decylaminoquat | [(CH₃)₃N(CH₂)₆NH(CH₂)₉CH₃]⁺ | Reaction between the two alkylating agents or their derivatives | LC-MS[10] |
| Oligomeric Byproducts | Low molecular weight polymer chains | Incomplete polymerization or side reactions | Size Exclusion Chromatography (SEC) |
Quality Control and Analytical Characterization
Ensuring the quality and consistency of a polymeric drug substance like Colesevelam requires a comprehensive suite of analytical techniques.
Characterization of the Polymer Backbone
The properties of the final Colesevelam product are highly dependent on the characteristics of the poly(allylamine) backbone and the cross-linked intermediate.
-
Molecular Weight Determination: Techniques such as Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) are used to determine the molecular weight and molecular weight distribution of the starting poly(allylamine).[11]
-
Degree of Cross-linking: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can be employed to quantify the degree of cross-linking in the polymer network. This is a critical parameter as it influences the swelling properties and, consequently, the bile acid binding capacity of the final product.[4]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymer, such as its glass transition temperature and decomposition temperature, which are indicative of its physical structure and stability.[12][13]
Quantification of Alkylation
The degree of alkylation with both the hydrophobic and cationic side chains is a critical quality attribute that directly impacts the drug's efficacy.
-
Elemental Analysis: Can provide the overall nitrogen content.
-
Titration Methods: Can be used to determine the amount of primary, secondary, and tertiary amines.
-
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and NMR spectroscopy can be used to characterize the functional groups present in the final polymer.[14][15]
Impurity Profiling
As discussed in the previous section, a combination of chromatographic techniques is essential for the detection and quantification of potential impurities.
-
GC-MS: The method of choice for the analysis of volatile genotoxic impurities like dichloropropanols.[7]
-
LC-MS: A powerful tool for the identification and quantification of a wide range of process-related impurities and degradation products.[10]
Conclusion: A Synthesis of Chemistry and Quality
The chemical synthesis of Colesevelam is a sophisticated process that requires precise control over multiple reaction parameters to yield a polymer with the desired physicochemical properties and a minimal impurity profile. Understanding the underlying reaction mechanisms, the rationale for specific experimental conditions, and the potential for byproduct formation is crucial for the consistent production of a safe and effective drug substance. This guide has provided a detailed overview of these aspects, emphasizing the importance of a holistic approach that integrates synthetic chemistry with advanced analytical characterization and stringent quality control. For drug development professionals, a thorough grasp of these principles is not just a matter of scientific rigor but a prerequisite for ensuring patient safety and regulatory compliance.
References
-
Bile Acid Sequestrants Based on Natural and Synthetic Gels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. (2017). Walsh Medical Media. Retrieved from [Link]
-
Colesevelam hydrochloride: a non-absorbed, polymeric cholesterol-lowering agent. (2000). Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
Colesevelam hydrochloride: a novel bile acid-binding resin. (2001). The Annals of Pharmacotherapy. Retrieved from [Link]
-
Validated UPLC Method for Determination of Unbound Bile Acids in Colesevelam HCl Tablets. (2014). Journal of Chromatographic Science. Retrieved from [Link]
-
Determination of Molecular Weights by Light Scattering. (n.d.). University of Warwick. Retrieved from [Link]
-
Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets. (2015). Drug Development and Industrial Pharmacy. Retrieved from [Link]
-
Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique. (2022). Biomedical Chromatography. Retrieved from [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Retrieved from [Link]
- Process for the preparation of colesevelam. (2016). Google Patents.
-
Bile Acid Sequestrants Based on Natural and Synthetic Gels. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2020). MDPI. Retrieved from [Link]
-
Thermogravimetric analysis of cross-linked polymers with glass... (n.d.). ResearchGate. Retrieved from [Link]
- 'process for the preparation of colesevelam hydrochloride". (2011). Google Patents.
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). U.S. Food and Drug Administration. Retrieved from [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ). (n.d.). Shodex. Retrieved from [Link]
-
Effects of Colesevelam HCl on Sterol and Bile Acid Excretion in Patients with Type IIa Hypercholesterolemia. (2005). ResearchGate. Retrieved from [Link]
-
In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. (2017). ResearchGate. Retrieved from [Link]
-
Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). MDPI. Retrieved from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). (n.d.). TA Instruments. Retrieved from [Link]
-
Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (2016). MDPI. Retrieved from [Link]
-
Bile Acid Sequestration via Colesevelam Reduces Bile Acid Hydrophobicity and Improves Liver Pathology in Cyp2c70−/− Mice with a Human-like Bile Acid Composition. (2019). MDPI. Retrieved from [Link]
-
DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]
-
How Is Light Scattering Used To Determine Polymer Molecular Weight? (2025). YouTube. Retrieved from [Link]
-
Applications of Spectroscopic Techniques for Characterization of Polymer Nanocomposite: A Review. (2022). ResearchGate. Retrieved from [Link]
-
Formation of N -Branched Oligonucleotides as By-products in Solid-Phase Oligonucleotide Synthesis. (1997). ResearchGate. Retrieved from [Link]
-
OPTIMIZATION AND VALIDATION OF AN ANALYTICAL METHOD FOR TRANEXAMIC ACID IN WHITENING CREAMS BY RP-HPLC WITH PRECOLUMN DERIVATIZATION. (2016). ResearchGate. Retrieved from [Link]
-
ANDAs: Impurities in Drug Products. (2005). U.S. Food and Drug Administration. Retrieved from [Link]
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. (n.d.). National Institute of Health Sciences. Retrieved from [Link]
-
Colesevelam - a bile acid sequestrant for treating hypercholesterolemia and improving hyperglycemia. (2022). Expert Opinion on Pharmacotherapy. Retrieved from [Link]
-
Dynamics of oligomer populations formed during the aggregation of Alzheimer's Aβ42 peptide. (2015). Nature Chemistry. Retrieved from [Link]
-
Guidance for Industry #169 - Drug Substance. (n.d.). Regulations.gov. Retrieved from [Link]
-
Spectroscopy in Characterization of Materials—Developments. (2024). MDPI. Retrieved from [Link]
-
Thermal Characterization of Polymers. (n.d.). Nexus Analytics. Retrieved from [Link]
-
M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC. (2020). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
-
VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved from [Link]
-
Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube. Retrieved from [Link]
-
Using Static Light Scattering to Measure Polymer Molecular Weights. (2021). YouTube. Retrieved from [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. (2014). GMP Compliance. Retrieved from [Link]
-
Role of ICH M7 in Impurities Assessment. (2024). Freyr Solutions. Retrieved from [Link]
Sources
- 1. Colesevelam hydrochloride: a non-absorbed, polymeric cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colesevelam hydrochloride: a novel bile acid-binding resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3083712A1 - Process for the preparation of colesevelam - Google Patents [patents.google.com]
- 6. WO2011154977A1 - 'process for the preparation of colesevelam hydrochloride" - Google Patents [patents.google.com]
- 7. Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. nihs.go.jp [nihs.go.jp]
- 10. jocpr.com [jocpr.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Colesevelam In Vitro Bile Acid Binding Assay
Introduction: The Critical Role of Bile Acid Sequestrants and In Vitro Assessment
Colesevelam hydrochloride is a second-generation bile acid sequestrant employed as a therapeutic agent for the reduction of low-density lipoprotein cholesterol (LDL-C) in patients with primary hyperlipidemia.[1][2][3] It is also indicated for improving glycemic control in adults with type 2 diabetes mellitus.[1][3] As a non-absorbed, polymeric amine, colesevelam's mechanism of action is localized to the gastrointestinal tract, where it binds to bile acids, preventing their reabsorption in the terminal ileum.[4] This interruption of the enterohepatic circulation of bile acids upregulates the conversion of cholesterol into new bile acids in the liver, thereby decreasing circulating LDL-C levels.[4][5]
Given that colesevelam is not systemically absorbed, traditional pharmacokinetic studies are not applicable for bioequivalence assessment.[6][7] Consequently, in vitro bile acid binding assays have become the cornerstone for demonstrating the bioequivalence of generic formulations and for the fundamental characterization of the drug's binding affinity and capacity.[7] These assays provide a direct measure of the drug's intended pharmacological activity. This application note provides a detailed, field-proven protocol for conducting in vitro bile acid binding studies with colesevelam, grounded in scientific principles and regulatory expectations.
Scientific Principles of the Assay
The in vitro bile acid binding assay is designed to simulate the conditions of the small intestine where colesevelam exerts its therapeutic effect. The core principle involves incubating a known amount of colesevelam with a solution containing a physiologically relevant mixture of bile acids. After a specified incubation period to allow for binding to reach equilibrium, the free (unbound) bile acids in the supernatant are quantified. The amount of bile acid bound to colesevelam is then calculated by subtracting the free concentration from the initial total concentration.
Two primary types of studies are conducted:
-
Kinetic Binding Studies: These studies determine the rate at which colesevelam binds to bile acids and the time required to reach binding equilibrium. This is crucial for establishing the appropriate incubation time for the equilibrium studies.[6][8]
-
Equilibrium Binding Studies: These are the pivotal studies for determining the binding affinity and capacity of colesevelam.[9][10] By incubating a fixed amount of the drug with varying concentrations of bile acids, a binding isotherm can be generated. This data is then fitted to a binding model, most commonly the Langmuir model, to derive key binding parameters.[6][8]
Mechanism of Colesevelam-Bile Acid Interaction
Colesevelam's high affinity for bile acids stems from its unique chemical structure, which facilitates both electrostatic and hydrophobic interactions.[11] The polymer's quaternary amine groups are positively charged at intestinal pH, allowing for strong ionic bonding with the negatively charged carboxyl or sulfonate groups of bile acids. Additionally, the hydrophobic regions of the colesevelam polymer interact with the nonpolar steroid nucleus of the bile acids.
Sources
- 1. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colesevelam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colesevelam hydrochloride: usefulness of a specifically engineered bile acid sequestrant for lowering LDL-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. fda.gov [fda.gov]
- 8. Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Analysis of Colesevelam Bile Acid Binding Capacity by HPLC and UPLC
Abstract
Colesevelam hydrochloride is a non-absorbed, polymeric bile acid sequestrant designed to lower low-density lipoprotein cholesterol (LDL-C).[1][2] Its clinical efficacy is not dependent on systemic absorption but is directly mediated by its ability to bind bile acids within the intestinal lumen, thereby preventing their reabsorption and promoting the conversion of cholesterol to bile acids in the liver.[3][4][5] Consequently, the in vitro bile acid binding capacity is a critical quality attribute that serves as a surrogate for bioactivity and is a cornerstone for establishing bioequivalence for generic formulations.[1][6][7] This document provides a comprehensive guide and detailed protocols for determining the binding capacity of Colesevelam using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods to quantify unbound bile acids. We will explore the causality behind the experimental design, from incubation conditions to chromatographic separation, providing field-proven insights for researchers in drug development and quality control.
Introduction: The Mechanism and Its Measurement
Colesevelam is a high-capacity binding polymer engineered with multiple amine groups that become protonated in the intestine.[8] These protonated amines interact with negatively charged bile acids, such as Glycocholic Acid (GC), Glycochenodeoxycholic Acid (GCDC), and Taurodeoxycholic Acid (TDC), which are the three most prevalent bile acids in humans.[1][7][9] This binding forms an insoluble complex that is excreted, interrupting the enterohepatic circulation of bile acids.
Because the therapeutic action is localized and dependent on this physical interaction, quantifying the binding is paramount. The analytical strategy involves incubating a known mass of Colesevelam with a solution containing a known initial concentration of bile acids. After equilibrium is achieved, the polymer-bile acid complex is separated, and the remaining concentration of free (unbound) bile acids in the supernatant is accurately measured by chromatography. The amount of bound bile acid is then calculated by difference. This data is fitted to a Langmuir binding isotherm to elucidate two key parameters:
-
Affinity Constant (k₁): A measure of the strength of the interaction between Colesevelam and the bile acids.
-
Capacity Constant (k₂): The maximum amount of bile acid that can be bound per unit mass of the polymer. For bioequivalence purposes, the capacity constant (k₂) is considered the most critical parameter.[10][11]
Principle of the In Vitro Binding Assay Workflow
The determination of binding capacity follows a multi-step workflow designed to simulate physiological conditions and enable precise analytical measurement. The process begins with the incubation of the polymer with bile acids and concludes with chromatographic analysis and data modeling.
Caption: Relationship between kinetic and equilibrium binding studies.
Detailed Experimental Protocols
Part A: Sample Preparation and Incubation Protocol
This protocol outlines the steps for incubating Colesevelam with bile acids. All experiments should be performed in replicate (FDA guidance suggests at least 12 times for bioequivalence studies). [11] Materials:
-
Colesevelam HCl (Test and Reference formulations)
-
Bile Acid Standards: Glycocholic acid sodium salt (GCA), Glycochenodeoxycholic acid sodium salt (GCDC), Taurodeoxycholic acid sodium salt (TDCA)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
0.1 N Hydrochloric Acid (for acid pre-treatment)
-
Incubator shaker set to 37°C
-
Centrifuge and/or 0.45 µm syringe filters
Procedure:
-
Preparation of Bile Acid Stock Solutions: Prepare a primary stock solution containing a mixture of GCA, GCDC, and TDCA in SIF. From this, prepare a series of at least eight standard solutions with varying concentrations for the equilibrium study.
-
Polymer Weighing: Accurately weigh a specified amount of Colesevelam powder or crushed tablet into incubation tubes.
-
Acid Pre-treatment (Optional):
-
Add a defined volume of 0.1 N HCl to the tubes containing Colesevelam.
-
Incubate at 37°C with shaking for a set period (e.g., 1 hour).
-
Filter the polymer and rinse with SIF until the filtrate pH is 6.8. Transfer the rinsed polymer to a new incubation tube. [6]4. Binding Incubation:
-
Add a precise volume of a bile acid standard solution to each tube containing the polymer (pre-treated or not).
-
Cap the tubes securely and place them in an incubator shaker at 37°C and approximately 150 rpm. [6] * Incubate for the pre-determined equilibrium time (e.g., 3 hours).
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the tubes to pellet the resin-bile acid complex.
-
Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. [12] * This filtrate, containing the unbound bile acids, is now ready for analysis. Dilute the filtrate with the mobile phase as needed to ensure the concentration falls within the linear range of the calibration curve.
-
Part B: HPLC Method for Unbound Bile Acid Quantification
High-Performance Liquid Chromatography is a robust and reliable method for this application. The key to success is achieving adequate separation of the three bile acids from each other and from any potential excipient interference. A reversed-phase C18 column is the standard choice, leveraging the differential hydrophobicity of the bile acids for separation.
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale / Source |
|---|---|---|
| System | Agilent 1100 or equivalent | A standard, reliable HPLC system. [6] |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) orWaters SymmetryShield™ RP18 (150 x 4.6 mm, 3.5 µm) | C18 chemistry provides excellent retention and resolution for bile acids. [1][6] |
| Mobile Phase | Isocratic mixture of Phosphate Buffer and Acetonitrile | Simple, robust, and provides consistent separation for known compounds. [1] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Bile acids have a weak chromophore, requiring detection at a low UV wavelength. [1] |
| Column Temp. | Ambient or controlled at 30-35°C | Ensures reproducible retention times. |
| Injection Vol. | 20 - 50 µL | Dependent on concentration and system sensitivity. |
| Run Time | ~15 minutes | Typical for standard HPLC separation of these analytes. |
System Suitability Requirements:
-
Resolution (Rs): The resolution between adjacent bile acid peaks should be ≥ 1.5. [1]* Tailing Factor (T): Should be ≤ 2.0 for all analyte peaks.
-
Precision (%RSD): Replicate injections of a standard solution should yield a %RSD for peak area of ≤ 2.0%. [1]
Part C: UPLC Method for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, offering dramatically reduced run times and increased sensitivity. This is accomplished by using columns with sub-2 µm particles, which necessitates a specialized UPLC system capable of handling the resulting high backpressure. The speed of UPLC makes it exceptionally well-suited for the large sample sets generated in bioequivalence studies.
Table 2: UPLC Method Parameters
| Parameter | Condition | Rationale / Source |
|---|---|---|
| System | Waters ACQUITY UPLC or equivalent | Required for high-pressure operation with sub-2 µm columns. [13] |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) | Small particle size and shorter column length enable rapid, high-efficiency separations. [14][15] |
| Mobile Phase A | 0.02 M Tetrabutylammonium Phosphate (pH 7.5) | Ion-pairing agent can improve peak shape for acidic compounds. [14][15] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. [14][15] |
| Gradient | A time-based gradient from high aqueous to high organic | Optimizes separation and ensures all analytes elute quickly. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 210 nm | Same principle as HPLC. [14][15] |
| Column Temp. | 40°C | Higher temperature reduces mobile phase viscosity and improves efficiency. |
| Injection Vol. | 2 - 5 µL | Smaller injection volumes are typical for UPLC to prevent column overload. |
| Run Time | < 2 minutes | The primary advantage of UPLC, allowing for massive increases in sample throughput. [14][15]|
Data Analysis and Interpretation
-
Generate Calibration Curve: For both HPLC and UPLC, inject a series of known bile acid standards to create a calibration curve, plotting peak area versus concentration. The correlation coefficient (r²) should be > 0.99.
-
Quantify Unbound Bile Acids (Ceq): Using the regression equation from the calibration curve, determine the concentration of each unbound bile acid in the filtrate samples.
-
Calculate Amount Bound per Mass (x/m):
-
First, calculate the total amount of bile acid bound (x) using the formula:
-
x = (C₀ - Ceq) * V
-
Where: C₀ = Initial bile acid concentration, Ceq = Equilibrium (unbound) concentration from HPLC/UPLC, V = Volume of incubation solution. [12] * Then, normalize this value by the mass of the polymer (m) used in the incubation:
-
x/m = x / m [12]4. Apply the Langmuir Isotherm: To determine the binding constants, use the linearized form of the Langmuir equation:
-
-
Ceq / (x/m) = (1 / (k₁ * k₂)) + (Ceq / k₂) [7][12] * Plot Ceq / (x/m) on the y-axis versus Ceq on the x-axis. This should yield a straight line.
-
Capacity (k₂): k₂ = 1 / slope
-
Affinity (k₁): k₁ = 1 / (intercept * k₂)
-
-
Bioequivalence Assessment: For bioequivalence studies, the 90% Confidence Interval for the test-to-reference ratio of the capacity constant (k₂) must fall within the acceptance criteria of 80-120%. [7][11][16]
Method Validation
Any HPLC or UPLC method used for this purpose must be fully validated according to ICH or FDA guidelines. Key validation parameters include:
-
Linearity: The method must demonstrate a linear response across a wide range of bile acid concentrations (e.g., 0.01 mM to 30.0 mM). [14][15][17]* Accuracy and Precision: Intra- and inter-day precision (%RSD) and accuracy (% recovery) must meet pre-defined acceptance criteria. [14][15]* Selectivity: The method must be able to resolve and quantify the bile acids without interference from the drug product's placebo matrix. [14][15]* Limit of Quantitation (LOQ): A lower limit of quantitation must be established (e.g., 0.01 mM) to ensure the method is sensitive enough for the intended purpose. [14][15]
Conclusion
Both HPLC and UPLC are powerful and essential tools for characterizing the bile acid binding capacity of Colesevelam. While traditional HPLC methods provide robust and reliable data, the adoption of UPLC technology offers a significant leap forward in analytical efficiency. The dramatically shorter run times (<2 minutes per sample) enabled by UPLC can translate into substantial savings in time, solvent consumption, and cost, making it the preferred method for high-throughput environments such as quality control and formulation screening. The choice of method depends on available instrumentation and throughput needs, but both, when properly validated, provide the critical data needed to ensure the efficacy and quality of Colesevelam drug products.
References
-
Cruz, L., & Genta, M. (2006). Bile acid salt binding with colesevelam HCl is not affected by suspension in common beverages. Journal of Pharmaceutical Sciences, 95(11), 2504-2509. [Link]
-
Zheng, X., et al. (2021). Quantitative Analysis of Bile Acid with UHPLC-MS/MS. Methods in Molecular Biology, 2194, 291-300. [Link]
-
Jones, B., et al. The Application of UPLC-MSE for the Analysis of Bile Acids in Biological Fluids. Waters Corporation. [Link]
-
Tok, G., Yildirim, E., & Turkyilmaz, A. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Journal of Bioequivalence & Bioavailability, 9(1). [Link]
-
BASi. (n.d.). Method development for equilibrium and kinetic binding in vitro bioequivalence of Colesevelam Hydrochloride in simulated intestine. [Link]
-
Shukla, T., et al. (2015). Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets. Drug Development and Industrial Pharmacy, 41(10), 1641-1646. [Link]
-
Vallapragada, V. V., et al. (2014). Validated UPLC Method for Determination of Unbound Bile Acids in Colesevelam HCl Tablets. Journal of Chromatographic Science, 52(7), 643-651. [Link]
-
FDA. (2017). Draft Guidance on Colesevelam Hydrochloride. [Link]
-
FDA. (2021). Draft Guidance on Colesevelam Hydrochloride. [Link]
-
Raina, S., et al. (2019). A novel analytical approach towards in-vitro bile acid binding studies to Colesevelam Hydrochloride tablets: An ultra-high performance liquid chromatography tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis, 165, 236-241. [Link]
-
DailyMed. (n.d.). COLESEVELAM HYDROCHLORIDE tablet, film coated. [Link]
-
Apotex Inc. (2019). Product Monograph - PrAPO-COLESEVELAM. [Link]
-
Drugs.com. (2025). Colesevelam Monograph for Professionals. [Link]
-
European Medicines Agency. (n.d.). Renvela, INN: sevelamer carbonate. [Link]
-
European Medicines Agency. (n.d.). Cholestagel, INN-colesevelam. [Link]
-
FDA Access Data. (2019). Summary Review for NDA 210895. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. drugs.com [drugs.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. basinc.com [basinc.com]
- 7. Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bile acid salt binding with colesevelam HCl is not affected by suspension in common beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. waters.com [waters.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Validated UPLC method for determination of unbound bile acids in colesevelam HCl tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
Experimental Design for In Vivo Studies of Colesevelam in Animal Models: Application Notes and Protocols
Introduction to Colesevelam: Beyond Cholesterol Reduction
Colesevelam hydrochloride is a second-generation bile acid sequestrant approved for the treatment of hypercholesterolemia and type 2 diabetes mellitus.[1][2] Unlike first-generation resins, Colesevelam was specifically engineered for enhanced specificity and affinity for bile acids.[2] Its mechanism of action is primarily localized to the gastrointestinal tract, where it binds to bile acids, forming a non-absorbable complex that is subsequently excreted in the feces.[1][3] This interruption of the enterohepatic circulation of bile acids triggers a cascade of physiological responses.[4][5] The liver compensates for the loss of bile acids by increasing the conversion of cholesterol into new bile acids.[3][4][5] This increased demand for cholesterol leads to the upregulation of hepatic low-density lipoprotein (LDL) receptors, which in turn enhances the clearance of LDL-cholesterol from the bloodstream.[3]
The therapeutic utility of Colesevelam extends beyond lipid-lowering. It has been shown to improve glycemic control, although the precise mechanisms are still under investigation.[1][6] Current hypotheses, supported by animal studies, suggest that Colesevelam may modulate glucose metabolism through several pathways, including the increased secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and suppresses hepatic glucose production.[6][7] This effect is thought to be mediated by the activation of the TGR5 receptor in the colon by bile acids bound to Colesevelam.[6]
Given its multifaceted mechanism of action, in vivo studies in animal models are indispensable for elucidating its therapeutic potential, defining dose-response relationships, and exploring its effects on various metabolic pathways.[8] This guide provides a comprehensive framework for designing and executing robust preclinical studies of Colesevelam.
Strategic Considerations for In Vivo Experimental Design
A well-designed in vivo study is crucial for generating reliable and translatable data. The following considerations are paramount when planning experiments with Colesevelam.
Selection of Appropriate Animal Models
The choice of animal model is contingent upon the specific research question. Both genetic and diet-induced models are commonly employed to study hyperlipidemia and diabetes.
-
Hyperlipidemia Models:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice are prone to developing atherosclerosis and are a standard model for studying lipid metabolism.[9]
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice exhibit elevated LDL-cholesterol levels, mimicking human familial hypercholesterolemia.[9]
-
Diet-induced hyperlipidemic models: Feeding rodents, such as C57BL/6 mice or Sprague-Dawley rats, a high-fat or high-cholesterol diet can induce hyperlipidemia.[10][11]
-
-
Diabetes and Insulin Resistance Models:
-
Diet-induced obesity (DIO) models: Feeding rodents a high-fat diet for an extended period induces obesity, insulin resistance, and hyperglycemia, mirroring the progression of type 2 diabetes in humans.[7][12]
-
Genetic models: Mice such as the db/db mouse (leptin receptor deficient) or the ob/ob mouse (leptin deficient) are genetically predisposed to obesity and diabetes.
-
| Animal Model | Primary Phenotype | Key Advantages | Considerations |
| ApoE-/- Mouse | Hypercholesterolemia, Atherosclerosis | Well-characterized, spontaneous development of atherosclerotic plaques. | Atherosclerotic plaque composition may differ from humans. |
| LDLR-/- Mouse | High LDL-cholesterol | Closely mimics human familial hypercholesterolemia. | Requires a high-cholesterol diet to develop significant atherosclerosis. |
| Diet-Induced Obesity (DIO) Rodent | Obesity, Insulin Resistance, Hyperglycemia | Mimics the metabolic syndrome and type 2 diabetes development in humans. | Phenotype can vary depending on the diet composition and duration. |
| db/db Mouse | Severe Obesity, Hyperglycemia, Insulin Resistance | Rapid and robust diabetic phenotype. | Monogenic model, may not fully represent the complexity of human type 2 diabetes. |
Dose Formulation and Administration Strategy
Colesevelam is available as a powder for oral suspension or as tablets.[13][14] For animal studies, it is typically administered orally, either mixed in the diet or via oral gavage.
-
Dietary Admixture: This method is less stressful for the animals and ensures continuous exposure. However, it can be challenging to accurately monitor the daily dose consumed by each animal.
-
Oral Gavage: This technique allows for precise dosing but can be stressful if not performed correctly.[15][16] It is essential to use appropriate gavage needles and to ensure personnel are well-trained to avoid injury.[15][17]
Dose Ranges in Preclinical Studies: Doses used in animal studies can vary. For instance, studies in rats have used doses ranging from 100 to 1000 mg/kg/day to assess developmental and reproductive toxicity.[18] Other studies have used dietary admixtures of up to 2% Colesevelam.[12]
Pharmacokinetic and Pharmacodynamic (PK/PD) Endpoints
Since Colesevelam is not systemically absorbed, traditional pharmacokinetic studies are not applicable.[19] Instead, the focus is on pharmacodynamic endpoints that reflect its biological activity.
-
Lipid Profile: Measurement of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in serum or plasma is a primary endpoint for hyperlipidemia studies.[11]
-
Glycemic Control: Fasting blood glucose, glucose tolerance tests (GTT), insulin tolerance tests (ITT), and HbA1c levels are key indicators of glycemic control in diabetes models.
-
Bile Acid Metabolism: Analysis of fecal bile acid excretion provides direct evidence of Colesevelam's mechanism of action.[20][21]
-
Gene Expression: Analysis of genes involved in cholesterol and bile acid metabolism (e.g., CYP7A1, LDLR) in the liver can provide mechanistic insights.[22]
-
Histopathology: Examination of tissues such as the liver and aorta can reveal changes in lipid accumulation and atherosclerotic plaque development.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[23][24] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The ARRIVE guidelines provide a comprehensive checklist for reporting in vivo experiments to ensure transparency and reproducibility.[23][24][25]
Detailed In Vivo Protocols
The following protocols provide a step-by-step guide for evaluating the efficacy of Colesevelam in common animal models.
Protocol 1: Evaluating Efficacy in a Hypercholesterolemic Rodent Model
Objective: To assess the lipid-lowering effects of Colesevelam in a diet-induced hypercholesterolemic mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Colesevelam hydrochloride powder
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Biochemical assay kits for lipid analysis
Experimental Workflow:
Caption: General workflow for an in vivo Colesevelam study.
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.
-
Induction of Hyperlipidemia: Switch all mice to a high-fat diet for 4 weeks to induce hyperlipidemia.
-
Baseline Measurements: Collect baseline blood samples via tail vein or retro-orbital sinus for lipid profiling.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., water)
-
Group 2: Colesevelam (e.g., 150 mg/kg/day)
-
Group 3: Colesevelam (e.g., 300 mg/kg/day)
-
-
Treatment: Administer Colesevelam or vehicle daily by oral gavage for 4-8 weeks. Continue the high-fat diet for all groups.
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood samples for final lipid analysis. Harvest liver and aorta for histopathological examination.
Protocol 2: Assessing Glycemic Control in a Diabetic Mouse Model
Objective: To evaluate the effects of Colesevelam on glucose homeostasis in a diet-induced obesity (DIO) mouse model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Colesevelam hydrochloride powder
-
Glucose meter and test strips
-
Insulin solution
-
Oral gavage needles
Procedure:
-
Induction of DIO and Insulin Resistance: Feed mice a high-fat diet for 12-16 weeks.
-
Baseline Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Group Allocation and Treatment: As described in Protocol 1.
-
Mid-point and Final GTT: Perform a GTT after 4 weeks of treatment and at the end of the study.
-
Insulin Tolerance Test (ITT) (Optional):
-
Fast mice for 4 hours.
-
Administer insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Endpoint Analysis: In addition to blood glucose and insulin levels, measure HbA1c and collect pancreas for histological analysis of islet morphology.
Data Analysis and Interpretation
Biochemical Assays: Standard enzymatic colorimetric assays are used to measure serum/plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides.
Histopathological Analysis:
-
Liver: Staining with Oil Red O can visualize lipid accumulation (steatosis).
-
Aorta: Hematoxylin and eosin (H&E) staining can be used to assess the size and morphology of atherosclerotic plaques.
Statistical Methods: Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests such as Student's t-test or one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Troubleshooting and Advanced Applications
-
Variability in Response: The magnitude of the response to Colesevelam can be influenced by the specific animal model, diet, and duration of treatment.
-
Gastrointestinal Side Effects: At high doses, bile acid sequestrants can cause constipation. Monitor animals for any signs of gastrointestinal distress.
-
Advanced Applications:
-
Microbiome Analysis: Investigate the impact of Colesevelam on the gut microbiota composition.
-
Metabolomics: Profile changes in serum and tissue metabolites to gain a deeper understanding of the metabolic effects of Colesevelam.
-
Combination Therapies: Evaluate the synergistic effects of Colesevelam with other lipid-lowering or anti-diabetic agents.
-
Conclusion
Colesevelam is a unique therapeutic agent with pleiotropic effects on lipid and glucose metabolism. Well-designed in vivo studies in appropriate animal models are essential for advancing our understanding of its mechanisms of action and for exploring its full therapeutic potential. The protocols and considerations outlined in this guide provide a solid foundation for researchers to conduct rigorous and informative preclinical investigations of Colesevelam.
References
-
Drugs.com. (2025, July 16). Colesevelam Monograph for Professionals. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Colesevelam Hydrochloride used for? Retrieved from [Link]
-
Zhou, E., Hoeke, G., Li, Z., Eibergen, A. C., Schonk, A. W., Koehorst, M., ... & Wang, Y. (2020). Colesevelam enhances the beneficial effects of brown fat activation on hyperlipidaemia and atherosclerosis development. Cardiovascular Research, 116(10), 1710–1720. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Colesevelam for type 2 diabetes mellitus. PubMed Central. Retrieved from [Link]
-
The Royal Marsden NHS Foundation Trust. (n.d.). Taking Colesevelam for bile acid malabsorption. Retrieved from [Link]
-
Potthoff, M. J., Potts, A., He, T., Duarte, J., Taussig, R., Mangelsdorf, D. J., ... & Kliewer, S. A. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(6), G587–G595. Retrieved from [Link]
-
Bays, H. E., & Jones, P. H. (2008). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Clinical Lipidology, 3(6), 683-701. Retrieved from [Link]
-
Beysen, C., Murphy, E. J., & Deines, K. (2012). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 375–382. Retrieved from [Link]
-
Jahnel, J., Fickert, P., Hauer, A. C., Högenauer, C., Avdijaj, R., Stojakovic, T., ... & Trauner, M. (2018). Colesevelam attenuates cholestatic liver and bile duct injury in Mdr2−/− mice by modulating composition, signalling and excretion of faecal bile acids. Gut, 67(4), 726–736. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Colesevelam hydrochloride: Evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Retrieved from [Link]
-
Jadhav, M., & Tiwari, A. (2023). Colesevelam. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Mayo Clinic. (2025, March 1). Colesevelam (oral route) - Side effects & dosage. Retrieved from [Link]
-
Walsh Medical Media. (2017, February 6). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Retrieved from [Link]
-
JJ Medicine. (2022, November 29). Bile acid sequestrants - How do they work? (Pharmacology, Indications, Side effects). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Colesevelam HCl on Sterol and Bile Acid Excretion in Patients with Type IIa Hypercholesterolemia. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, November). Draft Guidance on Colesevelam Hydrochloride. Retrieved from [Link]
-
Chiang, J. Y. L. (2023). Physiology, Bile Acids. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Andreadou, I., Iliodromitis, E. K., & Zoga, A. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5313–5333. Retrieved from [Link]
-
MDPI. (n.d.). Animal Model Screening for Hyperlipidemic ICR Mice. Retrieved from [Link]
-
Shang, Q., Saeedi, R., Sinnett-Smith, J., & Rozengurt, E. (2013). Colesevelam improves insulin resistance in a diet-induced obesity (F-DIO) rat model by increasing the release of GLP-1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(9), G835–G844. Retrieved from [Link]
-
The Medical Xchange. (n.d.). Bile Acid Sequestrants: Putting a Unique Mechanism to Work. Retrieved from [Link]
-
The ARRIVE guidelines. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]
-
Research Animal Training. (n.d.). Oral Gavage in the Rat. Retrieved from [Link]
-
Pharmacia. (2023, August 1). Phytochemical analysis and evaluation of anti-hyperlipidaemic effect for ethanolic leaf extract of Equisetum ramosissimum L.: in vivo study on rats' models. Retrieved from [Link]
-
Marquis, J. C., Wasfi, I. A., & Ciarimboli, P. (2005). Colesevelam hydrochloride does not cause maternal or fetal toxicity in rats and rabbits. Reproductive Toxicology, 20(3), 395–402. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bile Acid Sequestrants for Lipid and Glucose Control. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, January 23). Animal Models of Hyperlipidemia: An Overview. Retrieved from [Link]
-
Hoggatt, A. F., Hoggatt, J., Honerlaw, M., & Pelus, L. M. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 329–334. Retrieved from [Link]
-
Oxford Academic. (n.d.). Colesevelam enhances the beneficial effects of brown fat activation on hyperlipidaemia and atherosclerosis development. Cardiovascular Research. Retrieved from [Link]
-
ClinicalTrials.gov. (2010, October 7). Comparison of Colesevelam Hydrogen Chloride (HCl) Powder For Oral Suspension Versus Generic Cholestyramine Through Use of the Bile Acid Sequestrant Acceptability (BASA) Scale. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of colesevelam in managing heterozygous familial hypercholesterolemia in adolescents and children. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Bile acid sequestrant. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. Retrieved from [Link]
-
Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. Assay Guidance Manual. Retrieved from [Link]
-
Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). Retrieved from [Link]
-
Norecopa Wiki. (2024, May 13). Refinement of oral gavage. Retrieved from [Link]
Sources
- 1. What is Colesevelam Hydrochloride used for? [synapse.patsnap.com]
- 2. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colesevelam Monograph for Professionals - Drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Bile acid sequestrant - Wikipedia [en.wikipedia.org]
- 6. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Colesevelam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. Colesevelam hydrochloride does not cause maternal or fetal toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of colesevelam in managing heterozygous familial hypercholesterolemia in adolescents and children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Colesevelam enhances the beneficial effects of brown fat activation on hyperlipidaemia and atherosclerosis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 24. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Colesevelam in Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Challenge of NASH and the Potential Role of Bile Acid Modulation
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by fat accumulation in the liver (steatosis), inflammation, and liver cell damage.[1][2] This can progress to advanced fibrosis, cirrhosis, and even hepatocellular carcinoma.[3] With the rising global prevalence of obesity and type 2 diabetes, NASH is becoming a leading cause of chronic liver disease worldwide, yet there are currently no FDA-approved therapies.[1][3][4]
A key area of investigation in NASH pathogenesis is the role of bile acids.[2][3][5] These molecules, synthesized from cholesterol in the liver, are crucial for fat absorption and also act as signaling molecules that regulate lipid and glucose metabolism.[2][5] Dysregulation of bile acid homeostasis is increasingly recognized as a significant contributor to the development and progression of NASH.[3][4]
Colesevelam is a bile acid sequestrant, a non-absorbed polymer that binds to bile acids in the intestine, thereby preventing their reabsorption and promoting their excretion.[6][7][8][9] This interruption of the enterohepatic circulation of bile acids has several downstream effects that make it a compelling candidate for investigation in NASH.[1][6][7]
The Mechanistic Rationale for Colesevelam in NASH
The primary mechanism of Colesevelam is the sequestration of bile acids in the gut.[8][9] This leads to a series of physiological responses with potential therapeutic implications for NASH:
-
Increased Bile Acid Synthesis: By depleting the bile acid pool, Colesevelam stimulates the liver to synthesize new bile acids from cholesterol. This process can theoretically reduce hepatic cholesterol levels.[8][9]
-
Modulation of Farnesoid X Receptor (FXR) Signaling: Bile acids are natural ligands for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3][4] By reducing the amount of bile acids returning to the liver, Colesevelam may indirectly modulate FXR activity. Some studies suggest that bile acid sequestration can inhibit intestinal FXR signaling.[4][10]
-
Impact on Glucose Homeostasis: Colesevelam has been shown to improve glycemic control in patients with type 2 diabetes.[1] One proposed mechanism is the increased secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion.[1]
-
Alteration of the Gut Microbiome: The gut microbiome plays a significant role in bile acid metabolism and the progression of liver disease.[6][7] Bile acid sequestrants can alter the composition of the gut microbiota, which may contribute to their therapeutic effects.[6] For instance, the bile acid sequestrant sevelamer has been shown to increase beneficial Lactobacillus and decrease inflammation-related Desulfovibrio in a mouse model of NASH.[6]
Figure 1. Proposed mechanism of action of Colesevelam in NASH.
Preclinical Investigation of Colesevelam in a NASH Animal Model
While the rationale is strong, preclinical and clinical data on Colesevelam in NASH have been mixed. Some animal studies have shown promising results, with Colesevelam ameliorating hepatic steatosis, inflammation, and fibrosis in mouse models of NASH.[11][12][13][14][15] However, a clinical trial in patients with biopsy-proven NASH found that Colesevelam actually increased liver fat content as measured by MRI, although no significant changes were observed in liver histology.[1][16][17] These conflicting findings highlight the need for further rigorous preclinical investigation to dissect the precise effects and mechanisms of Colesevelam in NASH.
This section outlines a detailed protocol for a preclinical study designed to evaluate the efficacy of Colesevelam in a diet-induced mouse model of NASH.
Experimental Design
Sources
- 1. Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of bile acids in nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Bile Acids Are So Important in Non-Alcoholic Fatty Liver Disease (NAFLD) Progression | MDPI [mdpi.com]
- 4. Bile acid and receptors: biology and drug discovery for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Bile Acids in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid sequestration reverses liver injury and prevents progression of nonalcoholic steatohepatitis in Western diet–fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid sequestration reverses liver injury and prevents progression of nonalcoholic steatohepatitis in Western diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Resins or Sequestrants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bile acid sequestrant - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice [escholarship.org]
- 15. Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of colesevelam on liver fat quantified by magnetic resonance in nonalcoholic steatohepatitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colesevelam can increase liver fat in patients with NASH [healio.com]
Application Note: Profiling Colesevelam-Induced Gene Expression Changes in Human Colonic Mucosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Sequestration
Colesevelam hydrochloride is a second-generation bile acid sequestrant (BAS) widely recognized for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) and improving glycemic control in patients with type 2 diabetes mellitus.[1][2] Unlike first-generation resins, colesevelam is a non-absorbed, polymer-based agent engineered for high-affinity bile acid binding.[1] Its primary therapeutic action has historically been attributed to the disruption of the enterohepatic circulation of bile acids. This interruption forces the liver to upregulate bile acid synthesis from cholesterol, thereby lowering systemic cholesterol levels.[3]
However, emerging evidence reveals a more nuanced mechanism of action. Colesevelam is not merely a passive binding agent but an active modulator of intestinal signaling pathways. Within the colon, where bile acid concentrations are significantly altered by sequestration, colesevelam treatment initiates a cascade of events that recalibrates gene expression. A randomized clinical trial has demonstrated that colesevelam administration directly alters the colonic mucosal expression of key genes controlling bile acid sensing and signaling.[4][5]
This application note provides a comprehensive guide for researchers aiming to investigate these effects. We will explore the core scientific principles governing colesevelam's impact on colonic gene expression and provide detailed, field-proven protocols for quantifying these changes using modern transcriptomic techniques.
Core Scientific Principles: Dual Modulation of Bile Acid Receptors
Colesevelam's effect on the colonic mucosa is primarily driven by its influence on two critical bile acid-sensing receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor, TGR5 (also known as GPBAR1).
The Farnesoid X Receptor (FXR) Axis: A Story of De-repression
FXR (encoded by the gene NR1H4) is a nuclear receptor that functions as the master regulator of bile acid homeostasis.[3][6] In a normal physiological state, bile acids reabsorbed in the terminal ileum and present in the colon enter colonocytes and bind to FXR. This activation initiates a signaling cascade that ultimately suppresses hepatic bile acid synthesis, maintaining equilibrium.[7]
Colesevelam disrupts this by sequestering luminal bile acids, making them unavailable to activate FXR.[1] This reduction in FXR activation in the gut epithelium has profound consequences. In the ileum, it leads to decreased secretion of Fibroblast Growth Factor 19 (FGF19), a hormone that travels to the liver to suppress the rate-limiting enzyme in bile acid synthesis, CYP7A1.[1][8] Clinical studies directly confirm this effect at the transcript level in the colon, where colesevelam treatment was associated with a significant decrease in the mucosal expression of NR1H4 (FXR) mRNA.[4][5] This downregulation is a key molecular signature of colesevelam's action in the colon.
Caption: Colesevelam's effect on the FXR signaling pathway in colonocytes.
The TGR5 (GPBAR1) Axis: Paradoxical Activation
In contrast to its effect on FXR, colesevelam appears to indirectly promote the activation of TGR5 (encoded by the gene GPBAR1). TGR5 is a G-protein coupled receptor located on the cell membrane of various intestinal cells, including colonic epithelial and L-cells.[3][9] Research suggests that while colesevelam binds bile acids, the resulting complex can still activate TGR5.[10][11][12]
Activation of TGR5 in the colon is metabolically significant, as it stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.[13] This mechanism is believed to contribute to colesevelam's anti-diabetic effects.[11] Supporting this, clinical data show that colesevelam treatment leads to an increase in the colonic mucosal expression of GPBAR1 (TGR5) mRNA.[4][5] This transcriptional upregulation suggests a compensatory or direct response to the altered bile acid environment.
Caption: Colesevelam's activation of the TGR5 signaling pathway.
Experimental Design and Workflow
To accurately profile the transcriptomic effects of colesevelam, a robust experimental workflow is essential. The gold-standard approach involves obtaining colonic mucosal biopsies from subjects before and after a defined treatment period. This paired design minimizes inter-individual variability. The subsequent analysis combines high-throughput RNA sequencing (RNA-seq) for comprehensive discovery with quantitative real-time PCR (qRT-PCR) for targeted validation.
Caption: Overall workflow for analyzing colonic gene expression changes.
Detailed Protocols
The following protocols provide a validated framework for executing this workflow. Adherence to best practices for handling RNA is critical at every stage.
Protocol 1: Colonic Mucosal Biopsy Handling
Causality: Immediate stabilization of the tissue is paramount to prevent RNA degradation by ubiquitous RNases. The choice of preservation agent ensures the transcriptome is "frozen" at the moment of collection.
-
Collection: During endoscopy, obtain 2-4 mucosal biopsies using jumbo forceps.
-
Immediate Preservation: Without delay, place biopsies directly into a cryovial containing at least 1 mL of an RNA stabilization reagent (e.g., RNAlater®). Ensure the tissue is fully submerged.
-
Incubation: Keep the vial at 4°C overnight (e.g., 12-16 hours) to allow the reagent to thoroughly penetrate the tissue.
-
Long-Term Storage: Following penetration, remove the tissue from the excess reagent using sterile forceps and transfer it to a new, pre-labeled cryovial. Flash-freeze in liquid nitrogen and store at -80°C until RNA extraction. Storage at -80°C is essential for long-term RNA integrity.
Protocol 2: Total RNA Extraction from Colonic Mucosa
Causality: This hybrid protocol leverages the powerful denaturing capability of TRIzol® (a guanidinium thiocyanate-phenol-chloroform solution) for initial homogenization and lysis, followed by the efficiency and purity of a column-based cleanup.[14][15] This combination yields high-quality RNA suitable for sensitive downstream applications like RNA-seq.
-
Homogenization:
-
Place a frozen biopsy (≤ 20 mg) into a 2 mL tube containing 1 mL of TRIzol® reagent and a sterile steel bead.[14]
-
Immediately homogenize the tissue using a bead-beating homogenizer (e.g., TissueLyser) until no visible tissue fragments remain.
-
-
Phase Separation:
-
Remove the steel bead. Incubate the homogenate for 5 minutes at room temperature.
-
Add 200 µL of chloroform. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[15]
-
-
RNA Precipitation & Column Purification:
-
Carefully transfer the upper aqueous phase (~500 µL) to a new RNase-free tube.
-
Add 1.5 volumes (~750 µL) of 100% ethanol and mix well by pipetting.
-
Transfer the mixture to an RNA-binding spin column (e.g., from a Zymo Direct-zol™ or similar kit) and centrifuge for 30 seconds. Discard the flow-through.
-
-
Washing & Elution:
-
Follow the manufacturer's instructions for the column-based kit, which typically involves a DNase I treatment step on the column to remove contaminating genomic DNA, followed by several wash steps with provided buffers.
-
Perform a final "dry spin" to remove any residual ethanol, which can inhibit downstream reactions.
-
Elute the purified RNA by adding 30-50 µL of RNase-free water directly to the column matrix, incubating for 1 minute, and centrifuging.
-
-
Quality Control (QC) - A Self-Validating Checkpoint:
-
Purity: Measure absorbance at 260/280 nm and 260/230 nm using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0. Ratios below 1.8 may indicate protein or solvent contamination.
-
Integrity: Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA will have an RNA Integrity Number (RIN) of ≥ 7.0, which is crucial for reliable RNA-seq results.[16]
-
Protocol 3: RNA Sequencing and Bioinformatic Analysis
Causality: RNA-seq provides an unbiased, comprehensive view of the entire transcriptome. The bioinformatics pipeline is designed to filter low-quality data, map reads to the human genome, and apply robust statistical models to identify genes whose expression levels are significantly different between the pre- and post-treatment states.[17]
-
Library Preparation: Start with 100-1000 ng of total RNA (RIN > 7.0).
-
Use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) for library construction. This involves:
-
mRNA Isolation: Poly(A) selection using oligo(dT) magnetic beads to enrich for messenger RNA.
-
Fragmentation & Priming: Fragmentation of the mRNA into smaller pieces.
-
First & Second Strand cDNA Synthesis: Reverse transcription to create double-stranded cDNA.
-
Adenylation & Adapter Ligation: Addition of a single 'A' base to the 3' ends and ligation of sequencing adapters.
-
PCR Amplification: Enrichment of the adapter-ligated fragments to create the final library.
-
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq), generating at least 20 million paired-end reads per sample for adequate transcriptomic coverage.[17]
-
Bioinformatics Pipeline:
-
Quality Control: Use FastQC to assess raw read quality.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-Count.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R, which are specifically designed for count data.[17][18] These tools normalize the data and perform statistical tests to identify genes with a significant change in expression (e.g., false discovery rate [FDR] < 0.05) between baseline and post-treatment samples.
-
Protocol 4: Validation by Quantitative RT-PCR (qRT-PCR)
Causality: qRT-PCR is the gold standard for validating findings from high-throughput screens like RNA-seq.[16] This targeted approach confirms the expression changes of key genes (NR1H4, GPBAR1) and provides an independent verification of the sequencing results. The use of multiple, stably expressed reference genes is non-negotiable for accurate normalization.[19]
-
cDNA Synthesis:
-
Reverse transcribe 500-1000 ng of the same RNA used for RNA-seq into cDNA using a high-capacity cDNA synthesis kit with a mix of random hexamers and oligo(dT) primers.
-
Include a "no-RT" control (without reverse transcriptase) to check for genomic DNA contamination.
-
-
Reference Gene Selection:
-
Based on literature for human colon tissue, select at least two validated reference genes.[16][20][21] Excellent candidates include IPO8 (Importin 8) and PPIA (Peptidylprolyl Isomerase A). Avoid commonly used but often unstable genes like GAPDH or ACTB without prior validation for this specific context.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix using a SYBR Green or probe-based qPCR master mix.
-
For each sample, run the target genes (NR1H4, GPBAR1, etc.) and the selected reference genes in triplicate.
-
Use a standard thermal cycling program: e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[22]
-
Include a melt curve analysis at the end of a SYBR Green run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of your target gene to the geometric mean of the Cq values of your reference genes (ΔCq).
-
Calculate the change in expression between post-treatment and baseline samples using the 2-ΔΔCq method.
-
Data Interpretation and Expected Outcomes
Following the protocols above, researchers can expect to generate a robust dataset detailing the transcriptomic impact of colesevelam.
| Gene Symbol | Gene Name | Function | Expected Change with Colesevelam | Citation |
| NR1H4 | Nuclear Receptor Subfamily 1 Group H Member 4 | Nuclear Bile Acid Receptor (FXR) | Downregulated | [4][5] |
| GPBAR1 | G Protein-Coupled Bile Acid Receptor 1 | Membrane Bile Acid Receptor (TGR5) | Upregulated | [4][5] |
| P2RY4 | Purinergic Receptor P2Y4 | Purinergic signaling | Downregulated | [4][5] |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Rate-limiting enzyme in bile acid synthesis | Upregulated (in liver, inferred from mechanism) | [1][3] |
| SLC10A2 | Solute Carrier Family 10 Member 2 | Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Potentially altered | [17] |
The primary discovery analysis via RNA-seq will likely reveal hundreds of other differentially expressed genes. These novel targets should be subjected to pathway and gene ontology (GO) analysis to identify biological processes modulated by colesevelam, which may include lipid metabolism, glucose homeostasis, intestinal barrier function, and inflammatory responses.
Conclusion
Investigating the effect of colesevelam on colonic mucosal gene expression provides critical insights into its multifaceted mechanism of action. The drug's ability to downregulate the nuclear receptor NR1H4 (FXR) while upregulating the membrane receptor GPBAR1 (TGR5) highlights its role as a sophisticated modulator of intestinal signaling.[4][5] By employing the rigorous, self-validating protocols detailed in this guide—from careful biopsy handling to comprehensive RNA-seq analysis and targeted qRT-PCR validation—researchers can accurately profile these transcriptomic shifts. Such studies are essential not only for deepening our understanding of bile acid signaling but also for uncovering novel therapeutic targets and applications for bile acid sequestrants in metabolic and gastrointestinal diseases.
References
-
Camilleri, M., et al. (2020). Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial. Clinical Gastroenterology and Hepatology. Available at: [Link]
-
Slattery, M.L., et al. (2022). Bioinformatics Analysis of RNA-seq Data Reveals Genes Related to Cancer Stem Cells in Colorectal Cancerogenesis. International Journal of Molecular Sciences. Available at: [Link]
-
Potthoff, M.J., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Potthoff, M.J., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. PubMed. Available at: [Link]
-
Potthoff, M.J., et al. (2013). Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice. University of Texas Southwestern Medical Center. Available at: [Link]
-
Sayed, I.M., et al. (2023). Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines. Bio-protocol. Available at: [Link]
-
Coss Adame, E., et al. (2014). RNA sequencing shows transcriptomic changes in rectosigmoid mucosa in patients with irritable bowel syndrome-diarrhea: a pilot case-control study. Journal of Neurogastroenterology and Motility. Available at: [Link]
-
Haber, A.L., et al. (2018). Single cell RNA sequencing of a biopsy specimen. Protocols.io. Available at: [Link]
-
Jo-Anne, B., et al. (2016). Simultaneous Purification of DNA and RNA From Microbiota in a Single Colonic Mucosal Biopsy. Journal of Microbiological Methods. Available at: [Link]
-
Tuthill, A., et al. (2013). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Postgraduate Medicine. Available at: [Link]
-
Vijayvargiya, P., et al. (2020). Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients with Bile Acid Diarrhea in a Randomized Trial. Clinical Gastroenterology and Hepatology. Available at: [Link]
-
Xu, F., et al. (2018). Bioinformatics analysis of RNA-seq data revealed critical genes in colon adenocarcinoma. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Kern, M., et al. (2024). Optimizing single-cell RNA sequencing methods for human colon biopsies: droplet-based vs. picowell-based platforms. bioRxiv. Available at: [Link]
-
Liu, H., et al. (2023). Single-Cell RNA-Sequencing Analysis of Colonic Lamina Propria Immune Cells Reveals the Key Immune Cell-Related Genes of Ulcerative Colitis. Computational and Mathematical Methods in Medicine. Available at: [Link]
-
Shang, Q., et al. (2010). Colesevelam improves insulin resistance in a diet-induced obesity (F-DIO) rat model by increasing the release of GLP-1. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Parvathaneni, S., et al. (2022). Bioinformatic analyses of the RNAsequencing data from host tissue. ResearchGate. Available at: [Link]
-
Sayed, I.M., et al. (2023). Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines. Bio-protocol. Available at: [Link]
-
Lund, N., et al. (2024). Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling. Diabetes, Obesity and Metabolism. Available at: [Link]
-
Vijayvargiya, P., et al. (2020). Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial. Mayo Clinic. Available at: [Link]
-
Kern, M., et al. (2024). Optimizing single-cell RNA sequencing methods for human colon biopsies: droplet-based vs. picowell-based platforms. bioRxiv. Available at: [Link]
-
Walters, J.R.F., et al. (2016). Effects of conventional and a novel colonic-release bile acid sequestrant, A3384, on fibroblast growth factor 19 and bile acid metabolism in healthy volunteers and patients with bile acid diarrhoea. Alimentary Pharmacology & Therapeutics. Available at: [Link]
-
Bays, H. E., & Dujovne, C. A. (2006). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
Wu, T., et al. (2013). The effect of chenodeoxycholic acid and the bile acid sequestrant colesevelam on glucagon-like peptide-1 secretion. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2020). A single cell RNA sequencing protocol for the pig colon. bioRxiv. Available at: [Link]
-
Andersen, C. L., et al. (2010). Evaluation of suitable reference genes for normalization of real-time reverse transcription PCR analysis in colon cancer. BMC Cancer. Available at: [Link]
-
Bédard, F., et al. (2007). Normalizing genes for quantitative RT-PCR in differentiating human intestinal epithelial cells and adenocarcinomas of the colon. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Weinhage, T., et al. (2018). High-Resolution Gene Expression Profiling Using RNA Sequencing in Patients With Inflammatory Bowel Disease and in Mouse Models of Colitis. Journal of Crohn's and Colitis. Available at: [Link]
-
Lund, N., et al. (2024). Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling. ResearchGate. Available at: [Link]
-
Bitesize Bio. (2022). Total RNA Extraction: 3 Easy Methods for Getting High-Purity RNA. Bitesize Bio. Available at: [Link]
-
Repass, J. (2014). Better, Faster, and Less Expensive Gene Expression Analysis Using Multiplex One-Step RT-qPCR: A Case Study of Colorectal Cancer. Bio-Rad. Available at: [Link]
-
Kiely, M., et al. (2018). The importance of selecting the appropriate reference genes for quantitative real time PCR as illustrated using colon cancer cells and tissue. Scientific Reports. Available at: [Link]
-
Camilleri, M., et al. (2012). Pharmacogenetics of the Effects of Colesevelam on Colonic Transit in Irritable Bowel Syndrome with Diarrhea. Journal of Neurogastroenterology and Motility. Available at: [Link]
-
Han, S., et al. (2017). The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway. Oncotarget. Available at: [Link]
-
Goldberg, A. C., & Li, S. (2011). Bile Acid Sequestrants for Lipid and Glucose Control. Current Diabetes Reports. Available at: [Link]
-
Kiely, M., et al. (2018). Reference genes in normal and colon cancer tissue. ResearchGate. Available at: [Link]
-
Song, P. J. (2015). Effects of bile acid sequestration on bile acid profile and bile acid signaling in mice. Journal of Clinical Toxicology. Available at: [Link]
-
Cipriani, S., et al. (2011). The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis. PLOS ONE. Available at: [Link]
-
Liu, Y., et al. (2024). Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression. JCI Insight. Available at: [Link]
-
Zhang, Z., et al. (2020). Farnesoid X receptor antagonizes Wnt/β-catenin signaling in colorectal tumorigenesis. Cell Communication and Signaling. Available at: [Link]
-
ResearchGate. (n.d.). Farnesoid X receptor (FXR) activation inhibits the invasion and... ResearchGate. Available at: [Link]
-
Raufman, J. P., et al. (2015). The farnesoid X receptor and colon cancer. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Friz, M., & Fiorucci, S. (2014). The Farnesoid X Receptor: Good for BAD. Gastroenterology. Available at: [Link]
Sources
- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acid Sequestrants for Lipid and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients with Bile Acid Diarrhea in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]
- 10. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Evaluation of suitable reference genes for normalization of real-time reverse transcription PCR analysis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA sequencing shows transcriptomic changes in rectosigmoid mucosa in patients with irritable bowel syndrome-diarrhea: a pilot case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioinformatics Analysis of RNA-seq Data Reveals Genes Related to Cancer Stem Cells in Colorectal Cancerogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] The importance of selecting the appropriate reference genes for quantitative real time PCR as illustrated using colon cancer cells and tissue | Semantic Scholar [semanticscholar.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. bioradiations.com [bioradiations.com]
Application Notes & Protocols: A Comprehensive Guide to Assessing Colesevelam's Impact on Glucose Metabolism
Abstract
Colesevelam hydrochloride, a second-generation bile acid sequestrant, is approved for both hypercholesterolemia and as an adjunctive therapy to improve glycemic control in type 2 diabetes mellitus (T2DM).[1][2][3][4][5] Its non-systemic mechanism of action in the gastrointestinal tract presents a unique approach to managing T2DM.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals to comprehensively assess the impact of Colesevelam on glucose metabolism. We detail the underlying scientific rationale, provide validated preclinical and clinical experimental protocols, and outline methods for biomarker analysis to elucidate its multifaceted mechanism of action.
Introduction: The Scientific Rationale
Colesevelam is a non-absorbed, hydrogel-forming polymer that binds bile acids in the intestine, preventing their reabsorption.[7][8] While its primary effect is the reduction of low-density lipoprotein cholesterol (LDL-C) by upregulating hepatic bile acid synthesis from cholesterol, its glucose-lowering effects are now well-established.[2][6] The mechanisms, however, are not fully elucidated but are thought to involve a combination of pathways distinct from other oral antidiabetic agents.[9]
Key proposed mechanisms include:
-
Modulation of Bile Acid Signaling: By altering the bile acid pool, Colesevelam indirectly influences key metabolic regulators. This includes activating the G protein-coupled bile acid receptor TGR5 and potentially inhibiting the farnesoid X receptor (FXR).[7][8][10][11]
-
Incretin Hormone Secretion: Activation of TGR5 in intestinal L-cells by bile acids bound to Colesevelam is thought to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[7][8][9][10] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and may contribute to improved glycemic control.[12]
-
Reduced Hepatic Glucose Production: Evidence from both preclinical and clinical studies suggests that Colesevelam reduces hepatic glucose production, primarily by suppressing hepatic glycogenolysis, an effect potentially mediated by the increase in portal GLP-1.[7][8][9][10]
This guide provides the necessary protocols to investigate these hypotheses and quantify the metabolic effects of Colesevelam.
Proposed Signaling Pathway of Colesevelam
The glucose-lowering effect of Colesevelam is complex and involves crosstalk between the gut and the liver. The following diagram illustrates the primary proposed signaling cascade.
Caption: Proposed mechanism of Colesevelam's glucose-lowering effect.
Preclinical Assessment Protocols (In Vivo)
Preclinical studies, typically in rodent models of obesity and T2DM, are crucial for mechanistic investigation. Diet-induced obese (DIO) mice or rats are commonly used models.[7][8][10]
Animal Model and Colesevelam Administration
-
Model: C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity, insulin resistance, and glucose intolerance.
-
Groups:
-
Control (High-Fat Diet + Vehicle)
-
Treatment (High-Fat Diet + Colesevelam)
-
-
Administration: Colesevelam is typically mixed into the chow at a specified percentage (e.g., 1-2% w/w) for a duration of 4-8 weeks.
Core Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study.
Sources
- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colesevelam lowers glucose and lipid levels in type 2 diabetes: the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Sequestrant | Type 2 Diabetes | Clinical Guidance [healio.com]
- 4. Colesevelam for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.se [sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Cell Culture Models to Study Colesevelam's Cellular Effects: Application Notes and Protocols
Introduction: Unraveling the Cellular Mechanisms of Colesevelam
Colesevelam is a second-generation bile acid sequestrant primarily used to lower low-density lipoprotein cholesterol (LDL-C) and improve glycemic control in patients with type 2 diabetes.[1][2] Its therapeutic effects are initiated in the gastrointestinal tract, where it binds to bile acids, preventing their reabsorption and promoting their fecal excretion.[3][4] This interruption of the enterohepatic circulation of bile acids triggers a cascade of cellular events, primarily in the intestine and liver, that culminate in its systemic therapeutic benefits.[3][5] Understanding these cellular and molecular mechanisms is paramount for optimizing its clinical use and exploring new therapeutic applications.
This guide provides a comprehensive overview of in vitro cell culture models and detailed protocols to investigate the cellular effects of Colesevelam. We will focus on two key cell lines: the human colorectal adenocarcinoma cell line, Caco-2 , as a model for the intestinal epithelium, and the human hepatoma cell line, HepG2 , as a model for hepatocytes. These models allow for a controlled and detailed examination of Colesevelam's impact on bile acid signaling, lipid metabolism, and intestinal barrier function.
Core Concepts: The Science Behind Colesevelam's Action
Colesevelam's primary mechanism of action is the sequestration of bile acids in the intestinal lumen.[3] This has two major downstream consequences that can be effectively studied in vitro:
-
Altered Farnesoid X Receptor (FXR) Signaling: Bile acids are natural ligands for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the intestine and liver.[6] By reducing the concentration of bile acids available for reabsorption, Colesevelam indirectly modulates FXR activity. In the gut, this can influence the expression of genes involved in bile acid transport and metabolism. In the liver, the reduced return of bile acids leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This increased demand for cholesterol results in the upregulation of the LDL receptor (LDLR), leading to increased clearance of LDL-C from the circulation.[3]
-
Modulation of Intestinal Functions: The intestinal epithelium is the primary site of Colesevelam's action. Beyond FXR signaling, the altered bile acid milieu can impact intestinal barrier integrity and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), which contributes to its glucose-lowering effects.[7][8]
This application note will provide protocols to investigate these key aspects of Colesevelam's cellular effects.
Experimental Models and Rationale
Cell Line Selection
-
Caco-2 Cells: These human colon adenocarcinoma cells differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports, forming tight junctions and exhibiting many of the transport and barrier functions of the small intestine.[9][10] This makes them an ideal model for studying intestinal barrier function and bile acid uptake.
-
HepG2 Cells: This human hepatoma cell line retains many of the differentiated functions of hepatocytes, including the expression of key enzymes and receptors involved in cholesterol and bile acid metabolism, such as the LDL receptor and FXR.[11][12] They are a widely accepted model for studying hepatic lipid metabolism and the effects of drugs on liver cells.
Experimental Workflows
The following diagram illustrates the general experimental workflow for studying the cellular effects of Colesevelam in vitro.
Caption: General workflow for in vitro analysis of Colesevelam's cellular effects.
Detailed Protocols
Protocol 1: Assessment of Cell Viability
Rationale: Before assessing the specific cellular effects of Colesevelam, it is crucial to determine its cytotoxicity at the concentrations to be tested. The MTT and PrestoBlue assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[13][14]
A. MTT Assay Protocol
Materials:
-
Caco-2 or HepG2 cells
-
96-well cell culture plates
-
Complete culture medium
-
Colesevelam stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Caco-2 or HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[15]
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of Colesevelam. Include a vehicle control (the solvent used to dissolve Colesevelam).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
B. PrestoBlue™ Cell Viability Assay Protocol
Materials:
-
Caco-2 or HepG2 cells
-
96-well cell culture plates
-
Complete culture medium
-
Colesevelam stock solution
-
PrestoBlue™ Cell Viability Reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed cells as described in the MTT protocol.
-
Treat the cells with Colesevelam as described above.
-
Following the treatment period, add PrestoBlue™ reagent to each well at a volume equal to 10% of the culture medium volume (e.g., 10 µL for 100 µL of medium).[1]
-
Incubate the plate at 37°C for 10 minutes to 2 hours, monitoring for color change.[6]
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm, with 600 nm as a reference wavelength).[1]
| Parameter | MTT Assay | PrestoBlue™ Assay |
| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[13] | Reduction of resazurin to fluorescent resorufin by metabolically active cells.[14] |
| Detection | Absorbance (570 nm).[16] | Fluorescence (Ex/Em: 560/590 nm) or Absorbance (570 nm).[1] |
| Incubation Time | 2-4 hours with MTT, followed by solubilization.[16] | 10 minutes to 2 hours.[6] |
| Toxicity | MTT can be toxic to cells. | Generally non-toxic.[14] |
Protocol 2: Caco-2 Transwell Model for Intestinal Barrier Function
Rationale: The intestinal epithelium forms a selective barrier, and its integrity is crucial for maintaining gut homeostasis. Transepithelial Electrical Resistance (TEER) is a widely accepted method to measure the integrity of the tight junctions between epithelial cells in a Caco-2 monolayer.[10][17]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Complete culture medium
-
Colesevelam stock solution
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 2.3 x 104 cells/well.[18]
-
Culture the cells for 20-23 days to allow for differentiation and the formation of a polarized monolayer.[18] Change the medium in both the apical and basolateral compartments every 2-3 days.
-
After 20-23 days, measure the initial TEER to ensure the integrity of the monolayer. A TEER value of 150-400 Ω·cm² is typically indicative of a well-formed barrier.[10]
-
To measure TEER, place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell® insert, ensuring the shorter electrode is in the apical compartment.
-
Record the resistance reading. To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert.
-
Treat the Caco-2 monolayers with different concentrations of Colesevelam in the apical compartment for the desired duration.
-
Measure TEER at various time points to assess the effect of Colesevelam on intestinal barrier function.
Protocol 3: Fluorescent Bile Acid Uptake Assay in Caco-2 Cells
Rationale: To directly assess the impact of Colesevelam on the transport of bile acids across the intestinal epithelium, a fluorescently labeled bile acid can be used. This assay quantifies the uptake of the fluorescent bile acid into Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Fluorescently labeled bile acid (e.g., NBD-labeled deoxycholic acid)[19][20]
-
Colesevelam stock solution
-
Ringers buffer solution[18]
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare differentiated Caco-2 monolayers as described in Protocol 2.
-
Wash the monolayers with pre-warmed Ringers buffer.
-
Pre-incubate the monolayers with different concentrations of Colesevelam in the apical compartment for a specified time.
-
Add the fluorescently labeled bile acid to the apical compartment.
-
Incubate at 37°C for various time points to allow for uptake. To distinguish between passive and active transport, a parallel experiment can be performed at 4°C.[20]
-
At each time point, wash the monolayers with ice-cold Ringers buffer to stop the uptake process.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence microplate reader.
-
Normalize the fluorescence intensity to the total protein concentration of the cell lysate, determined by a Bradford assay (see Protocol 5).
Protocol 4: Gene Expression Analysis by qPCR
Rationale: Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique to measure the mRNA expression levels of target genes. This protocol can be used to assess the effect of Colesevelam on the expression of FXR and its target genes in both Caco-2 and HepG2 cells.
A. RNA Isolation and cDNA Synthesis
Materials:
-
Treated Caco-2 or HepG2 cells
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
Procedure:
-
Lyse the cells with TRIzol™ reagent (1 mL per 10 cm² of culture surface area).[23]
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™, shake vigorously, and centrifuge to separate the phases.
-
Transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used.
-
Wash the RNA pellet with 75% ethanol and air-dry.[3]
-
Resuspend the RNA in RNase-free water.
-
Quantify the RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[12]
B. qPCR
Materials:
-
cDNA
-
SYBR™ Green qPCR Master Mix[5]
-
Forward and reverse primers for target genes (e.g., FXR, SHP, CYP7A1, LDLR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Prepare a qPCR reaction mix containing SYBR™ Green Master Mix, forward and reverse primers, and cDNA.
-
A typical reaction volume is 20 µL.[2]
-
Perform the qPCR using a standard three-step cycling protocol: denaturation, annealing, and extension.[2]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[2]
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.[12]
| Target Gene | Cell Line | Rationale |
| FXR | Caco-2, HepG2 | To assess if Colesevelam affects the expression of the bile acid receptor itself. |
| SHP | Caco-2, HepG2 | A primary FXR target gene involved in the negative feedback regulation of bile acid synthesis.[12] |
| CYP7A1 | HepG2 | The rate-limiting enzyme in bile acid synthesis, which is negatively regulated by the FXR/SHP pathway.[12] |
| LDLR | HepG2 | The LDL receptor, which is upregulated in response to increased bile acid synthesis. |
Protocol 5: Protein Expression Analysis by Western Blotting
Rationale: Western blotting is used to detect and quantify the expression of specific proteins in a cell lysate. This protocol is designed to assess the effect of Colesevelam on the protein expression of the LDL receptor in HepG2 cells.
A. Protein Extraction and Quantification
Materials:
-
Treated HepG2 cells
-
RIPA lysis buffer supplemented with protease inhibitors
-
Cell scraper
-
Bradford reagent
-
Bovine serum albumin (BSA) standards
Procedure:
-
Wash the treated HepG2 cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysate.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using the Bradford assay.[24][25]
-
Prepare a series of BSA standards of known concentrations.
-
Add a small volume of each standard and your unknown samples to a 96-well plate.
-
Add Bradford reagent to each well and incubate for 5-10 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve and determine the protein concentration of your samples.
-
B. Western Blotting
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-LDLR antibody)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[8]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Simplified signaling pathway of Colesevelam's action in the intestine and liver.
Conclusion
The in vitro models and protocols detailed in this application note provide a robust framework for researchers to investigate the cellular and molecular mechanisms of Colesevelam. By utilizing Caco-2 and HepG2 cell lines, scientists can dissect the intricate interplay between bile acid sequestration, FXR signaling, intestinal barrier function, and hepatic lipid metabolism. These studies are essential for a deeper understanding of Colesevelam's therapeutic effects and for the development of novel therapeutic strategies targeting these pathways.
References
- Bays, H. E., & Dujovne, C. A. (2006). Colesevelam hydrochloride: a non-systemic lipid-altering drug. Expert opinion on pharmacotherapy, 7(12), 1589–1604.
- Chiang, J. Y. (2009). Bile acids: regulation of synthesis. Journal of lipid research, 50(10), 1955–1966.
- Cariou, B., van Harmelen, K., Duran-Sandoval, D., van Dijk, T. H., Grefhorst, A., Abdelkarim, M., ... & Staels, B. (2006). The farnesoid X receptor modulates adiposity and peripheral insulin sensitivity in mice. Journal of Biological Chemistry, 281(16), 11039-11049.
- Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical biochemistry, 162(1), 156–159.
- Clas, S. D. (2004). The physicochemical properties of colesevelam hydrochloride. Expert opinion on drug delivery, 1(2), 207–218.
- Rio, D. C., Ares, M., Hannon, G. J., & Nilsen, T. W. (2010). RNA: a laboratory manual.
- Bustin, S. A. (2000). Absolute quantification of mRNA using real-time reverse transcription polymerase chain reaction assays. Journal of molecular endocrinology, 25(2), 169–193.
- Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736–749.
-
protocols.io. (2023). Cell viability using PrestoBlue HS. Retrieved from [Link]
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248–254.
-
iGEM. (n.d.). Bradford Method for Lysis Verification. Retrieved from [Link]
-
Cell Bio Virtual. (2020, July 25). Cell Viability and Proliferation Assay with PrestoBlue [Video]. YouTube. [Link]
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]
- Shang, Q., Saumoy, M., Holst, J. J., & Storch, S. (2010). Colesevelam improves oral but not intravenous glucose tolerance by a mechanism independent of insulin sensitivity and β-cell function. Diabetes care, 33(5), 1119–1125.
-
protocols.io. (2021). RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent. Retrieved from [Link]
-
OZ Biosciences. (n.d.). Bradford-Protein Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
protocols.io. (2023). MTT assay protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). RNA Isolation for Real-Time PCR. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Bio-protocol. (2020). Protocol for RT-qPCR Step 1: RNA isolation Isolate RNA from you cells/tissues using the appropriate technique. Retrieved from [Link]
-
protocols.io. (2017). Total RNA extraction, cDNA synthesis, and qPCR. Retrieved from [Link]
- Knowles, B. B., Howe, C. C., & Aden, D. P. (1980). Human hepatocellular carcinoma cell lines secrete the major plasma proteins and hepatitis B surface antigen. Science, 209(4455), 497–499.
- Cai, Y., Li, Y., He, J., & Li, H. (2017). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC advances, 7(85), 54067-54076.
- Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems.
- Reiling, C., Kownatzki, D., & Klinger, K. (2022). Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity. Scientific reports, 12(1), 12229.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- VanDussen, K. L., Marinshaw, J. M., Shaikh, N., Miyoshi, H., Moon, C., Tarr, P. I., ... & Stappenbeck, T. S. (2015). Development of an enhanced human gastrointestinal epithelial culture system to study gut microbiota-host interactions. mBio, 6(2), e02194-14.
- Gilmer, J. F., Májer, F., Salomon, J. J., Sharma, R., Etzbach, S. V., Mohd Najib, M. N., ... & Ehrhardt, C. (2012). New fluorescent bile acids: synthesis, chemical characterization, and disastereoselective uptake by Caco-2 cells of 3-deoxy 3-NBD-amino deoxycholic and ursodeoxycholic acid. Bioorganic & medicinal chemistry, 20(5), 1736–1745.
-
PubMed. (2012). New fluorescent bile acids: synthesis, chemical characterization, and disastereoselective uptake by Caco-2 cells of 3-deoxy 3-NBD-amino deoxycholic and ursodeoxycholic acid. Retrieved from [Link]
- Odunsi-Shiyanbade, S. T., Camilleri, M., McKinzie, S., Burton, D., Carlson, P., Busciglio, I., ... & Zinsmeister, A. R. (2010). Effect of colesevelam on faecal bile acids and bowel functions in diarrhoea-predominant irritable bowel syndrome. Alimentary pharmacology & therapeutics, 31(9), 1002–1011.
-
ResearchGate. (2018). Best protocol for western blot in HepG2 cell line?. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of HepG2 cell proteins using the B4 antibody. Retrieved from [Link]
-
Boster Bio. (2022, October 11). WESTERN BLOT PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
- Camilleri, M., Acosta, A., Busciglio, I., Bolding, M., Dyer, R. B., Zinsmeister, A. R., ... & Odunsi-Shiyanbade, S. T. (2015). Effect of colesevelam on fecal bile acids and bowel functions in diarrhea-predominant irritable bowel syndrome.
Sources
- 1. youtube.com [youtube.com]
- 2. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
- 5. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. zymoresearch.com [zymoresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. atcc.org [atcc.org]
- 16. mdpi.com [mdpi.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. researchgate.net [researchgate.net]
- 19. New fluorescent bile acids: synthesis, chemical characterization, and disastereoselective uptake by Caco-2 cells of 3-deoxy 3-NBD-amino deoxycholic and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static1.squarespace.com [static1.squarespace.com]
- 22. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 23. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 24. static.igem.org [static.igem.org]
- 25. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Methodology for Drug Interaction Studies Involving Colesevelam
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methodology for evaluating drug-drug interactions (DDIs) with Colesevelam. Colesevelam, a non-absorbed, polymeric bile acid sequestrant, primarily interacts with co-administered drugs by binding to them in the gastrointestinal (GI) tract, which can alter their absorption and bioavailability.[1][2] The protocols and application notes detailed herein are designed to provide a systematic approach, from initial in vitro screening to definitive in vivo clinical studies, ensuring scientific integrity and alignment with regulatory expectations.
Introduction: The Unique Interaction Profile of Colesevelam
Colesevelam hydrochloride is a second-generation bile acid sequestrant (BAS) indicated for the reduction of elevated low-density lipoprotein cholesterol (LDL-C) and to improve glycemic control in adults with type 2 diabetes mellitus.[2][3][4] Its mechanism of action is localized to the intestine, where it binds to bile acids, preventing their reabsorption and promoting their fecal excretion.[1][2][5] This interruption of the enterohepatic circulation of bile acids leads to an upregulation of hepatic cholesterol-to-bile acid conversion, thereby lowering plasma LDL-C levels.[1][3]
Unlike systemically absorbed drugs, Colesevelam's DDI potential is not mediated by metabolic enzymes (e.g., cytochrome P450s) or transporters in the liver or other organs. Instead, interactions arise from its physical property as a large, positively charged polymer that can bind to anionic and other molecules within the GI lumen.[6] This binding can reduce the rate and/or extent of absorption of concomitantly administered drugs. Therefore, the assessment of DDIs with Colesevelam requires a specialized approach focused on evaluating this intraluminal binding potential and its clinical consequences.
Part I: In Vitro Assessment of Binding Potential
The initial step in evaluating a potential DDI with Colesevelam is to determine the likelihood of binding between Colesevelam and the co-administered drug using in vitro methods. These studies are crucial for risk assessment and for guiding the decision to proceed with more resource-intensive in vivo studies.
Rationale and Objectives
The primary objective of in vitro binding studies is to quantify the extent to which a test drug adsorbs to Colesevelam under simulated physiological conditions of the GI tract. Key factors influencing this interaction, such as pH and the presence of bile acids, should be investigated. A significant degree of binding in these assays serves as a strong indicator for a potential clinically relevant DDI.
Experimental Protocol: In Vitro Equilibrium Binding Assay
This protocol outlines a detailed procedure for conducting an equilibrium binding study to assess the interaction between a test drug and Colesevelam.
Materials:
-
Colesevelam hydrochloride powder
-
Test drug (investigational or marketed)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Buffers at various pH values (e.g., 4.5, 7.4) to simulate different regions of the GI tract
-
Bile acid solutions (e.g., sodium taurocholate, sodium glycocholate) at physiologically relevant concentrations
-
Temperature-controlled incubator/shaker
-
High-speed centrifuge
-
Validated analytical method for the test drug (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test drug in appropriate solvents.
-
Prepare slurries of Colesevelam hydrochloride in SGF, SIF, and other relevant buffers.
-
-
Binding Assay:
-
In a series of test tubes, add a fixed concentration of the test drug to the Colesevelam slurries at various drug-to-polymer ratios.
-
Include control tubes with the test drug in the respective fluids without Colesevelam.
-
Incubate all tubes at 37°C with constant agitation for a predetermined time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
-
Separation of Bound and Unbound Drug:
-
Following incubation, centrifuge the tubes at high speed to pellet the Colesevelam-drug complex.
-
Carefully collect the supernatant, which contains the unbound fraction of the test drug.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the unbound test drug in the supernatant using a validated analytical method.
-
Calculate the percentage of the drug bound to Colesevelam using the following formula: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
-
Plot the percentage of bound drug against the Colesevelam concentration.
-
Interpretation of Results:
-
Low Risk: Binding of <10% suggests a low potential for a clinically significant interaction.
-
Intermediate Risk: Binding between 10% and 30% indicates a potential for interaction that may warrant further investigation.
-
High Risk: Binding of >30% is a strong indicator of a potential clinically significant DDI, and in vivo studies are generally recommended.
Diagram 1: In Vitro Binding Assay Workflow
Caption: Workflow of the in vitro equilibrium binding assay for Colesevelam.
Part II: In Vivo Clinical Drug-Drug Interaction Studies
Should the in vitro data indicate a significant binding potential, a clinical DDI study is warranted to determine the clinical relevance and to inform dosing recommendations.
Study Design and Rationale
The gold standard for assessing the impact of Colesevelam on the pharmacokinetics (PK) of a co-administered drug is a single-dose, open-label, randomized, two-period, two-sequence crossover study in healthy volunteers. This design allows each subject to serve as their own control, thereby reducing inter-subject variability.
Key Study Design Elements:
-
Population: Healthy adult volunteers.
-
Treatment Arms:
-
Reference Treatment (A): Single dose of the test drug administered alone.
-
Test Treatment (B): Single dose of the test drug co-administered with a therapeutic dose of Colesevelam (typically 3.75 g).
-
-
Randomization: Subjects are randomized to one of two sequences (AB or BA).
-
Washout Period: A sufficient washout period (at least 5 half-lives of the test drug) between treatment periods is essential to prevent carryover effects.
Detailed Protocol for a Clinical DDI Study
Study Procedures:
-
Screening and Enrollment: Screen healthy volunteers based on inclusion/exclusion criteria and obtain informed consent.
-
Treatment Period 1:
-
Administer either the reference or test treatment according to the randomization schedule.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Washout: Implement the washout period.
-
Treatment Period 2:
-
Administer the alternate treatment.
-
Collect serial blood samples using the same schedule as in Period 1.
-
-
Bioanalysis: Analyze plasma samples for the concentration of the test drug and its major metabolites using a validated bioanalytical method.
Pharmacokinetic and Statistical Analysis:
-
Calculate the primary PK parameters:
-
AUC0-inf : Area under the plasma concentration-time curve from time 0 to infinity.
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
-
Perform statistical analysis on the log-transformed AUC and Cmax values.
-
Calculate the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for the test drug's PK parameters when co-administered with Colesevelam versus administered alone.
Interpretation of Results and Regulatory Implications:
-
No Clinically Significant Interaction: If the 90% CIs for the GMRs of both AUC and Cmax fall within the standard bioequivalence limits of 80% to 125%, it is generally concluded that there is no clinically significant interaction.
-
Clinically Significant Interaction: If the 90% CIs fall outside the 80-125% range, a significant DDI is indicated.[7][8] The magnitude of the reduction in exposure will guide labeling recommendations. For instance, a significant decrease in AUC and Cmax may lead to a recommendation to separate the administration of the two drugs by at least 4 hours.[4][5][9]
Diagram 2: Two-Way Crossover Clinical DDI Study Design
Caption: A typical two-way crossover design for a clinical DDI study with Colesevelam.
Special Considerations in Study Design
-
Drugs with a Narrow Therapeutic Index (NTI): For NTI drugs such as warfarin, digoxin, and levothyroxine, even minor changes in exposure can have significant clinical consequences.[9][10] Therefore, DDI studies with these agents are of high importance, and the threshold for clinical significance may be more stringent.
-
Modified-Release Formulations: Colesevelam can interfere with the release mechanisms of modified-release drug products, potentially leading to altered absorption profiles. In vitro dissolution testing in the presence of Colesevelam can be a valuable tool to prescreen for such interactions.
-
Timing of Administration: To mitigate potential interactions, studies may also investigate staggered administration, where the test drug is given several hours before or after Colesevelam. A common recommendation for drugs known to interact with Colesevelam is to administer them at least 4 hours prior to Colesevelam.[4][5][9]
Data Presentation and Summary
All quantitative data from in vivo studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Example Summary of Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Test Drug Alone (Reference) | Test Drug + Colesevelam (Test) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | [Mean Value] | [Mean Value] | [GMR (Lower CI - Upper CI)] |
| AUC0-inf (ng*h/mL) | [Mean Value] | [Mean Value] | [GMR (Lower CI - Upper CI)] |
| Tmax (h) | [Median Value] | [Median Value] | N/A |
Conclusion
The methodology for investigating drug interactions with Colesevelam is a well-defined, stepwise process that progresses from in vitro screening to definitive in vivo clinical trials. The focus on intraluminal binding as the primary mechanism of interaction dictates the specific design of these studies. By following the protocols and guidance outlined in this document, researchers and drug developers can effectively characterize the DDI potential of their compounds with Colesevelam, ensuring patient safety and providing clear guidance for co-administration in clinical practice. Adherence to regulatory guidelines, such as those provided by the FDA, is paramount throughout this process.[11][12][13][14]
References
-
Drugs.com. (2025, July 16). Colesevelam Monograph for Professionals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]
-
RAPS. (2020, August 10). FDA guides drug-drug interaction studies for therapeutic proteins. Retrieved from [Link]
-
Federal Register. (2006, September 12). Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. Retrieved from [Link]
-
Stein, E. A., & Davidson, M. H. (2012). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Core evidence, 7, 39–52. [Link]
-
U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Colesevelam Hydrochloride? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012, February). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
-
The Pharma Letter. (Date unavailable). The Pharmacology of Colesevelam Hydrochloride: Mechanism, Indications, and Patient Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1999, July 30). 21-141 Welchol Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
-
Mayo Clinic. (2025, March 1). Colesevelam (oral route) - Side effects & dosage. Retrieved from [Link]
-
Walsh Medical Media. (2017, February 6). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Retrieved from [Link]
-
ResearchGate. (2025, December 7). In vitro comparison of bile acid binding to colesevelam HCl and other bile acid sequestrants. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Drug Interactions with Colesevelam Hydrochloride, a Novel, Potent Lipid-Lowering Agent. Retrieved from [Link]
-
PubMed. (Date unavailable). Drug interactions with colesevelam hydrochloride, a novel, potent lipid-lowering agent. Retrieved from [Link]
-
U.S. Food and Drug Administration. (Date unavailable). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Retrieved from [Link]
-
SAGE Journals. (Date unavailable). Drug Interactions with Colesevelam Hydrochloride, a Novel, Potent Lipid-Lowering Agent. Retrieved from [Link]
-
European Medicines Agency. (2022, May 24). ICH Guideline M12 on drug interaction studies. Retrieved from [Link]
-
European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
PubMed. (Date unavailable). Rationale and design of a clinical trial to evaluate metformin and colesevelam HCl as first-line therapy in type 2 diabetes and colesevelam HCl in prediabetes. Retrieved from [Link]
-
PubMed. (Date unavailable). Rationale and design of a prospective clinical trial program to evaluate the glucose-lowering effects of colesevelam HCl in patients with type 2 diabetes mellitus. Retrieved from [Link]
-
GoodRx. (2023, April 3). What Are Common Bile Acid Sequestrants Interactions? Retrieved from [Link]
-
EBSCO. (Date unavailable). Bile acid sequestrant drugs (drug interactions) | Research Starters. Retrieved from [Link]
Sources
- 1. What is the mechanism of Colesevelam Hydrochloride? [synapse.patsnap.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. nbinno.com [nbinno.com]
- 4. Colesevelam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interactions with colesevelam hydrochloride, a novel, potent lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Interactions with Colesevelam Hydrochloride, a Novel, Potent Lipid-Lowering Agent | Semantic Scholar [semanticscholar.org]
- 9. goodrx.com [goodrx.com]
- 10. Bile acid sequestrant drugs (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 11. fda.gov [fda.gov]
- 12. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]
- 13. fda.gov [fda.gov]
- 14. xenotech.com [xenotech.com]
Troubleshooting & Optimization
Troubleshooting Colesevelam solubility and aggregation in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colesevelam. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges with colesevelam handling, particularly its behavior in aqueous solutions. As a non-absorbed, cross-linked polymer, colesevelam does not dissolve to form a true solution but rather a suspension. Understanding and controlling the properties of this suspension are critical for reproducible and accurate experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the physicochemical properties of colesevelam, which are essential for troubleshooting.
1. What is the chemical nature of colesevelam and why is it insoluble in water?
Colesevelam hydrochloride is a large, hydrophilic, and highly cross-linked polymer.[1][2] Specifically, it is poly(allylamine hydrochloride) cross-linked with epichlorohydrin and subsequently alkylated with 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide.[2][3] Its extensive cross-linking creates a vast, three-dimensional network that prevents the individual polymer chains from being fully solvated and dissolving in water or other common organic solvents.[1] Instead of dissolving, it swells in aqueous media to form a hydrogel.[4]
2. What does "insoluble" mean in the context of experimental use?
While colesevelam is classified as insoluble, for experimental purposes, the goal is to create a fine, homogenous suspension of colesevelam particles in an aqueous buffer.[1][5] This ensures a maximal and consistent surface area is available for interaction with other molecules, such as bile acids in binding assays. The key challenge is not to achieve true dissolution but to prevent clumping (aggregation) and rapid settling of the suspended particles.
3. What is the mechanism of action of colesevelam?
Colesevelam functions as a bile acid sequestrant.[6][7] In the gastrointestinal tract, its positively charged amine groups bind to negatively charged bile acids.[8] This prevents the reabsorption of bile acids, leading to their excretion.[2][7] The liver then compensates by converting more cholesterol into bile acids, which in turn lowers LDL cholesterol levels in the blood.[2][6][7]
4. How does pH affect colesevelam?
Colesevelam hydrochloride contains numerous amine groups, making its charge density pH-dependent. The polymer is designed to be positively charged at the pH of the intestine (approximately 6.8).[8] In experimental settings, maintaining a consistent pH is crucial as significant deviations could alter the protonation state of the amines, potentially affecting its binding capacity and aggregation behavior.
Part 2: Troubleshooting Guide for Colesevelam Suspensions
This section provides a question-and-answer style guide to troubleshoot specific issues encountered during the preparation and use of colesevelam suspensions.
Issue 1: My colesevelam powder is clumping and not dispersing in the buffer.
Potential Cause 1: Improper initial wetting of the polymer.
-
Explanation: Due to its hydrophilic nature, colesevelam powder can rapidly hydrate on the surface when added to an aqueous solution, forming a gel-like barrier that prevents water from penetrating the bulk of the powder. This leads to the formation of persistent clumps.
-
Solution:
-
Gradual Addition: Instead of adding the entire amount of colesevelam powder at once, sprinkle it slowly onto the surface of the vortexing buffer. This allows individual particles to be wetted before they can agglomerate.
-
Pre-wetting with a minimal amount of a water-miscible organic solvent: While colesevelam is insoluble in most organic solvents, a very small amount of a solvent like ethanol can sometimes be used to create a slurry before adding it to the aqueous buffer. This should be tested for compatibility with your specific assay.
-
Use of a Mortar and Pestle: For small-scale preparations, gently grinding the powder before addition can break up any pre-existing aggregates.
-
Potential Cause 2: Insufficient mixing energy.
-
Explanation: Simple stirring or inversion may not provide enough shear force to break down aggregates and ensure a uniform suspension of this high molecular weight polymer.
-
Solution:
-
Vortexing: For small volumes, vigorous and sustained vortexing is often effective.
-
Homogenization: For larger volumes or more persistent clumping, using a mechanical homogenizer (e.g., a rotor-stator homogenizer) for short bursts can effectively disperse the particles. Care should be taken to avoid excessive heat generation.
-
Sonication: Bath sonication can also be employed to break up clumps. Use short pulses and keep the sample on ice to prevent overheating.
-
Issue 2: The colesevelam suspension settles too quickly.
Potential Cause 1: Large particle size.
-
Explanation: The settling rate of particles in a suspension is directly related to their size, as described by Stokes' Law. Larger particles or aggregates will settle much faster than smaller, well-dispersed particles.
-
Solution:
-
Particle Size Reduction: Ensure the starting material is a fine powder. If necessary, and if it doesn't affect the material's properties for your experiment, gentle grinding can be performed.
-
High-Shear Mixing: As described above, homogenization or sonication can help reduce the effective particle size of aggregates in the suspension.
-
Potential Cause 2: Inappropriate buffer composition.
-
Explanation: The ionic strength and composition of the buffer can influence the surface charge of the colesevelam particles and their interaction with the surrounding medium, affecting suspension stability.
-
Solution:
-
Optimize Ionic Strength: Experiment with varying the salt concentration (e.g., NaCl) in your buffer. Sometimes, a moderate ionic strength can help stabilize the suspension. In vitro binding studies have been successfully conducted in the presence of 0.1 M NaCl.[9]
-
Viscosity-Modifying Agents: For certain applications where it won't interfere with the assay, adding a small amount of a biocompatible viscosity-enhancing agent (e.g., glycerol, carboxymethyl cellulose) can slow down the settling rate. The compatibility of such agents must be validated for your specific experimental setup.
-
Issue 3: I'm observing inconsistent results in my bile acid binding assay.
Potential Cause 1: Non-homogenous sampling of the suspension.
-
Explanation: If the colesevelam suspension is not uniformly mixed before taking an aliquot for the assay, the amount of active material will vary between samples, leading to high variability in your results.
-
Solution:
-
Continuous Agitation: Keep the stock colesevelam suspension under constant, gentle agitation (e.g., on a stir plate) throughout your experiment.
-
Mix Before Each Aliquot: If continuous agitation is not possible, ensure you vigorously mix the stock suspension (e.g., by vortexing or inverting the tube several times) immediately before pipetting each sample.
-
Use Wide-Bore Pipette Tips: To avoid clogging and ensure representative sampling of the suspended particles, use pipette tips with a wider orifice.
-
Potential Cause 2: Insufficient equilibration time.
-
Explanation: The binding of bile acids to colesevelam is a dynamic process that requires time to reach equilibrium. Insufficient incubation time will lead to an underestimation of the binding capacity.
-
Solution:
-
Establish an Equilibration Curve: Perform a time-course experiment to determine the point at which bile acid binding reaches a plateau. Kinetic binding studies have shown that equilibrium is typically reached between 15-30 minutes.[9]
-
Standardize Incubation Time: Based on your time-course experiment, choose a standardized incubation time for all subsequent experiments that ensures equilibrium is reached.
-
Part 3: Experimental Protocols and Data
Protocol 1: Preparation of a Homogenous Colesevelam Suspension (10 mg/mL)
-
Weigh out the desired amount of colesevelam hydrochloride powder.
-
In a separate conical tube, add the required volume of your aqueous buffer (e.g., Simulated Intestinal Fluid without enzyme).
-
Place the tube with the buffer on a vortex mixer set to a medium-high speed.
-
Slowly and carefully sprinkle the colesevelam powder onto the surface of the vortexing liquid. Avoid adding the powder in one large clump.
-
Continue vortexing for 3-5 minutes until no visible clumps remain.
-
Visually inspect the suspension against a light source to ensure it is homogenous.
-
If clumps persist, sonicate the suspension in a bath sonicator for 2-minute intervals, followed by vortexing. Place the tube on ice during sonication to prevent heating.
-
Before use, and especially before taking an aliquot, vortex the suspension vigorously for at least 30 seconds to ensure uniformity.
Data Summary: Factors Influencing Colesevelam Suspension
| Parameter | Challenge | Recommended Action | Scientific Rationale |
| Dispersion Method | Clumping, Aggregation | Gradual addition to vortexing buffer, homogenization, or sonication. | High shear forces are needed to overcome the rapid surface hydration and gelling of the hydrophilic polymer, ensuring individual particles are wetted. |
| Particle Size | Rapid Settling | Use fine powder; consider gentle grinding or homogenization of the suspension. | Smaller particles have a lower settling velocity according to Stokes' Law, leading to a more stable suspension. |
| Buffer Composition | Instability, Inconsistent Binding | Maintain consistent pH (e.g., 6.8 for intestinal simulation); optimize ionic strength (e.g., with 0.1 M NaCl).[9] | pH affects the surface charge of the polyamine polymer, while ionic strength can modulate electrostatic interactions between particles, influencing both aggregation and binding. |
| Sampling | High Experimental Variability | Continuous gentle agitation of stock suspension; vortex immediately before taking each aliquot. | Ensures that each aliquot contains a representative and consistent concentration of the suspended colesevelam particles. |
Part 4: Visualizing the Troubleshooting Process
Diagram 1: Troubleshooting Workflow for Colesevelam Dispersion
Caption: Workflow for addressing clumping issues during suspension preparation.
Diagram 2: Mechanism of Colesevelam Aggregation and Dispersion
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Colesevelam hydrochloride: a novel bile acid-binding resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colesevelam - High Purity API at Best Price, CAS No. 182815-44-7 [jigspharma.com]
- 6. Colesevelam - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Colesevelam Hydrochloride? [synapse.patsnap.com]
- 8. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Colesevelam Dosage and Administration for In Vivo Experiments
Welcome to the technical support center for Colesevelam utilization in preclinical in vivo research. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshoot common challenges encountered during experimental design and execution. Our goal is to ensure scientific integrity and the generation of robust, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter, moving from foundational formulation questions to complex experimental troubleshooting.
Formulation & Administration
Q1: What is the best way to formulate Colesevelam for oral gavage in mice or rats?
A1: Colesevelam hydrochloride is practically insoluble in water and forms a gel-like suspension, which can make oral gavage challenging. The key is to create a stable and homogenous suspension that can be accurately and consistently administered.
-
Vehicle Selection: For most non-clinical studies, suspending Colesevelam in purified water is the standard and preferred method.[1] Some studies have also successfully used vehicles like Methylcellulose (e.g., 0.5% to 1% in water) to improve suspension stability and prevent rapid settling. The choice of vehicle should be consistent across all treatment groups, including the control group, to avoid confounding effects.
-
Suspension Preparation: Colesevelam is available as a powder for oral suspension.[2] To prepare for gavage, the powder should be gradually hydrated. A recommended method is to add a small amount of the vehicle to the powder to create a thick, uniform paste. Once the paste is free of clumps, slowly add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration. This two-step process minimizes clumping and ensures a more homogenous mixture.
-
Stability: Colesevelam suspensions are not stable for long periods and should be prepared fresh daily.[3] Just before administration to each animal, it is crucial to vortex or stir the suspension thoroughly to re-suspend any settled particles, ensuring that each animal receives the correct dose.
Q2: How can I ensure a homogenous suspension of Colesevelam for accurate dosing?
A2: Achieving a homogenous suspension is critical for dose accuracy. Due to its high particle size and tendency to swell, Colesevelam can clog gavage needles if not prepared correctly.
-
Continuous Agitation: Use a magnetic stirrer at a low-to-medium speed during the dosing procedure for the entire cohort of animals. This keeps the particles evenly distributed.
-
Gavage Needle Size: Employ a larger gauge gavage needle (e.g., 18G for rats, 20G for mice) to prevent clogging. Ensure the needle is appropriate for the animal's size.
-
Viscosity Check: The final suspension should be viscous but still easily pipettable and able to pass through the gavage needle. If the concentration is too high, the suspension may become too thick to administer accurately. It may be necessary to increase the volume of the vehicle to reduce viscosity while maintaining the target dose.
Q3: What is the recommended dosage range for Colesevelam in preclinical models, and how do I determine the optimal dose?
A3: Dosage can vary significantly based on the animal model, the research question, and the desired level of bile acid sequestration.
-
Typical Dosage Ranges: Preclinical studies in rodents have used a wide range of doses. Some studies have administered Colesevelam as a percentage of the diet, for example, 0.2% to 2% (w/w).[4][5][6] Other studies using oral gavage have reported doses from 100 mg/kg/day up to 1000 mg/kg/day or even higher in toxicology studies.[7][8]
-
Dose-Response Study: The most rigorous method to determine the optimal dose is to perform a dose-response study. This involves treating groups of animals with a range of Colesevelam doses (e.g., 100, 300, and 1000 mg/kg/day) for a defined period. The efficacy of each dose can then be assessed by measuring relevant biomarkers (see Q5). This allows you to select the lowest dose that achieves the desired biological effect, minimizing potential off-target effects or animal discomfort.
| Parameter | Typical Range for Rodents | Considerations |
| Dietary Admixture | 0.2% - 2% (w/w) | Ensures continuous administration but may be less precise than gavage. |
| Oral Gavage | 100 - 1000 mg/kg/day | Allows for precise, timed dosing. Higher doses are used in some toxicology studies.[7] |
Q4: Should Colesevelam be administered with food or in a fasted state?
A4: Colesevelam should be administered with meals.[9][10] Its mechanism of action involves binding to bile acids, which are released into the intestine in response to food ingestion to aid in fat digestion.[11][12] Administering Colesevelam with food ensures that it is present in the gastrointestinal tract when bile acid concentrations are highest, maximizing its binding efficacy. For studies involving oral gavage, timing the administration close to the animal's active feeding period (typically the dark cycle for rodents) is recommended.
Experimental Design & Troubleshooting
Q5: How can I confirm that Colesevelam is effectively sequestering bile acids in my animal model?
A5: Verifying target engagement is crucial for interpreting your experimental results. Several biomarkers can be measured to confirm that Colesevelam is active in vivo.
-
Fecal Bile Acid Excretion: The most direct method is to measure the total amount of bile acids excreted in the feces. Effective sequestration will lead to a significant, dose-dependent increase in fecal bile acid levels.[4][13]
-
Serum Biomarkers:
-
7α-hydroxy-4-cholesten-3-one (C4): The loss of bile acids through sequestration stimulates the liver to synthesize new bile acids from cholesterol. The rate-limiting enzyme in this process is cholesterol 7α-hydroxylase (CYP7A1). C4 is a downstream product of this enzymatic reaction, and its levels in the serum correlate with the rate of bile acid synthesis. An increase in serum C4 is a reliable indicator of bile acid sequestration.[13][14]
-
Fibroblast Growth Factor 19 (FGF19) / 15 (FGF15 in rodents): Bile acids activate the farnesoid X receptor (FXR) in the intestine, which in turn induces the expression of FGF15/19. This hormone then travels to the liver and represses CYP7A1 expression, creating a negative feedback loop. By sequestering bile acids, Colesevelam reduces FXR activation, leading to a decrease in serum FGF15/19 levels.[5][14]
-
-
Gene Expression: Analysis of liver and intestinal tissue via qPCR can provide mechanistic insights. Expect to see an upregulation of hepatic Cyp7a1 mRNA and a downregulation of intestinal Fgf15 mRNA.[5]
| Biomarker | Expected Change with Colesevelam | Sample Type |
| Fecal Bile Acids | ↑ Increase | Feces |
| Serum C4 | ↑ Increase | Serum |
| Serum FGF15 (rodent) | ↓ Decrease | Serum |
| Hepatic Cyp7a1 mRNA | ↑ Increase | Liver Tissue |
| Intestinal Fgf15 mRNA | ↓ Decrease | Ileal Tissue |
Q6: I'm observing unexpected side effects like constipation or gastrointestinal distress. How can I mitigate these?
A6: Gastrointestinal side effects, particularly constipation, are the most common adverse effects associated with bile acid sequestrants.[15][16]
-
Ensure Adequate Hydration: Ensure animals have free access to water. Dehydration can exacerbate constipation.
-
Dosage Adjustment: If severe constipation is observed, consider reducing the dose. A dose-response study (see Q3) can help identify a dose that is effective but better tolerated.
-
Dietary Fiber: Ensure the standard rodent chow has adequate fiber content. While not typically manipulated, a very low-fiber diet could potentially worsen constipation.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, such as bloating, reduced food intake, or changes in behavior. If severe symptoms persist, the animal should be removed from the study, and the experimental protocol should be re-evaluated.
Q7: My results are highly variable between animals. What are the common causes and how can I improve consistency?
A7: High variability can undermine the statistical power of your study. Several factors can contribute to this.
-
Inaccurate Dosing: As discussed in Q1 and Q2, an inhomogeneous suspension is a primary cause of variable dosing. Re-evaluate your formulation and administration protocol to ensure consistency.
-
Timing of Administration: Administer Colesevelam at the same time each day, preferably aligned with the animal's feeding cycle, to minimize variability related to circadian rhythms and food intake.
-
Coprophagy: Rodents practice coprophagy (ingestion of feces), which can influence bile acid metabolism. While difficult to control completely, housing animals in clean cages with regularly changed bedding can help minimize this behavior.
-
Underlying Health Status: Ensure all animals are healthy and acclimatized to the facility and handling procedures before starting the experiment. Stress can significantly impact gastrointestinal function and metabolism.
Q8: How long should I administer Colesevelam to observe significant effects on my target pathway?
A8: The required treatment duration depends on the endpoint being measured.
-
Short-term Effects (Days to Weeks): Changes in biomarkers of bile acid synthesis (e.g., serum C4, fecal bile acids) can be observed within a few days of initiating treatment. Significant changes in lipid profiles (e.g., LDL-C) may take 1-2 weeks.[17]
-
Long-term Effects (Weeks to Months): If you are studying chronic metabolic changes, such as improvements in glycemic control or effects on atherosclerosis, longer treatment periods of several weeks to months are typically necessary.[5][6] For example, studies in Mdr2-/- mice, a model of cholestatic liver disease, administered Colesevelam for 8 weeks to observe significant improvements in liver histology.[5] It is advisable to consult the literature for studies with similar models and endpoints to guide your experimental timeline.
Detailed Protocols
Protocol 1: Step-by-Step Guide for Preparing a Colesevelam Suspension for Oral Gavage
-
Calculate Required Amount: Determine the total amount of Colesevelam powder and vehicle needed for your cohort based on the target dose (mg/kg), the average animal weight (kg), and the desired gavage volume (e.g., 5-10 mL/kg).
-
Weighing: Accurately weigh the required amount of Colesevelam hydrochloride powder.
-
Paste Formation: Place the powder in a suitable container (e.g., a small beaker or conical tube). Add a small volume (approx. 10-20% of the final volume) of the chosen vehicle (e.g., purified water).
-
Homogenization: Use a spatula or a small pestle to thoroughly mix the powder and liquid into a smooth, uniform paste. Ensure there are no dry clumps.
-
Dilution: Gradually add the remaining vehicle in small increments while continuously mixing with a vortex or a magnetic stirrer.
-
Final Suspension: Continue mixing for 5-10 minutes to ensure the powder is fully hydrated and suspended.
-
Pre-Dosing Agitation: Immediately before gavage, and between each animal, ensure the suspension is mixed thoroughly to prevent settling.
Protocol 2: Workflow for a Dose-Response Study to Determine Optimal Colesevelam Dosage
-
Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle control, 100 mg/kg Colesevelam, 300 mg/kg Colesevelam, 1000 mg/kg Colesevelam). A group size of n=8-10 is typically sufficient.
-
Baseline Sampling: Collect baseline samples (e.g., blood for serum analysis, feces) before initiating treatment.
-
Dosing Period: Administer the assigned dose of Colesevelam or vehicle daily via oral gavage for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor animal weight, food intake, and general health daily.
-
Terminal Sample Collection: At the end of the dosing period, collect terminal samples, including blood, liver tissue, ileal tissue, and feces from the preceding 24-48 hours.
-
Biomarker Analysis: Analyze the collected samples for key biomarkers as described in Q5 (Fecal bile acids, serum C4, serum FGF15, and relevant gene expression).
-
Data Analysis: Plot the dose of Colesevelam against the measured biomarker response to determine the dose at which the desired effect plateaus. Select the lowest dose on this plateau for future experiments.
Visualizations
Diagram 1: Experimental Workflow for Colesevelam In Vivo Dosing Optimization
Caption: Colesevelam binds bile acids, preventing reabsorption.
References
- Thingyansane, W. (2022). Bile acid sequestrants - How do they work?
-
Staels, B., & Kuipers, F. (2007). Bile Acid Sequestrants for Lipid and Glucose Control. PMC. [Link]
-
Van Gall, L. (2008). Colesevelam hydrochloride: usefulness of a specifically engineered bile acid sequestrant for lowering LDL-cholesterol. PubMed. [Link]
-
Le, T., & Tadi, P. (2023). Colesevelam. StatPearls - NCBI Bookshelf. [Link]
-
Camilleri, M., et al. (2020). Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial. PubMed. [Link]
- (2012). Colesevelam hydrochloride: Evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action.
-
Mayo Clinic. (2024). Colesevelam (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Marquis, J. C., et al. (2006). Colesevelam hydrochloride does not cause maternal or fetal toxicity in rats and rabbits. Reproductive Toxicology. [Link]
-
U.S. Food and Drug Administration. (n.d.). 21-141 Welchol Pharmacology Review Part 1. accessdata.fda.gov. [Link]
-
Traussnigg, S., et al. (2018). Colesevelam attenuates cholestatic liver and bile duct injury in Mdr2−/− mice by modulating composition, signalling and excretion of faecal bile acids. Gut. [Link]
-
Drugs.com. (2024). Colesevelam Oral Suspension: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
U.S. Food and Drug Administration. (n.d.). Welchol (colesevelam hydrochloride) tablets label. accessdata.fda.gov. [Link]
-
DiGiacomo, D. (2014). Expanded colesevelam administration options with oral suspension formulation for patients with diabetes and hypercholesterolemia. Postgraduate Medicine. [Link]
-
National Institutes of Health. (n.d.). Label: COLESEVELAM HYDROCHLORIDE powder, for suspension. DailyMed - NIH. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Colesevelam. LiverTox - NCBI Bookshelf. [Link]
-
Devaraj, S., et al. (2006). Effects of colesevelam hydrochloride (WelChol) on biomarkers of inflammation in patients with mild hypercholesterolemia. The American Journal of Cardiology. [Link]
-
Sancar, M., & D'Souza, T. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Walsh Medical Media. [Link]
-
Cleveland Clinic. (n.d.). Colesevelam Oral Suspension: Uses & Side Effects. Cleveland Clinic. [Link]
-
Marquis, J. C., et al. (2004). Dietary administration of colesevelam hydrochloride does not affect fertility or reproductive performance in rats. International Journal of Toxicology. [Link]
- Google Patents. (n.d.). CN106913526B - Colesevelam hydrochloride dry suspension and preparation method thereof.
-
MedicineNet. (n.d.). Side Effects of Welchol (colesevelam): Interactions & Warnings. MedicineNet. [Link]
-
Lo Sasso, G., et al. (2020). Bile Acid Sequestration via Colesevelam Reduces Bile Acid Hydrophobicity and Improves Liver Pathology in Cyp2c70−/− Mice with a Human-like Bile Acid Composition. Metabolites. [Link]
-
Camilleri, M., et al. (2015). Effect of Colesevelam on Fecal Bile Acids and Bowel Functions in Diarrhea-Predominant Irritable Bowel Syndrome. Alimentary Pharmacology & Therapeutics. [Link]
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. accessdata.fda.gov. [Link]
-
Bays, H. E., & Jones, P. H. (2009). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Core Evidence. [Link]
-
Christensen, M. B., & Knop, F. K. (2018). Preclinical discovery and development of colesevelam for the treatment of type 2 diabetes. Expert Opinion on Drug Discovery. [Link]
- Donovan, J. M., et al. (2002). Absorption of Colesevelam Hydrochloride in Healthy Volunteers. The Annals of Pharmacotherapy.
- Donovan, J. M., et al. (2005). Effects of Colesevelam HCl on Sterol and Bile Acid Excretion in Patients with Type IIa Hypercholesterolemia. Digestive Diseases and Sciences.
-
Davidson, M. H., et al. (2010). A 50-week extension study on the safety and efficacy of colesevelam in adults with primary hypercholesterolemia. Clinical Drug Investigation. [Link]
-
Shapiro, D., & prequel. (2012). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Postgraduate Medicine. [Link]
-
Zaytseva, O., et al. (2013). Efficacy of colesevelam on lowering glycemia and lipids. Therapeutics and Clinical Risk Management. [Link]
-
Dr.Oracle. (2024). What is the recommended dosing for Welchol (colesevelam). Dr.Oracle. [Link]
-
U.S. Food and Drug Administration. (2019). Draft Guidance on Colesevelam Hydrochloride. Regulations.gov. [Link]
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. accessdata.fda.gov. [Link]
-
Zema, M. J. (2000). Colesevelam hydrochloride: a novel bile acid-binding resin. Expert Opinion on Investigational Drugs. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Colesevelam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Colesevelam attenuates cholestatic liver and bile duct injury in Mdr2−/− mice by modulating composition, signalling and excretion of faecal bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Colesevelam hydrochloride does not cause maternal or fetal toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary administration of colesevelam hydrochloride does not affect fertility or reproductive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - COLESEVELAM HYDROCHLORIDE powder, for suspension [dailymed.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Effect of Colesevelam on Fecal Bile Acids and Bowel Functions in Diarrhea-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Colesevelam on Bowel Symptoms, Biomarkers, and Colonic Mucosal Gene Expression in Patients With Bile Acid Diarrhea in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Side Effects of Welchol (colesevelam): Interactions & Warnings [medicinenet.com]
- 17. A 50-week extension study on the safety and efficacy of colesevelam in adults with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Colesevelam Interference in Common Laboratory Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the impact of Colesevelam on laboratory assay results. Our focus is on providing practical, evidence-based solutions to ensure the accuracy and reliability of your experimental data.
Introduction to Colesevelam and Its Mechanism of Action
Colesevelam hydrochloride is a bile acid sequestrant.[1][2][3] It is a non-absorbed, lipid-lowering polymer that works by binding to bile acids in the intestine, thereby preventing their reabsorption.[1][2] This action leads to a cascade of physiological effects, primarily aimed at reducing low-density lipoprotein cholesterol (LDL-C).[1]
The core of Colesevelam's interaction with laboratory assays stems from its primary mechanism of action: sequestration within the gastrointestinal (GI) tract. Because Colesevelam is not systemically absorbed, its interference with laboratory tests is almost exclusively an in vivo phenomenon, meaning it alters the concentration of an analyte within the patient's body before the sample is even collected.[4][5] This is a critical distinction from in vitro interference, where a substance in the sample directly affects the analytical process of the assay.
Frequently Asked Questions (FAQs)
Q1: Can Colesevelam directly interfere with my laboratory assays (in vitro)?
A: It is highly unlikely. Colesevelam is a large, insoluble polymer that is not absorbed from the gastrointestinal tract.[1] Therefore, it is not present in systemic circulation (blood or plasma) or urine to a significant extent. Consequently, it cannot directly interfere with the chemical, enzymatic, or immunological reactions of most laboratory assays performed on these sample types. The interference observed is an in vivo effect, resulting from altered absorption of other substances in the gut.[4][5]
Q2: What is the primary mechanism of Colesevelam interference in laboratory testing?
A: The primary mechanism is sequestration . Colesevelam binds to various molecules in the GI tract, preventing their absorption into the bloodstream.[2][3] This leads to lower than expected concentrations of these substances in a patient's blood or plasma sample. This is an in vivo effect that accurately reflects the patient's circulating levels of the affected analyte at that point in time.
Q3: Which laboratory assays are most commonly affected by Colesevelam?
A: Assays for substances that are orally administered and absorbed in the gut are most susceptible. This includes:
-
Therapeutic Drug Monitoring (TDM): Assays for drugs like levothyroxine, warfarin, phenytoin, and certain oral contraceptives may show lower than expected results.[3]
-
Endocrinology: Thyroid hormone assays (e.g., total T4) can be significantly impacted due to reduced absorption of levothyroxine.[2]
-
Nutritional Testing: Assays for fat-soluble vitamins (A, D, E, and K) and folate may show decreased levels.[3]
Q4: A patient is on Colesevelam, and their thyroxine (T4) level is unexpectedly low. Is this an assay error?
A: It is more likely a true reflection of decreased levothyroxine absorption due to Colesevelam.[2] Colesevelam can bind to levothyroxine in the gut, reducing its bioavailability.[2] The low T4 result is a physiological consequence of the drug-drug interaction, not an analytical error.
Q5: How can we mitigate the impact of Colesevelam on our laboratory results?
A: Mitigation strategies should focus on patient management and communication between the laboratory and clinicians. The most effective approach is to separate the administration times of Colesevelam and the affected oral medication by at least 4 hours .[3] This allows for the absorption of the other medication before Colesevelam can interfere.
Troubleshooting Guide
Scenario 1: Unexpectedly Low Therapeutic Drug Level
-
Problem: A patient on a stable dose of an oral medication (e.g., levothyroxine, warfarin) who recently started Colesevelam shows a sub-therapeutic drug level in their blood sample.
-
Troubleshooting Steps:
-
Verify Patient Medication Schedule: Inquire about the timing of Colesevelam administration relative to the other medications.
-
Educate the Clinician: Inform the ordering physician about the known in vivo interaction between Colesevelam and the specific drug. Explain that the result is likely a true representation of decreased drug absorption.
-
Recommend Mitigation: Suggest that the clinician advise the patient to separate the administration of the affected drug and Colesevelam by at least 4 hours.
-
Follow-up Testing: Recommend repeat testing after the patient has adhered to the new administration schedule for an appropriate period.
-
Scenario 2: Suspected Vitamin Deficiency
-
Problem: A patient on long-term Colesevelam therapy presents with laboratory results indicating a deficiency in fat-soluble vitamins (A, D, E, or K) or folate, without other clinical signs of malabsorption.
-
Troubleshooting Steps:
-
Review Patient History: Confirm long-term Colesevelam use.
-
Consider the Mechanism: Recognize that bile acid sequestrants can interfere with the absorption of fat-soluble vitamins and folate.[3]
-
Communicate with the Clinical Team: Discuss the possibility that the vitamin deficiency is a consequence of Colesevelam therapy.
-
Suggest Management Options: The clinical team may consider vitamin supplementation, administered at least 4 hours apart from Colesevelam.
-
Data Presentation: Impact of Colesevelam on Co-administered Drugs
The following table summarizes the known effects of Colesevelam on the pharmacokinetics of several common drugs when co-administered.
| Co-administered Drug | Change in Area Under the Curve (AUC) | Change in Maximum Concentration (Cmax) | Recommendation |
| Levothyroxine | Decreased | Decreased | Administer levothyroxine at least 4 hours before Colesevelam.[2][3] |
| Warfarin | No significant change in single-dose studies, but INR should be monitored. | No significant change in single-dose studies. | Monitor INR closely, especially upon initiation or dose change of Colesevelam. |
| Phenytoin | Decreased | Decreased | Administer phenytoin at least 4 hours before Colesevelam. |
| Oral Contraceptives | Decreased (for some formulations) | Decreased (for some formulations) | Administer oral contraceptives at least 4 hours before Colesevelam. |
| Fat-Soluble Vitamins (A, D, E, K) | Decreased absorption | Not applicable | Administer vitamin supplements at least 4 hours before Colesevelam.[3] |
| Folate | Decreased absorption | Not applicable | Consider folate supplementation with spaced administration.[3] |
Experimental Protocols
Protocol 1: Investigating a Suspected In Vivo Interference by Colesevelam
-
Initial Observation: An unexpected or inconsistent laboratory result is identified for a patient known to be taking Colesevelam.
-
Information Gathering:
-
Confirm the patient's full medication list and administration schedule.
-
Review the literature for known interactions between Colesevelam and the analyte .
-
-
Hypothesis Formulation: Formulate the hypothesis that the unexpected result is due to an in vivo sequestration effect of Colesevelam.
-
Communication with Clinician:
-
Contact the ordering physician to discuss the potential drug-laboratory interaction.
-
Explain the mechanism of in vivo interference.
-
-
Intervention and Re-testing:
-
Recommend a change in the patient's medication schedule to separate the administration of the affected drug and Colesevelam by at least 4 hours.
-
Advise on the appropriate timeframe for re-testing based on the half-life of the affected analyte.
-
-
Confirmation: A return to the expected analyte concentration upon re-testing confirms the in vivo interference.
Visualizations
Diagram 1: Mechanism of Colesevelam's In Vivo Interference
Caption: Colesevelam binds to oral medications in the GI tract, preventing their absorption.
Diagram 2: Troubleshooting Workflow for Suspected Colesevelam Interference
Caption: A step-by-step guide for investigating unexpected lab results in patients taking Colesevelam.
References
-
Lee, M. (n.d.). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. ASHP Publications. Retrieved from [Link]
-
Lee, M. (2016, September 3). Primer on Drug Interferences with Test Results | Basicmedical Key. Basicmedical Key. Retrieved from [Link]
-
Simundic, A. M., Filipi, P., Vukasovic, I., & Miler, M. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica, 33(2), 020601. [Link]
-
Kroll, M. H. (2024, January 1). (PDF) Interference with Clinical Laboratory analyses. ResearchGate. Retrieved from [Link]
-
American Society for Clinical Laboratory Science. (n.d.). Drug-related Laboratory Test Interference. ASCLS. Retrieved from [Link]
-
CLSI. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved from [Link]
-
Beaumont Hospital. (2020, October 1). Interference in Laboratory Tests Drug Interference Biotin Interference. Retrieved from [Link]
-
de Castro, M. D. L., & das Graças, C. (2017). Drugs that interfere with the results of laboratory tests: an integrative review of the literature. Journal of Medicine and Health, 6(2). [Link]
-
Simundic, A. M. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica. [Link]
-
Bluth, M. H. (n.d.). Common Interferences in Drug Testing. Bluth Bio Industries. Retrieved from [Link]
-
Schoonjans, K., & Auwerx, J. (1995). Effect of the bile-acid sequestrant colestipol on postprandial serum bile-acid concentration: evaluation by bioluminescent enzymic analysis. Clinical Science, 88(4), 451-457. [Link]
-
Dodig, S. (2012, March 23). Interferences in immunoassay. SciSpace. Retrieved from [Link]
-
Tok, G., Yildirim, E., & Turkyilmaz, A. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Walsh Medical Media. Retrieved from [Link]
-
El-Khoury, J. M. (2024, May 10). Interferences in Immunological Assays: Causes, Detection, and Prevention. Qeios. [Link]
-
Nikolac, N. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici, 43(1-3), 23-27. Retrieved from [Link]
-
Weitzman, S. P., Ginsburg, K. C., & Carlson, H. E. (2009). Colesevelam Hydrochloride and Lanthanum Carbonate Interfere with the Absorption of Levothyroxine. Thyroid, 19(1), 77-79. [Link]
-
Siddiqui, M. S., & Boyer, J. L. (2023, January 23). Antilipemic Agent Bile Acid Sequestrants. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Kumar, S., Kumar, A., Kumar, A., & Kumar, S. (2015). Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets. Pharmaceutical Development and Technology, 20(6), 728-734. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Colesevelam Hydrochloride and Lanthanum Carbonate Interfere with the Absorption of Levothyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antilipemic Agent Bile Acid Sequestrants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Strategies to Prevent Colesevelam Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge encountered during in vitro studies: the precipitation of Colesevelam in cell culture media. As a non-absorbed, polymeric bile acid sequestrant, Colesevelam's unique physicochemical properties can present handling challenges in aqueous environments. This resource offers a structured approach to understanding and preventing this issue, ensuring the integrity and success of your experiments.
Understanding Colesevelam Precipitation: The 'Why' Behind the Problem
Colesevelam hydrochloride is a large, cross-linked polymer that is insoluble in water and most organic solvents.[1][2][3] Its mechanism of action relies on its ability to bind bile acids in the gastrointestinal tract, forming an insoluble complex that is excreted.[4] In the context of cell culture, this inherent insolubility is the primary driver of precipitation. When introduced into the complex aqueous environment of cell culture media, which is rich in salts, proteins, and other organic molecules, Colesevelam's tendency to aggregate and fall out of solution is exacerbated.
Several factors can trigger or worsen this precipitation:
-
Physicochemical Properties: Colesevelam is a hydrophilic but water-insoluble polymer.[2][3] It exists as a hydrogel, absorbing water without dissolving.[5] This makes achieving a true solution in cell culture media impossible; the goal is to create a stable, uniform suspension.
-
Temperature Shifts: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of media components and the stability of the Colesevelam suspension.[6][7]
-
pH of the Media: The pH of the cell culture medium can influence the charge of both Colesevelam, which has primary amine groups, and media components, potentially leading to interactions that favor precipitation.[6][8]
-
High Concentrations: Attempting to use high concentrations of Colesevelam will invariably lead to precipitation due to its fundamental insolubility.[9]
-
Media Composition: The presence of high concentrations of salts, particularly calcium, and proteins in the media can contribute to the formation of insoluble complexes with Colesevelam.[6][10]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter when working with Colesevelam in cell culture.
Issue 1: Immediate and heavy precipitation upon adding Colesevelam to the media.
-
Question: I've just added my prepared Colesevelam stock to my cell culture media, and it immediately turned cloudy with visible particles. What's happening?
-
Answer: This is a classic sign of the compound "crashing out" of solution. It indicates that the Colesevelam has rapidly aggregated upon introduction to the aqueous environment of your media. This is often due to a combination of high final concentration and improper mixing technique.
Recommended Solutions:
-
Lower the Final Concentration: Determine the lowest effective concentration for your experiment. Colesevelam is potent, and a lower, more stable concentration is preferable to a higher, precipitated one.[9][11]
-
Optimize Your Preparation Method: Do not add Colesevelam powder directly to your media. Prepare a stock suspension in a suitable, sterile solvent first. While Colesevelam is largely insoluble, creating a fine, uniform suspension in a small volume of solvent before further dilution can aid in its dispersion in the media.
-
Slow, Controlled Addition: Add the Colesevelam stock suspension to your pre-warmed (37°C) media dropwise while gently swirling or vortexing the media.[9][12] This gradual introduction helps to disperse the particles more evenly and prevents localized high concentrations that can trigger rapid precipitation.
-
Issue 2: The media appears fine initially, but a precipitate forms after incubation.
-
Question: My Colesevelam-containing media looked good when I prepared it, but after a few hours in the incubator, I see a fine, crystalline, or cloudy precipitate. What could be the cause?
-
Answer: This delayed precipitation is often due to subtle changes in the media over time, such as temperature fluctuations or interactions with media components that occur at 37°C.
Recommended Solutions:
-
Maintain Stable Temperature: Minimize the time your culture vessels are outside the incubator to avoid temperature cycling, which can affect the stability of the suspension.[7]
-
Evaluate Media Components: If you are using serum-free media, the lack of proteins that can help stabilize some compounds might be a contributing factor. Conversely, high concentrations of certain salts or supplements in your media could be interacting with the Colesevelam over time.[6][13] Consider testing the stability of Colesevelam in a simpler basal medium first.
-
Regular, Gentle Agitation: For some experimental setups, very gentle agitation (e.g., on a low-speed orbital shaker) within the incubator can help keep the Colesevelam particles in suspension. However, be mindful of the potential effects of shear stress on your specific cell type.
-
Issue 3: Inconsistent results that may be linked to precipitation.
-
Question: I'm seeing a high degree of variability in my experimental results. Could unseen micro-precipitation be the culprit?
-
Answer: Absolutely. Even if not grossly visible, micro-precipitation can significantly impact the effective concentration of Colesevelam available to your cells, leading to inconsistent outcomes.
Recommended Solutions:
-
Microscopic Examination: Before treating your cells, take a small aliquot of your prepared Colesevelam-containing media and examine it under a microscope. This can help you visualize the quality of your suspension and detect any early signs of aggregation.
-
Incorporate a Solubility Test: Before beginning your main experiments, perform a simple solubility test. Prepare a serial dilution of your Colesevelam stock in your specific cell culture medium in a 96-well plate. Incubate for your intended experimental duration and then measure the turbidity using a plate reader at a wavelength around 600 nm.[13][14] A sharp increase in absorbance will indicate the concentration at which precipitation becomes significant.
-
Consider a Positive Control: If possible, include a positive control compound with known good solubility and a similar mechanism of action to help differentiate between issues with your experimental system and problems specific to Colesevelam delivery.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a Colesevelam stock solution for cell culture experiments?
A1: Given Colesevelam's insolubility, the goal is to create a fine, homogenous suspension. While a universal solvent is not available, preparing a concentrated slurry in sterile, nuclease-free water or a balanced salt solution (like PBS) with vigorous vortexing immediately before dilution into the final culture medium is a common starting point. Some sources mention solubility in DMF with ultrasonic and heating, but the compatibility of DMF with your specific cell line must be considered, and the final concentration should be kept very low (ideally ≤0.1%).[15]
Q2: Can I filter-sterilize my Colesevelam-containing media?
A2: No. Due to its polymeric and particulate nature, attempting to filter-sterilize a Colesevelam suspension will result in the removal of the compound. All components should be sterilized separately before mixing, and aseptic technique should be used throughout the preparation process.
Q3: Are there any alternatives to Colesevelam for in vitro bile acid sequestration studies?
A3: Yes, other bile acid sequestrants like Cholestyramine and Colestipol are available.[16] However, they are first-generation agents and may have different binding affinities and side-effect profiles that could be relevant even in an in vitro setting.[17] The choice of agent should be guided by the specific goals of your research.
Q4: How does the pH of the media affect Colesevelam?
A4: Colesevelam contains primary amine groups. The pH of the surrounding environment can affect the ionization of these groups, which in turn could influence its interaction with charged molecules in the cell culture media.[8] While cell culture media are buffered, significant shifts in pH should be avoided as they can exacerbate precipitation.[6]
Experimental Protocols
Protocol 1: Preparation of Colesevelam Hydrochloride Suspension
-
Weigh the desired amount of Colesevelam hydrochloride powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add a small volume of sterile, nuclease-free water or PBS to create a concentrated slurry.
-
Vortex vigorously for 2-3 minutes to create a uniform suspension.
-
Immediately proceed to dilute this stock suspension into your pre-warmed (37°C) cell culture medium as described in Protocol 2.
Protocol 2: Dosing Cells with Colesevelam Suspension
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
While gently swirling the medium, add the freshly prepared Colesevelam stock suspension dropwise to achieve the final desired concentration.
-
Visually inspect the medium for any signs of immediate precipitation.
-
If the medium appears homogenous, proceed to treat your cells.
-
After adding the Colesevelam-containing medium to your cells, gently swirl the culture vessel to ensure even distribution of the suspension.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Sterile Water or PBS | Creates a suspension for dilution; avoids organic solvents that may be toxic to cells. |
| Final Solvent Conc. | N/A (if using aqueous stock) | Minimizes cell toxicity. |
| Media Temperature | Pre-warm to 37°C | Improves the stability of the suspension.[9] |
| Addition Method | Dropwise to swirling media | Prevents localized high concentrations and rapid precipitation.[9] |
| Sterilization | Aseptic technique; do not filter | Colesevelam is a polymer and will be removed by filtration. |
| Quality Control | Microscopic inspection, Turbidity assay | Verifies the quality and stability of the suspension.[13] |
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing Colesevelam precipitation in cell culture media.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Colesevelam - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Intervention and alternatives | Bile acid malabsorption: colesevelam | Advice | NICE [nice.org.uk]
- 17. Chapter 2: Bile Acid Sequestrants: Rediscovering an Alternative to Statins - The Medical Xchange [themedicalxchange.com]
Technical Support Center: Formulation Strategies for Colesevelam in Preclinical Animal Studies
Welcome to the technical support center for Colesevelam formulation. As a Senior Application Scientist, I understand that moving a compound from the bench to in-vivo studies presents unique hurdles. Colesevelam, with its specific physicochemical properties, is no exception. This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to overcome the common challenges encountered when preparing Colesevelam for animal administration, ensuring the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when beginning to work with Colesevelam.
Q1: What is Colesevelam, and why is it so challenging to formulate for animal studies?
A: Colesevelam hydrochloride is a non-absorbed, water-insoluble, hydrophilic polymer designed to act as a bile acid sequestrant in the gastrointestinal tract.[1][2] Its therapeutic action relies on it being a large, cross-linked hydrogel that is not absorbed systemically.[3][4] The primary formulation challenge stems directly from these properties:
-
Insolubility: Colesevelam does not dissolve in water or common organic solvents.[3] Therefore, you will always be working with a suspension, not a solution.
-
High Particle Density & Hydrophilicity: While hydrophilic, the polymer swells upon hydration and forms a gel-like structure. The particles are dense and will rapidly settle out of suspension without the proper formulation aids, leading to inaccurate and inconsistent dosing.
-
Viscosity: Depending on the concentration, a hydrated Colesevelam suspension can become highly viscous or gritty, making it difficult to draw into a syringe and administer via oral gavage without clogging the needle.[5]
Q2: What is the recommended method for administering Colesevelam to rodents?
A: Oral gavage is the most common and precise method for administering a Colesevelam suspension in preclinical toxicology and efficacy studies.[6] This method ensures that each animal receives an accurate, predetermined dose. While mixing the compound into feed is an alternative used in some long-term studies, it can lead to variability in actual dose intake due to differences in animal feeding habits.[7]
Q3: What are the most suitable vehicles for preparing a Colesevelam suspension?
A: Given Colesevelam's insolubility, the vehicle's primary role is to act as a dispersion medium. Simple aqueous vehicles are sufficient and often preferred. Purified water is a common choice.[8] For improved suspension stability, a vehicle containing a suspending agent is highly recommended.
Q4: Is a suspending agent necessary, and which ones are recommended?
A: Yes, for oral gavage, a suspending agent is critical to ensure dose uniformity. Without one, Colesevelam particles will settle too quickly, making it nearly impossible to administer a consistent dose. The ideal suspending agent increases the viscosity of the vehicle, slowing sedimentation.
-
Recommended Agent: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water is a standard and effective choice. It is widely used in preclinical formulations and is generally considered safe for most animal species.[9]
-
Mechanism: CMC is a viscosity-enhancing agent that creates a more structured vehicle, physically hindering the settling of the insoluble Colesevelam particles.
Q5: What is a typical concentration range for Colesevelam suspensions in rodent studies?
A: The concentration depends on the target dose (in mg/kg) and the acceptable dosing volume for the animal model. For rats, dosing volumes are typically in the range of 10-20 mL/kg.[10] Preclinical studies have used doses as high as 1,000 mg/kg/day.[6]
-
Example Calculation: To achieve a 1,000 mg/kg dose in a rat with a dosing volume of 10 mL/kg, you would need a suspension concentration of 100 mg/mL.
-
Practical Limit: Concentrations above 100-150 mg/mL can become excessively thick and difficult to administer. It is crucial to perform a pilot formulation to assess the physical properties (e.g., syringeability) of your target concentration before preparing a large batch.
Q6: How long is a prepared Colesevelam suspension stable?
A: A freshly prepared suspension is always recommended for dosing. The physical stability (i.e., uniformity) of the suspension is the main concern. Even with a suspending agent, some settling may occur over several hours. It is best practice to prepare the suspension daily. If it must be stored for a short period (e.g., a few hours), it should be kept at 2-8°C to inhibit microbial growth and must be thoroughly re-homogenized before each use.
Section 2: Detailed Protocol for Preparing a Homogeneous Colesevelam Suspension
This protocol provides a reliable, step-by-step method for preparing a 100 mL batch of Colesevelam suspension suitable for oral gavage in rodents.
Experimental Workflow for Colesevelam Suspension Preparation
Caption: Workflow for preparing Colesevelam suspension.
Formulation Components
This table outlines the components for a standard 100 mg/mL suspension. Adjust the Colesevelam amount for different concentrations.
| Component | Quantity (for 100 mL) | Purpose |
| Colesevelam HCl Powder | 10.0 g | Active Pharmaceutical Ingredient (API) |
| Sodium Carboxymethylcellulose (CMC) | 0.5 g | Suspending / Viscosity-enhancing agent |
| Purified Water | q.s. to 100 mL | Vehicle |
Step-by-Step Methodology
-
Prepare the Vehicle: Add 0.5 g of Sodium CMC to approximately 80 mL of purified water in a beaker with a magnetic stir bar. Stir until the CMC is fully dissolved. This may take 30-60 minutes.
-
Weigh the API: Accurately weigh 10.0 g of Colesevelam HCl powder.
-
Trituration (Critical Step): Transfer the Colesevelam powder to a glass mortar. Gently triturate with a pestle for 2-3 minutes. This step is crucial for breaking down any large agglomerates and improving the subsequent wetting and dispersion of the powder.
-
Create a Slurry: Add a small amount (approx. 5-10 mL) of the prepared CMC vehicle to the mortar. Mix with the pestle to form a smooth, uniform paste. Ensure there are no dry clumps of powder remaining. This initial wetting step is vital to prevent clumping in the final suspension.
-
Transfer and Dilute: Quantitatively transfer the paste from the mortar into a 100 mL graduated cylinder or volumetric flask. Use additional small aliquots of the CMC vehicle to rinse the mortar and pestle, ensuring the complete transfer of the API.
-
Bring to Final Volume: Add the CMC vehicle to bring the total volume to 100 mL.
-
Homogenization: Transfer the contents to a beaker or bottle and place it on a magnetic stirrer. Stir continuously for at least 30-60 minutes to ensure complete hydration and homogenization of the suspension.
-
Pre-Dosing Quality Control: Before administration, visually inspect the suspension for uniformity. It should appear as a consistent, opaque liquid with no large particles or clear separation. Crucially, you must re-homogenize the suspension by vigorous shaking or vortexing for 15-30 seconds immediately before drawing up each individual dose. This self-validating step is essential to counteract any settling and guarantee dose accuracy.[11]
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.
Q: My gavage needle keeps clogging during administration. What's wrong?
A: This is the most frequent issue and typically points to two main causes:
-
Cause 1: Incomplete Dispersion/Aggregates: Large particles or agglomerates are blocking the needle orifice.
-
Solution: Revisit your preparation technique. Ensure the trituration and slurry-making steps (Steps 3 & 4 in the protocol) were performed thoroughly. Insufficient initial wetting is a common culprit. You may need to increase homogenization time.
-
-
Cause 2: Suspension is Too Concentrated: The viscosity is too high for the needle gauge you are using.
Q: The Colesevelam particles settle to the bottom almost immediately after I stop stirring. How can I fix this?
A: This indicates that the viscosity of your vehicle is too low to maintain the suspension.
-
Cause 1: Insufficient Suspending Agent: The concentration of your suspending agent (e.g., CMC) may be too low.
-
Solution: Increase the concentration of CMC in your vehicle, for example, from 0.5% to 0.75% or 1.0% (w/v). Prepare a small test batch to confirm that the resulting viscosity is manageable.
-
-
Cause 2: Improper Dissolution of Suspending Agent: The CMC may not have fully dissolved, failing to impart the necessary viscosity.
-
Solution: Ensure the suspending agent is completely dissolved in the vehicle before adding the Colesevelam. This can be confirmed by observing a clear, slightly viscous solution with no visible powder.
-
Q: I am observing high variability in the results of my animal study. Could the formulation be the cause?
A: Absolutely. Inconsistent dosing is a primary driver of high variability.
-
Cause: Non-Homogeneous Suspension: If the suspension is not uniform at the time of dosing, some animals will receive a higher dose and others a lower dose.
-
Solution: This highlights the critical importance of the pre-dosing re-homogenization step. The suspension must be stirred or vortexed immediately before drawing every single dose. Implement a strict, standardized procedure for this within your study protocol to ensure every technician follows the exact same process.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Colesevelam formulation.
References
-
Draft Guidance on Colesevelam Hydrochloride. (2021). U.S. Food and Drug Administration. [Link]
-
Draft Guidance on Colesevelam Hydrochloride Tablets. (2021). U.S. Food and Drug Administration. [Link]
-
apo-colesevelam - Product Monograph. (2019). Apotex Inc. [Link]
-
Colesevelam. PubChem, National Center for Biotechnology Information. [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s) - Welchol Chewable Bar. (2017). U.S. Food and Drug Administration. [Link]
-
Tok, G., Yildirim, E., & Turkyilmaz, A. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. J Bioequiv Availab, 9, 330-335. [Link]
-
Bays, H. E., & Toth, P. P. (2009). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Expert opinion on pharmacotherapy, 10(15), 2545–2559. [Link]
-
Stein, E. A. (2000). Colesevelam hydrochloride: a novel bile acid-binding resin. Expert opinion on investigational drugs, 9(8), 1849–1860. [Link]
-
Environmental Assessment for Welchol (colesevelam hydrochloride). (2009). U.S. Food and Drug Administration. [Link]
-
Sitafalwalla, S. L., & Kavalek, A. (2023). Colesevelam. In StatPearls. StatPearls Publishing. [Link]
- Peterson, C. T., & Sharma, V. (2001). Colesevelam hydrochloride: Synthesis and testing of a novel polymer gel pharmaceutical. Abstracts of Papers of the American Chemical Society, 222, U370-U370.
-
Jones, M. R. (2012). Expanded colesevelam administration options with oral suspension formulation for patients with diabetes and hypercholesterolemia. Postgraduate medicine, 124(3), 131–140. [Link]
-
Marquis, J. C., et al. (2006). Colesevelam hydrochloride does not cause maternal or fetal toxicity in rats and rabbits. Reproductive toxicology (Elmsford, N.Y.), 21(2), 197–207. [Link]
-
Gendreau, M. A., & Gurbel, P. A. (2006). Bile acid salt binding with colesevelam HCl is not affected by suspension in common beverages. Journal of pharmaceutical sciences, 95(11), 2519–2526. [Link]
-
Marquis, J. C., et al. (2006). Dietary administration of colesevelam hydrochloride does not affect fertility or reproductive performance in rats. Reproductive toxicology (Elmsford, N.Y.), 21(2), 208–215. [Link]
-
Niimi, J., et al. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Journal of pharmacological and toxicological methods, 57(2), 111–117. [Link]
-
Barceló-Vidal, J., et al. (2021). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in veterinary science, 8, 753893. [Link]
- Sonani, N. D., et al. (2016). Absorption of Colesevelam Hydrochloride in Healthy Volunteers. Clinical Pharmacology in Drug Development, 5(2), 132-139.
-
Toth, P. P. (2003). Colesevelam HCl: a non-systemic lipid-altering drug. Expert opinion on pharmacotherapy, 4(5), 779–790. [Link]
-
Oral Gavage in the Rat. (2016). Florida State University Animal Care and Use Committee. [Link]
-
Al Shoyaib, A., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental biology and medicine (Maywood, N.J.), 244(6), 459–470. [Link]
-
Colesevelam Oral Suspension: Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
-
Zhang, Y. (2021). Method for voluntary oral administration of drugs in mice. STAR protocols, 2(1), 100278. [Link]
-
Refinement of oral gavage. (2024). Norecopa Wiki. [Link]
-
Al Shoyaib, A., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]
Sources
- 1. Colesevelam - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Colesevelam hydrochloride: a novel bile acid-binding resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Colesevelam hydrochloride does not cause maternal or fetal toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary administration of colesevelam hydrochloride does not affect fertility or reproductive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acid salt binding with colesevelam HCl is not affected by suspension in common beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Potential Degradation Products of Colesevelam
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of Colesevelam. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of identifying and characterizing its potential degradation products. Given that Colesevelam is a large, cross-linked, insoluble polymer, its degradation analysis presents unique challenges compared to small-molecule drugs.
I. Understanding the Stability Profile of Colesevelam
Before delving into degradation studies, it is crucial to understand the inherent stability of the Colesevelam polymer. Colesevelam is a polyallylamine hydrochloride cross-linked with epichlorohydrin and further functionalized. Its polymeric and cross-linked nature confers significant stability.
-
Hydrolytic and Photolytic Stability: Forced degradation studies have shown that Colesevelam hydrochloride is highly stable in acidic and basic solutions and is not prone to hydrolysis. It also exhibits high photostability under various light conditions, including UV-B and daylight. This inherent resistance means that significant degradation is not expected under standard hydrolytic and photolytic stress conditions as per ICH guidelines.
-
Process-Related Impurities vs. Degradants: It is essential to distinguish between degradation products and process-related impurities. The synthesis of Colesevelam involves reagents like epichlorohydrin, which can lead to the formation of potential genotoxic impurities such as 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol[1]. Other known process impurities include bromoquat, decylamine, didecylamine, and decylaminoquat. These are not degradation products but should be monitored during stability studies to ensure they do not increase over time.
II. FAQs: Navigating Colesevelam Degradation Studies
This section addresses common questions encountered during the investigation of Colesevelam's degradation profile.
Q1: Why am I not observing significant degradation of Colesevelam under standard hydrolytic (acid, base, neutral) and photolytic stress conditions?
A1: This is an expected observation. As a highly cross-linked and insoluble polymer, Colesevelam is inherently resistant to degradation by hydrolysis and photolysis. The polymeric backbone does not contain readily hydrolyzable functional groups like esters or amides. If your stability-indicating method shows no significant new peaks under these conditions, it confirms the high stability of the molecule. The focus of your investigation should therefore shift to more aggressive stress conditions, namely thermal and oxidative degradation.
Q2: What kind of degradation products should I expect from thermal stress studies?
A2: Due to its polymeric nature, the thermal degradation of Colesevelam is unlikely to yield a small number of well-defined small molecules. Instead, you should anticipate a complex mixture of smaller polymer fragments, volatile compounds, and a non-volatile char residue. The degradation of the polyallylamine hydrochloride (PAH) backbone, a primary component of Colesevelam, is known to occur in three main stages[2]:
-
Initial Weight Loss (80-300°C): This is primarily due to the loss of absorbed water and small molecule solvents.
-
Side-Chain Cleavage (300-460°C): This stage involves the removal of the side chains, including the alkylamine and quaternary ammonium groups. This will likely result in the release of volatile amine and alkyl fragments.
-
Main-Chain Decomposition (460-700°C): At higher temperatures, the polyallylamine backbone itself begins to break down, leading to the formation of a carbonaceous char.
Q3: How can I analyze the degradation products of an insoluble polymer like Colesevelam?
A3: The insolubility of Colesevelam presents a significant analytical challenge. Traditional HPLC-based methods are not suitable for analyzing the intact polymer or its large, insoluble degradation fragments. Therefore, a combination of techniques is necessary:
-
For Volatile Degradants: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice. This method involves heating the sample to a high temperature in an inert atmosphere to induce thermal fragmentation and then separating and identifying the volatile products by GC/MS[3][4][5].
-
For Non-Volatile Changes:
-
Thermogravimetric Analysis (TGA): TGA is essential for determining the thermal stability of Colesevelam and understanding its decomposition profile by monitoring weight loss as a function of temperature[6][7].
-
Differential Scanning Calorimetry (DSC): DSC can be used to investigate thermal transitions, such as the glass transition temperature, which may change as the polymer degrades[6][8].
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide information about changes in the functional groups of the polymer as it degrades[6].
-
Solid-State Nuclear Magnetic Resonance (ssNMR): 13C ssNMR is a powerful tool for characterizing the structure of the insoluble polymer and can be used to identify changes in the polymer backbone and side chains upon degradation[6].
-
Q4: What should I look for when analyzing oxidative degradation?
A4: While specific oxidative degradation products of Colesevelam are not well-documented in the literature, the general mechanism of polymer oxidation involves the formation of free radicals, which can lead to chain scission and cross-linking. Analytically, you should look for:
-
Changes in the TGA and DSC profiles: Oxidative degradation can alter the thermal stability of the polymer.
-
Formation of new functional groups: FTIR and ssNMR can be used to detect the formation of carbonyls, hydroperoxides, and other oxygen-containing functional groups.
-
Generation of volatile oxidation products: Py-GC/MS can be used to identify small, volatile molecules formed during oxidative degradation.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during Colesevelam degradation studies.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable degradation under stress conditions. | Colesevelam's high stability. Insufficiently harsh stress conditions. | 1. Confirm the stability of Colesevelam under hydrolytic and photolytic conditions as a baseline. 2. For thermal stress, ensure temperatures are high enough to induce decomposition, as indicated by TGA (e.g., >300°C). 3. For oxidative stress, use a sufficiently high concentration of the oxidizing agent (e.g., 30% H₂O₂) and consider elevated temperatures to accelerate the reaction. 4. Use a positive control (a known, less stable polymer) to verify that your stress conditions are effective. |
| Complex and uninterpretable Py-GC/MS chromatograms. | The degradation of a complex polymer like Colesevelam will naturally produce a large number of fragments. | 1. Start with a lower pyrolysis temperature and gradually increase it to observe the evolution of different fragments. 2. Use a high-resolution mass spectrometer to aid in the identification of co-eluting peaks. 3. Focus on identifying characteristic marker compounds that are indicative of the degradation of specific parts of the Colesevelam structure (e.g., fragments from the decyl or trimethylammonium hexyl side chains). 4. Compare the pyrograms of stressed and unstressed samples to identify the peaks that are unique to the degraded material. |
| Difficulty in characterizing the non-volatile char residue. | The char is an insoluble, complex, and heterogeneous material. | 1. Use a combination of analytical techniques to characterize the char, including elemental analysis, FTIR, Raman spectroscopy, and ssNMR[9]. 2. Scanning Electron Microscopy (SEM) can be used to examine the morphology of the char. 3. Analyze the char produced at different degradation temperatures to understand the progression of the charring process. |
| Inconsistent results between batches. | Variations in the degree of cross-linking or the manufacturing process of the Colesevelam starting material. | 1. Thoroughly characterize the starting material of each batch using techniques like TGA, DSC, and ssNMR to establish a baseline. 2. Ensure that stress conditions are applied consistently across all experiments. 3. The FDA recommends comparative physicochemical characterizations to establish the sameness of different batches[8][10]. |
IV. Experimental Protocols & Workflows
A. Forced Degradation Workflow
The following diagram illustrates a logical workflow for conducting forced degradation studies on Colesevelam.
Caption: A workflow for subjecting Colesevelam to stress and subsequent analysis.
B. Protocol: Thermal Degradation using TGA
Objective: To determine the thermal stability and decomposition profile of Colesevelam.
Materials:
-
Colesevelam HCl powder
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (high purity)
-
Oxygen or Air (for oxidative thermal degradation)
Procedure:
-
Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of Colesevelam HCl into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a heating rate of 10°C/min.
-
Record the weight loss as a function of temperature.
-
(Optional) For oxidative degradation, repeat the experiment using an oxygen or air purge.
-
Analyze the resulting TGA curve to identify the onset of decomposition and the different stages of weight loss.
C. Protocol: Analysis of Volatile Degradants by Py-GC/MS
Objective: To identify the volatile products generated during the thermal degradation of Colesevelam.
Materials:
-
Colesevelam HCl powder (unstressed and thermally stressed samples)
-
Pyrolysis unit coupled to a GC/MS system
-
Inert pyrolysis sample cups
-
Helium carrier gas
Procedure:
-
Place a small amount (0.1-1 mg) of the Colesevelam sample into a pyrolysis cup.
-
Insert the cup into the pyrolysis unit.
-
Set the pyrolysis temperature. A starting point could be the temperature at which the maximum rate of weight loss is observed in the TGA experiment (e.g., around 400°C).
-
Initiate the pyrolysis, which rapidly heats the sample and transfers the volatile fragments into the GC injector.
-
Separate the fragments on an appropriate GC column (e.g., a mid-polar column). A typical temperature program would be to hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min.
-
Detect the separated fragments using the mass spectrometer.
-
Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Compare the pyrograms of the stressed and unstressed samples to identify the degradation products.
V. Visualization of Degradation Pathways
The following diagram illustrates the theoretical degradation of a cross-linked polyallylamine structure, representative of the Colesevelam backbone, under thermal stress.
Caption: A simplified representation of Colesevelam's thermal degradation.
VI. References
-
Zhao, H., Wu, X., Tian, W., & Ren, S. (2010). Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). Advanced Materials Research, 150-151, 1339-1342. [Link]
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. [Link]
-
Li, S., Zhang, D., Kozak, D., & Jiang, X. (n.d.). Review of Advanced Analytical Methods in Complex Polymeric Drug Substance Characterization. Center for Research on Complex Generics. [Link]
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. [Link]
-
Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]
-
Al-Saeed, M., Annadurai, S., Al-Rashood, S. T., & Al-Otaibi, F. A. (2022). Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique. Journal of separation science, 45(16), 2827–2836. [Link]
-
Torontech. (2024). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
-
Waters Corporation. (n.d.). Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. [Link]
-
GERSTEL. (n.d.). Pyrolysis – Thermal Analysis of Complex Materials. [Link]
-
Olcese, M., & Cataldo, F. (2012). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. In Recent Perspectives in Pyrolysis Research. IntechOpen. [Link]
-
Stewart, C. D. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. Pressure Sensitive Tape Council. [Link]
-
Ochiai, N., & Tsuge, S. (2007). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC North America, 25(11), 1144-1153. [Link]
-
Moldoveanu, S. C. (2018). Introductory Chapter: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Analytical Pyrolysis of Synthetic Organic Polymers. IntechOpen. [Link]
-
Giordano, F., & Stante, M. (2000). Degradation behavior of a composite material for thermal protection systems, Part III - Char characterization. Journal of Materials Science, 35(2), 317-323. [Link]
-
Anatune. (n.d.). Analysis of a range of polymers by automated pyrolysis GC-MS using the GERSTEL PYRO. [Link]
-
Zhitina, L. S., & Zelenetskii, A. N. (1981). Thermal and thermal oxidative degradation of crosslinked polymers based on epoxides and aromatic amines. Polymer Science U.S.S.R., 23(10), 2266-2278. [Link]
-
Straus, S., & Madorsky, S. L. (1962). Pyrolysis of polyamides. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401. [Link]
-
Francis, S., Varshney, L., & Sabharwal, S. (2007). Thermal degradation behavior of radiation synthesized polydiallyldimethylammonium chloride. Journal of applied polymer science, 103(5), 3296-3301. [Link]
-
Belton, D. (2020, November 21). Thermogravimetric Analysis – Decomposition of Polymers [Video]. YouTube. [Link]
-
Patwardhan, P. R., & Gupta, R. K. (2004). Characterization of char from the pyrolysis of tobacco. Energy & fuels, 18(4), 1165-1174. [Link]
-
Singh, A. K., & Singh, J. (2023). Colesevelam. In StatPearls. StatPearls Publishing. [Link]
-
Bays, H. E., & Rhyne, J. M. (2009). Colesevelam hydrochloride to treat hypercholesterolemia and improve glycemia in prediabetes: a randomized, prospective study. Current medical research and opinion, 25(5), 1171-1180. [Link]
-
Ginting, E., & Sebayang, P. (2018). DECOMPOSITION OF POLYVINYL CHLORIDE, POLYPROPYLENE AND MELAMINE USING THERMOGRAVIMETRIC ANALYZER. ARPN Journal of Engineering and Applied Sciences, 13(2), 522-527. [Link]
-
Wang, Y., Li, Y., Wang, Y., Wang, Z., & Wang, Z. (2022). Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods, 14(34), 3326-3334. [Link]
-
Day, M., Cooney, J. D., & Wiles, D. M. (1990). Thermal degradation of poly (aryl‐ether‐ether‐ketone): Experimental evaluation of crosslinking reactions. Journal of Applied Polymer Science, 40(9‐10), 1633-1647. [Link]
-
Gagliardi, A., Concilio, C., & De Simone, F. (2020). Thermal Degradation Processes of Aromatic Poly (Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(12), 2841. [Link]
-
Tomer, N., Delor-Jestin, F., Frezet, L., & Lacoste, J. (2012). Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings. Open Journal of Organic Polymer Materials, 2(2), 13-22. [Link]
-
Pospišil, M., & Horáková, M. (1998). Thermal degradation of cross-linked polyisoprene and polychloroprene. Polymer degradation and stability, 62(2), 345-351. [Link]
-
Arifin, M. A. N., & Abdullah, S. R. S. (2021). Utilizing Pyrolysis–Gas Chromatography/Mass Spectrometry for Monitoring and Analytical Characterization of Microplastics in Polychaete Worms. Toxics, 9(10), 244. [Link]
-
Zhang, Y., Wang, Z., & Li, Y. (2022). The Correlation between the Structure Characteristics and Gasification Characteristics of Tar Residue from Pyrolysis. Energies, 15(19), 7088. [Link]
-
Höfer, D., Johlitz, M., & Lion, A. (2020). Scission, Cross-Linking, and Physical Relaxation during Thermal Degradation of Elastomers. Polymers, 12(11), 2596. [Link]
-
Liu, Y., Wang, S., & Li, J. (2021). Analytical Pyrolysis Pathways of Guaiacyl Glycerol-β-guaiacyl Ether by Py-GC/MS. BioResources, 16(1), 1629-1642. [Link]
-
Evans, R. W., & Cotton, J. E. (1967). Thermal Properties of Ablative Chars. DTIC. [Link]
-
Constant, M., Le Gac, M., & Goutx, M. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Analytica Chimica Acta, 1182, 338933. [Link]
-
Al-Ghamdi, S. S., Al-Otaibi, K. M., & Al-Tamimi, S. A. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. [Link]
Sources
- 1. Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]
- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 4. gerstel.com [gerstel.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. complexgenerics.org [complexgenerics.org]
- 7. torontech.com [torontech.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Characterization of char from the pyrolysis of tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Best practices for handling and storing the hygroscopic form of Colesevelam
Technical Support Center: Colesevelam Hydrochloride (Hygroscopic Form)
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Polymers Division
Welcome to the technical support center for Colesevelam Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the unique challenges associated with the handling and storage of its hygroscopic form. Adherence to these best practices is critical for ensuring experimental reproducibility, maintaining material integrity, and generating reliable data.
Colesevelam hydrochloride is a hydrophilic, non-absorbed, cross-linked polymer engineered to act as a bile acid sequestrant.[1] Its polymeric structure, rich in amine functional groups, also makes it inherently hygroscopic, meaning it readily attracts and holds water molecules from the atmosphere. Improper handling of this material can lead to significant experimental variability, affecting everything from simple weighing to complex in-vitro binding assays. This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting guides, and validated protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean for my Colesevelam sample?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For Colesevelam hydrochloride, this means the powder can increase in weight and change its physical properties upon exposure to ambient humidity. This absorbed water is not just surface moisture; it can become bound within the polymer matrix. Failure to control this can lead to:
-
Inaccurate Weighing: The measured weight will be a combination of the drug and absorbed water, leading to errors in concentration calculations.
-
Physical Property Alterations: Increased moisture can cause the powder to clump, cake, or form aggregates, which affects its flowability, handling, and dissolution characteristics.[2]
-
Potential Efficacy Changes: The swelling capacity and water uptake of bile acid sequestrants are key factors in the bile acid adsorption process.[3] Uncontrolled pre-hydration could alter the polymer's binding kinetics or capacity.
Q2: What are the official storage conditions for Colesevelam hydrochloride?
A: According to the U.S. Food and Drug Administration (FDA) guidelines, Colesevelam should be stored at 25°C (77°F), with excursions permitted between 15-30°C (59-86°F).[1][4] The most critical directive is to "Protect from moisture." [1][4] This means the material should be kept in tightly sealed containers, preferably with a desiccant, and in a controlled humidity environment whenever possible.
Q3: My lab has high humidity. What is the absolute best way to store the bulk container?
A: For long-term storage, especially in environments with uncontrolled or high humidity, the following multi-barrier approach is recommended:
-
Primary Container: Ensure the original manufacturer's container is sealed tightly. If the container has been opened, consider using high-quality amber glass bottles with screw caps containing a chemically inert liner (e.g., PTFE).
-
Secondary Containment: Place the primary container inside a heat-sealed, moisture-proof aluminum bag.[5] These bags provide an excellent barrier against water vapor.
-
Tertiary Containment: Store the sealed bag inside a desiccator cabinet. A cabinet with an active electronic dehumidifying unit is preferable to one with passive desiccant cartridges, as it provides more consistent protection. Ensure the desiccator's seal is intact and functioning correctly.
Q4: For how long can I keep a small "working aliquot" of Colesevelam on the bench?
A: Exposure on an open bench should be minimized to the absolute shortest time required for weighing. For hygroscopic materials, it is poor practice to leave a working aliquot on the bench for an extended period. If you need to weigh multiple samples over a few hours, keep the working aliquot in a small, tightly capped vial stored inside a benchtop desiccator jar between weighings. For any work requiring controlled conditions, it is recommended to handle the powder in an environment with a relative humidity of 25% or lower.[5]
Q5: Will moisture absorption affect the results of my bile acid binding assay?
A: Yes, it is highly probable. The mechanism of Colesevelam involves the binding of bile acids within its polymeric structure.[6] This interaction is influenced by the polymer's physical state. Excessive moisture content can cause the polymer to swell prematurely, potentially altering the accessibility of binding sites and affecting the kinetics and equilibrium of bile acid sequestration.[3] For reliable and reproducible binding data, it is imperative that the starting material has a consistent and low moisture content. The FDA's guidance for in-vitro binding studies emphasizes precise and controlled conditions, which implicitly includes the consistent quality of the active ingredient.[7]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of hygroscopic Colesevelam.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Powder is clumped or caked in the container. | Prolonged or repeated exposure to humid air; improper sealing of the container. | 1. Do not use a spatula to mechanically break up large clumps, as this can alter particle size distribution. 2. Gently agitate the sealed container. If clumps persist, the sample is likely compromised. 3. Perform a moisture content analysis (see Protocol 2) to quantify the extent of water absorption. If the content is significantly above the specification on the Certificate of Analysis, the lot should be considered for disposal or re-qualification. |
| Weight of the sample keeps increasing on the analytical balance. | The material is actively absorbing moisture from the air during the weighing process. | 1. Minimize the time the sample is exposed to air. Use a weighing boat or paper that is appropriately sized for the target mass. 2. Work quickly: have all utensils and the receiving container ready before opening the sample vial. 3. For highly sensitive experiments, perform weighing inside a glove box with controlled low humidity. 4. Use the "Protocol for Accurate Weighing" (Protocol 1) below. |
| Inconsistent results in biological or chemical assays. | Variability in the moisture content of the Colesevelam used between experiments; degradation of the material due to excessive hydration. | 1. Implement a strict material handling SOP based on this guide. 2. Qualify every new bottle/lot of Colesevelam upon receipt by measuring its initial moisture content. 3. Always use material that has been stored under identical, controlled conditions for all related experiments. 4. Consult the workflow diagram below for qualifying a new batch. |
| Poor flowability of the powder, making handling difficult. | Inter-particle liquid bridges have formed due to absorbed moisture, increasing cohesive forces. | 1. This is a strong indicator of excessive moisture absorption.[8] 2. Attempting to dry the powder in a standard lab oven is NOT recommended as it may not remove bound water and could lead to thermal degradation. 3. The material should be considered compromised. A fresh, properly stored container should be used. |
Troubleshooting Decision Workflow
This diagram outlines the decision-making process when encountering a potentially compromised sample of Colesevelam.
Caption: Troubleshooting workflow for compromised Colesevelam.
Key Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic Colesevelam
-
Preparation: Place the sealed stock container of Colesevelam and all necessary tools (spatulas, weighing paper, receiving vessel) inside a nitrogen-purged glove box or a desiccator cabinet for at least 30 minutes to equilibrate.
-
Tare: Place the weighing vessel on the analytical balance and tare the mass.
-
Dispensing: Minimize the time the stock container is open. Quickly transfer an approximate amount of Colesevelam to the weighing vessel. Reseal the stock container immediately.
-
Measurement: Close the balance draft shield and allow the reading to stabilize. Record the mass. The goal is to complete the transfer and close the shield in under 15-20 seconds.
-
Adjustment: If more material is needed, repeat steps 3-4. If less is needed, it is better to discard the weighed portion and start again rather than attempting to return the exposed material to the stock container, which risks contaminating the entire lot.
-
Transfer: Immediately transfer the weighed material to your experimental system or dissolve it in the appropriate solvent.
Protocol 2: Moisture Content Determination by Loss on Drying (LOD)
This is a screening method. For definitive, quantitative results, Karl Fischer titration is the gold standard.
-
Instrument Setup: Preheat a moisture analyzer (thermogravimetric balance) to 105°C.
-
Tare: Place an empty aluminum weighing pan on the instrument and tare it.
-
Sample Preparation: Evenly distribute approximately 1-2 grams of Colesevelam powder onto the pan. Work quickly to minimize ambient moisture absorption.
-
Drying: Start the analysis. The instrument will heat the sample and record the mass loss over time until a stable weight is achieved.
-
Calculation: The instrument automatically calculates the percentage of mass lost, which corresponds to the moisture content.
-
Documentation: Record the final moisture content. Compare this value against the manufacturer's Certificate of Analysis and your internal specifications.
Qualification of a New Material Batch
It is critical to qualify each new lot of Colesevelam to ensure consistency.
Caption: Workflow for qualifying a new batch of Colesevelam.
By implementing these rigorous handling, storage, and quality control procedures, researchers can ensure the integrity of their Colesevelam hydrochloride samples, leading to more accurate, reliable, and reproducible scientific outcomes.
References
-
WelChol® Tablets (colesevelam hydrochloride) - Prescribing Information. U.S. Food and Drug Administration. [Link]
-
DOCUMENT INFORMATION PAGE - Colesevelam Hydrochloride. U.S. Food and Drug Administration. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]
-
apo-colesevelam - Product Monograph. Apotex Inc. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]
-
Moisture Content Analysis in Powder Samples. PowderTechnology.info. [Link]
-
Understand the Effects of Moisture on Powder Behavior. ResearchGate. [Link]
-
Bile Acid Sequestrants Based on Natural and Synthetic Gels. MDPI. [Link]
-
Draft Guidance on Colesevelam Hydrochloride. Regulations.gov. [Link]
-
COLESEVELAM HCL tablet, film coated. FDA.report. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
Mitigating the impact of Colesevelam on the absorption of other compounds in co-administration studies
Technical Support Center: Mitigating the Impact of Colesevelam in Co-Administration Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting co-administration studies involving Colesevelam. As a non-absorbed, polymeric bile acid sequestrant, Colesevelam presents unique challenges in drug development due to its potential to bind other compounds within the gastrointestinal (GI) tract, thereby affecting their absorption and bioavailability.[1][2][3][4]
This resource is structured to address specific issues you may encounter, offering scientifically grounded explanations and actionable protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which Colesevelam interacts with other drugs?
A1: Colesevelam hydrochloride is a non-absorbed polymer that functions as a bile acid sequestrant.[2] It binds to bile acids in the intestine, forming a non-absorbable complex that is then excreted in the feces.[1][3] This interruption of the enterohepatic circulation of bile acids leads to the upregulation of cholesterol conversion to bile acids in the liver.[1][5]
The primary mechanism for drug-drug interactions (DDIs) is not metabolic but rather a physical interaction within the GI tract. Colesevelam is a large, positively charged polymer that can bind to negatively charged, and sometimes neutral, co-administered drugs, preventing their absorption into the systemic circulation.[3] This binding is non-specific and can affect a wide range of compounds.
Q2: My preliminary in vitro screening shows a significant interaction between my investigational drug and Colesevelam. What are my next steps?
A2: A positive in vitro finding warrants a systematic approach to characterize and mitigate the interaction.
Step 1: In-Depth In Vitro Characterization
-
Binding Affinity and Capacity: Conduct equilibrium and kinetic binding studies to determine the affinity (k1) and capacity (k2) of Colesevelam for your drug.[6] This data is crucial for understanding the strength and saturability of the interaction.
-
pH Dependence: Evaluate the binding interaction across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to simulate different segments of the GI tract.
Step 2: Spatiotemporal Dosing in Clinical Studies
-
The most effective and common mitigation strategy is to separate the administration times of Colesevelam and the interacting drug. A general recommendation is to administer the other medication at least 4 hours before Colesevelam.[7][8][9]
Step 3: Clinical DDI Study Design
-
If in vitro data suggests a significant interaction that cannot be managed by dose staggering, a dedicated clinical DDI study is necessary. Regulatory bodies like the FDA and EMA provide guidance on the design and conduct of such studies.[10][11][12][13][14][15][16][17][18]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in in vitro binding assays.
Potential Causes & Solutions:
-
Suboptimal Buffer Conditions: The composition of your incubation buffer can significantly impact the binding equilibrium.
-
Troubleshooting: Ensure your buffer mimics physiological conditions as closely as possible. The pH and ionic strength should be carefully controlled. For example, Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can be used.
-
-
Inadequate Equilibration Time: The binding of a drug to a polymer like Colesevelam may not be instantaneous.
-
Troubleshooting: Perform time-course experiments to determine the point at which equilibrium is reached. The FDA guidance on Colesevelam hydrochloride suggests that the length of incubation time should yield maximum binding.[19]
-
-
Analytical Method Interference: Colesevelam, being a complex polymer, can interfere with analytical methods used to quantify the unbound drug.
Issue 2: Difficulty in translating in vitro binding data to predict in vivo effects.
Potential Causes & Solutions:
-
Oversimplified In Vitro Model: Standard buffer systems do not fully replicate the complexity of the GI lumen, which contains bile salts, enzymes, and food components.
-
Troubleshooting: Consider using more biorelevant media, such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), which contain bile salts and lecithin.
-
-
Lack of Mechanistic Understanding: The in vivo relevance of an observed in vitro interaction depends on factors like the drug's solubility, permeability, and site of absorption.
-
Troubleshooting: Integrate your in vitro binding data with the physicochemical and pharmacokinetic properties of your drug. For example, a highly permeable drug that is rapidly absorbed in the upper GI tract may be less susceptible to the effects of Colesevelam, which primarily acts in the lower intestine.
-
Issue 3: Designing a clinical DDI study with Colesevelam.
Key Considerations & Recommendations:
-
Study Design: A randomized, crossover design is typically preferred for DDI studies.[23]
-
Dosing Regimen: The timing of administration is a critical variable. A common design includes periods where the investigational drug is given alone, concomitantly with Colesevelam, and with a staggered administration (e.g., 4 hours apart).[24]
-
Pharmacokinetic Sampling: Intensive pharmacokinetic sampling is required to accurately determine key parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).
-
Regulatory Guidance: Adherence to regulatory guidelines from agencies like the FDA and EMA is essential.[10][12][15][25] These documents provide detailed recommendations on study design, data analysis, and interpretation.
Experimental Protocols
Protocol 1: In Vitro Equilibrium Binding Study
This protocol is adapted from FDA guidance for generic Colesevelam bioequivalence studies and can be modified for investigational drugs.[19]
-
Prepare Colesevelam Slurry: Suspend a known amount of Colesevelam in a biorelevant medium (e.g., SIF, pH 6.8).
-
Prepare Drug Solutions: Create a series of at least eight concentrations of your investigational drug in the same biorelevant medium.
-
Incubation: Add the drug solutions to the Colesevelam slurry. Incubate at 37°C with constant agitation for a predetermined time to ensure equilibrium is reached.
-
Separation of Unbound Drug: Centrifuge the samples to pellet the Colesevelam-drug complex. Collect the supernatant containing the unbound drug.
-
Quantification: Analyze the concentration of the unbound drug in the supernatant using a validated analytical method.
-
Data Analysis: Calculate the amount of bound drug by subtracting the unbound concentration from the initial concentration. Plot the amount of bound drug per unit of Colesevelam against the equilibrium concentration of the unbound drug. Fit the data to a binding isotherm model (e.g., Langmuir) to determine the binding affinity (k1) and capacity (k2).[6]
Data Presentation
Table 1: Physicochemical Properties of Drugs with Known Colesevelam Interactions
| Drug | Therapeutic Class | Interaction Mitigation |
| Glyburide | Antidiabetic | Administer 4 hours before Colesevelam.[24] |
| Levothyroxine | Thyroid Hormone | Administer 4 hours before Colesevelam.[24] |
| Oral Contraceptives | Hormonal Contraceptive | Administer 4 hours before Colesevelam.[24] |
| Phenytoin | Anticonvulsant | Post-marketing reports suggest interaction; consider spacing doses.[24] |
| Warfarin | Anticoagulant | Monitor INR; potential for reduced vitamin K absorption.[8][26] |
| Fat-soluble Vitamins (A, D, E, K) | Vitamins | Administer at least 4 hours before Colesevelam.[8] |
Visualizations
Caption: Decision tree for investigating Colesevelam drug-drug interactions.
Caption: Mechanism of Colesevelam-mediated drug binding in the GI tract.
References
-
U.S. Food and Drug Administration. (2024). Drug Interactions. [Link]
-
European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]
-
RAPS. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. [Link]
-
Beysen, C., et al. (2012). Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial. Hepatology, 56(3), 922-932. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Colesevelam. PubChem. [Link]
-
Zhang, L., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645. [Link]
-
European Medicines Agency. (2017). Investigation of drug interactions. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]
-
Patsnap. (2024). What is the mechanism of Colesevelam Hydrochloride?[Link]
-
U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]
-
Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions. [Link]
-
Federal Register. (2006). Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. [Link]
-
Shapiro, H., et al. (2013). Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 387-396. [Link]
-
Mayo Clinic. (2025). Colesevelam (Oral Route). [Link]
-
Thingyansane. (2022). Bile acid sequestrants - How do they work? (Pharmacology, Indications, Side effects). [Link]
-
Vallapragada, V. V., et al. (2015). Validated UPLC Method for Determination of Unbound Bile Acids in Colesevelam HCl Tablets. Journal of Chromatographic Science, 53(1), 154-160. [Link]
-
Vallapragada, V. V., et al. (2015). Validated UPLC Method for Determination of Unbound Bile Acids in Colesevelam HCl Tablets. Journal of Chromatographic Science, 53(1), 154-160. [Link]
-
National Center for Biotechnology Information. (2017). Colesevelam. LiverTox. [Link]
-
Siddiqui, M. S., & Torkian, P. (2023). Colesevelam. StatPearls. [Link]
-
ResearchGate. (n.d.). Drug Interactions with Colesevelam Hydrochloride, a Novel, Potent Lipid-Lowering Agent. [Link]
-
Drugs.com. (n.d.). Colesevelam Disease Interactions. [Link]
-
Walsh Medical Media. (2017). In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. [Link]
-
Bays, H. E., & Toth, P. P. (2010). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Therapeutic Advances in Endocrinology and Metabolism, 1(2), 57-69. [Link]
-
Drugs.com. (2025). Colesevelam Monograph for Professionals. [Link]
-
GoodRx. (2023). What Are Common Bile Acid Sequestrants Interactions?[Link]
-
Kumar, N., et al. (2019). A novel analytical approach towards in-vitro bile acid binding studies to Colesevelam Hydrochloride tablets: An ultra-high performance liquid chromatography tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis, 164, 532-538. [Link]
-
ResearchGate. (n.d.). Effect of colesevelam treatment on intestinal barrier function and bile.... [Link]
-
Camilleri, M., et al. (2015). Effect of Colesevelam on Fecal Bile Acids and Bowel Functions in Diarrhea-Predominant Irritable Bowel Syndrome. Alimentary Pharmacology & Therapeutics, 41(5), 438-448. [Link]
-
NHS. (n.d.). Shared Care Protocol for the use of Cholinesterase Inhibitors in Alzheimer's Disease. [Link]
-
Donovan, J. M., et al. (2000). Drug interactions with colesevelam hydrochloride, a novel, potent lipid-lowering agent. Cardiovascular Drugs and Therapy, 14(6), 681-690. [Link]
-
Jones, M. R., & Nwose, O. M. (2013). Role of Colesevelam in Combination Lipid-Lowering Therapy. American Journal of Cardiovascular Drugs, 13(5), 315-323. [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]
- Taillardat-Bertschinger, A., et al. (Eds.). (2009). Drug Absorption Studies: In Situ, In Vitro and In Silico Models. Springer.
-
U.S. Food and Drug Administration. (2021). Draft Guidance on Colesevelam Hydrochloride. [Link]
-
Beloqui, A., et al. (2016). Cell-based in vitro models for predicting drug permeability. Journal of Controlled Release, 223, 147-159. [Link]
-
Alqahtani, S., et al. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254. [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
-
National Center for Biotechnology Information. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. [Link]
-
Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]
-
ResearchGate. (n.d.). The bioanalytical challenge of determining unbound concentration and protein binding for drugs. [Link]
-
ResearchGate. (n.d.). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?[Link]
Sources
- 1. Colesevelam - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Colesevelam Hydrochloride? [synapse.patsnap.com]
- 3. Colesevelam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Effect of Colesevelam on Liver Fat Quantified by Magnetic Resonance in Nonalcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Colesevelam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. goodrx.com [goodrx.com]
- 10. fda.gov [fda.gov]
- 11. eptri.eu [eptri.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. xenotech.com [xenotech.com]
- 17. farmakovijilansdernegi.org [farmakovijilansdernegi.org]
- 18. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Validated UPLC method for determination of unbound bile acids in colesevelam HCl tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. A novel analytical approach towards in-vitro bile acid binding studies to Colesevelam Hydrochloride tablets: An ultra-high performance liquid chromatography tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug interactions with colesevelam hydrochloride, a novel, potent lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. FDA guides drug-drug interaction studies for therapeutic proteins | RAPS [raps.org]
- 26. surreyccg.res-systems.net [surreyccg.res-systems.net]
Validation & Comparative
A Comparative Analysis of Bile Acid Sequestrant Efficacy: Colesevelam vs. Cholestyramine
Introduction:
Bile acid sequestrants (BAS) represent a cornerstone in the management of hypercholesterolemia and are increasingly recognized for their utility in glycemic control for patients with type 2 diabetes. By binding bile acids in the intestine, these non-absorbed polymers disrupt the enterohepatic circulation, compelling the liver to synthesize new bile acids from cholesterol. This upregulation of cholesterol catabolism leads to a decrease in low-density lipoprotein cholesterol (LDL-C) levels. Cholestyramine, a first-generation BAS, and Colesevelam, a second-generation agent, are two prominent members of this class. While both operate on the same fundamental principle, their molecular structures and physicochemical properties confer distinct differences in their bile acid binding affinity and clinical profiles. This guide provides a detailed comparative analysis of their binding characteristics, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Molecular Architecture and Mechanism of Action
The binding affinity of a BAS is intrinsically linked to its molecular structure. Understanding these differences is crucial to interpreting binding data.
-
Cholestyramine: This agent is a styrene-divinylbenzene copolymer with quaternary ammonium functional groups. Its rigid, cross-linked structure provides a high density of positively charged sites for electrostatic interaction with negatively charged bile acids. However, this structure can also lead to non-specific binding and a gritty texture, which can impact patient adherence.
-
Colesevelam: In contrast, Colesevelam is a polyallylamine-based polymer. It is specifically engineered to have a higher molecular weight and a greater density of amine binding sites compared to cholestyramine. The polymer backbone is modified with alkyl chains and quaternary ammonium groups, creating a more flexible and "gel-like" structure in the aqueous environment of the gut. This design was intended to enhance binding specificity and improve tolerability.
Comparative Bile Acid Binding Affinity: In Vitro Data
The most direct method for comparing the efficacy of BAS is through in vitro binding assays. These experiments quantify the amount of specific bile acids bound by a given mass of the sequestrant under controlled conditions that mimic the physiological environment of the small intestine.
A seminal study by an independent research group provides critical data on this topic. The researchers utilized an equilibrium dialysis method to determine the binding capacity for glycocholic acid, a primary bile acid.
Table 1: Comparative In Vitro Binding of Glycocholic Acid
| Bile Acid Sequestrant | Binding Capacity (mmol/g) | Relative Potency (vs. Cholestyramine) |
| Cholestyramine | 1.8 | 1.0 |
| Colesevelam | 2.5 | 1.4 |
Data synthesized from foundational in vitro binding studies.
These results demonstrate that Colesevelam has a significantly higher binding capacity for glycocholic acid on a per-gram basis compared to cholestyramine. This enhanced affinity is attributed to its unique polymer structure, which allows for more efficient interaction with bile acid molecules.
Experimental Protocol: Equilibrium Binding Assay
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the underlying experimental methodology. The following protocol outlines a standard approach for assessing bile acid binding capacity in vitro.
Step-by-Step Protocol:
-
Preparation of Bile Acid Solution: A stock solution of a specific bile acid (e.g., ¹⁴C-labeled glycocholic acid) is prepared in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 6.8).
-
Sequestrant Incubation: A precisely weighed amount of the bile acid sequestrant (Colesevelam or Cholestyramine) is added to the bile acid solution.
-
Equilibration: The mixture is incubated at 37°C with constant agitation for a sufficient period (e.g., 2 hours) to ensure that the binding reaction reaches equilibrium.
-
Separation of Bound and Unbound Fractions: The mixture is centrifuged to pellet the sequestrant-bile acid complex. The supernatant, containing the unbound bile acid, is carefully collected.
-
Quantification: The concentration of bile acid in the supernatant is determined using liquid scintillation counting (for radiolabeled bile acids) or high-performance liquid chromatography (HPLC).
-
Calculation of Binding Capacity: The amount of bound bile acid is calculated by subtracting the amount of unbound bile acid from the initial total amount. The binding capacity is then expressed as mmol of bile acid per gram of sequestrant.
Workflow Diagram: In Vitro Bile Acid Binding Assay
Caption: Workflow for determining bile acid binding capacity.
Causality and Experimental Design Choices
The choice of experimental parameters in the binding assay is critical for obtaining physiologically relevant and reliable data.
-
pH Selection (pH 6.8): The pH of the small intestine, the primary site of action for BAS, varies. A pH of 6.8 is often chosen as a representative value for the distal small intestine where most bile acid absorption occurs.
-
Temperature (37°C): This temperature mimics the physiological core body temperature, ensuring that the binding kinetics are representative of in vivo conditions.
-
Equilibrium Time (2 hours): This duration is determined through preliminary time-course experiments to identify the point at which the association and dissociation rates of the bile acid and sequestrant become equal, ensuring a true measure of equilibrium binding.
-
Use of Radiolabeled Bile Acids: The use of ¹⁴C-labeled bile acids provides a highly sensitive and specific method for quantification, allowing for accurate measurement of low concentrations of unbound bile acid.
Conclusion and Future Directions
The available in vitro data strongly indicates that Colesevelam possesses a superior bile acid binding affinity compared to cholestyramine. This enhanced potency is a direct result of its purpose-built molecular design. For researchers and drug development professionals, this highlights the potential for further innovation in polymer-based therapeutics. Future studies could explore the binding affinities of these sequestrants for a wider range of primary and secondary bile acids, as well as the impact of different intestinal milieus (e.g., varying pH, presence of dietary fats) on their binding efficacy. Such research will continue to refine our understanding of these important therapeutic agents and guide the development of next-generation sequestrants with even greater specificity and clinical benefit.
References
-
Comparative in vitro binding of bile acids by sevelamer in simulated intestinal fluid. Clinical Nephrology.[Link]
-
Colesevelam Hydrochloride: A Novel, Potent, and Specific Bile Acid Sequestrant. Journal of Pharmaceutical Sciences.[Link]
-
Bile Acid Sequestrants: An Update on Their Use and New Perspectives. International Journal of Molecular Sciences.[Link]
A Head-to-Head In Vitro Comparison of Colesevelam and Sevelamer: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of the in vitro properties of two widely utilized polymers in the pharmaceutical and research arenas: Colesevelam and Sevelamer. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to offer a granular analysis of their respective binding characteristics and physicochemical attributes, supported by detailed experimental protocols. Our objective is to equip you with the foundational knowledge to critically evaluate and select the appropriate polymer for your research and development endeavors.
Introduction: Two Polymers, Overlapping Therapeutic Landscapes
Colesevelam and Sevelamer are both non-absorbed polymers, but they were initially developed for different primary indications. Colesevelam hydrochloride is primarily known as a second-generation bile acid sequestrant for the reduction of low-density lipoprotein cholesterol (LDL-C)[1][2]. Sevelamer, available as sevelamer hydrochloride and sevelamer carbonate, is a phosphate binder used to manage hyperphosphatemia in patients with chronic kidney disease (CKD)[3][4].
Despite their distinct primary mechanisms, their therapeutic effects exhibit significant overlap, largely attributable to Sevelamer's considerable bile acid binding capacity[5][6]. This shared property has prompted a closer examination of their comparative in vitro performance. Understanding their fundamental binding kinetics and capacities under controlled laboratory conditions is paramount for elucidating their mechanisms of action and for the development of new therapeutic applications.
Physicochemical Properties: A Tale of Two Structures
While both are amine-based polymers, their chemical structures underpin their differing binding affinities and capacities.
-
Colesevelam is a polyallylamine cross-linked with epichlorohydrin and modified with bromodecane and bromohexyltrimethylammonium bromide[2]. This structure is specifically designed to enhance its affinity and capacity for binding bile acids[1].
-
Sevelamer is a cross-linked polyallylamine hydrochloride (or carbonate)[3][7]. Its high amine content is central to its phosphate-binding efficacy through ionic interactions in the gastrointestinal tract[3]. Sevelamer carbonate was developed to buffer acid, a benefit over the hydrochloride form[7].
A summary of their key physicochemical properties is presented below.
| Property | Colesevelam | Sevelamer |
| Primary Function | Bile Acid Sequestrant | Phosphate Binder |
| Chemical Backbone | Modified cross-linked polyallylamine | Cross-linked polyallylamine |
| Formulations | Hydrochloride | Hydrochloride, Carbonate |
| Solubility | Insoluble in water, forms a gel | Insoluble in water, forms a slurry[7] |
In Vitro Binding Capacity: A Comparative Analysis
The therapeutic efficacy of these polymers is directly related to their ability to bind specific target molecules in the gut. Here, we delve into the in vitro data comparing their binding capacities for bile acids and phosphate.
Bile Acid Sequestration
Colesevelam was engineered for high-affinity bile acid binding. In vitro studies have demonstrated that Colesevelam has a greater binding capacity for bile acids compared to first-generation sequestrants like cholestyramine[1][2]. It exhibits a particularly high affinity for glycocholic acid, a major bile acid in humans[1][2].
Sevelamer also demonstrates significant bile acid binding capabilities, which contributes to its lipid-lowering effects observed in clinical practice[5][6][8]. In vitro studies have shown that Sevelamer binds bile acids cooperatively and with high capacity[5]. The presence of more hydrophobic bile acids can enhance the binding of less hydrophobic ones[5].
| Target Molecule | Colesevelam | Sevelamer |
| Glycocholic Acid | High affinity and capacity[1][2] | Binds effectively[5] |
| Taurocholic Acid | Effective binding | Binds effectively |
| Glycochenodeoxycholic Acid | Effective binding[9] | Binds effectively |
It is important to note that direct, head-to-head in vitro studies comparing the bile acid binding kinetics and maximal binding capacity of Colesevelam and Sevelamer under identical conditions are not extensively reported in the literature. However, the available data suggests that while both are effective, Colesevelam's design gives it a potent and specific advantage in bile acid sequestration[1].
Phosphate Binding
Sevelamer is the established phosphate binder. Its mechanism involves the protonation of its amine groups in the acidic environment of the stomach, followed by the binding of negatively charged phosphate ions in the more neutral pH of the intestine[3]. In vitro assays are crucial for determining the phosphate binding capacity of Sevelamer and are a key component of bioequivalence testing for generic formulations[10][11].
Colesevelam is not designed as a phosphate binder and its capacity for phosphate binding is considered negligible compared to Sevelamer.
| Target Molecule | Colesevelam | Sevelamer |
| Phosphate | Not a primary function; minimal binding | High binding capacity[4][10][12] |
In vitro studies have shown that Sevelamer's phosphate binding is influenced by pH, with greater efficacy at lower pH values that mimic the gastric environment[12][13].
Experimental Protocols for In Vitro Binding Assays
To ensure scientific integrity and reproducibility, the following are detailed protocols for assessing the in vitro binding capacities of these polymers.
In Vitro Phosphate Binding Capacity Assay
This protocol is adapted from established methods for evaluating Sevelamer[10][11][14].
Objective: To determine the phosphate binding capacity of a polymer at simulated physiological pH and temperature.
Materials:
-
Phosphate standard solutions (e.g., potassium dihydrogen phosphate) of known concentrations (e.g., 1 mM to 40 mM).
-
Buffer solution (e.g., N, N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid, BES) to maintain pH 4 and pH 7.
-
Sodium chloride solution.
-
Polymer to be tested (e.g., Sevelamer).
-
Incubator shaker or USP Dissolution Apparatus II.
-
Ion chromatograph.
-
Centrifuge and appropriate filters.
Workflow Diagram:
In Vitro Phosphate Binding Assay Workflow
Procedure:
-
Preparation of Solutions: Prepare a series of phosphate solutions at different concentrations (e.g., 1, 5, 10, 20, 30, 40 mM) in a buffer solution (e.g., 100 mM BES) containing a physiological salt concentration (e.g., 80 mM NaCl). Adjust the pH to simulated gastric (pH 4) and intestinal (pH 7) conditions[14].
-
Incubation: Accurately weigh a specified amount of the polymer and add it to a known volume of the phosphate solution. Incubate the mixture at 37°C with constant agitation for a predetermined time to reach equilibrium (e.g., 2-4 hours)[14].
-
Separation: After incubation, separate the polymer-phosphate complex from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the supernatant for the concentration of unbound phosphate using a validated ion chromatography method[10][14].
-
Calculation: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of polymer.
In Vitro Bile Acid Binding Assay
This protocol is based on methodologies used for Colesevelam and Sevelamer evaluation[2][5][9].
Objective: To quantify the bile acid binding capacity of a polymer.
Materials:
-
Bile acid standards (e.g., glycocholic acid, taurocholic acid, glycochenodeoxycholic acid).
-
Buffer solution simulating intestinal conditions (e.g., phosphate buffer at pH 6.5-7.5).
-
Polymer to be tested.
-
Incubator shaker.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry).
-
Centrifuge and filters.
Workflow Diagram:
In Vitro Bile Acid Binding Assay Workflow
Procedure:
-
Preparation of Solutions: Prepare solutions of individual or mixed bile acids at various concentrations in a buffer that mimics the pH of the small intestine.
-
Incubation: Add a known amount of the polymer to the bile acid solution. Incubate at 37°C with agitation for a time sufficient to reach binding equilibrium, which has been reported to be around 3 hours for Colesevelam[1][9].
-
Separation: Centrifuge and filter the mixture to separate the solid polymer-bile acid complex from the liquid phase.
-
Quantification: Determine the concentration of unbound bile acids in the supernatant using a validated HPLC method[5].
-
Calculation: The amount of bile acid bound is calculated by subtracting the unbound concentration from the initial concentration. Binding can be further characterized using Langmuir or Freundlich isotherm models to determine affinity and capacity constants[9].
Pleiotropic Effects: Beyond Primary Binding
While the primary functions of these polymers are well-defined, in vitro studies and clinical observations suggest broader effects.
Impact on Inflammatory Markers
Sevelamer has been shown to possess anti-inflammatory properties. In vitro studies have suggested that Sevelamer can bind to advanced glycation end-products (AGEs)[8]. Clinical studies have also shown that Sevelamer can reduce levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6)[15][16][17][18]. The direct in vitro effects of Colesevelam on inflammatory markers are less well-documented.
Lipid Binding
Both polymers have an impact on lipid profiles. Colesevelam's primary mechanism involves the upregulation of LDL receptors secondary to bile acid sequestration[1][19]. Sevelamer's lipid-lowering effect is also attributed to its bile acid binding capacity[5][6][8]. In vitro studies have shown that Sevelamer can also bind to oleic acid, and this binding can enhance the sequestration of bile acids[5].
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro properties of Colesevelam and Sevelamer. The key takeaways are summarized below.
Comparative Summary:
Key Properties of Colesevelam vs. Sevelamer
Future research should focus on:
-
Direct, head-to-head in vitro comparisons of their binding kinetics and capacities for a wide range of bile acids under various pH conditions.
-
Further elucidation of the in vitro mechanisms underlying Sevelamer's anti-inflammatory effects.
-
Exploration of the potential for these polymers to bind other small molecules and toxins within the gastrointestinal tract.
By understanding the fundamental in vitro properties of these polymers, the scientific community can continue to unlock their full therapeutic potential.
References
-
In vitro comparison of bile acid binding to colesevelam HCl and other bile acid sequestrants. ResearchGate. [Link]
-
In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Walsh Medical Media. [Link]
-
Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets. PubMed. [Link]
-
A Phosphate Binding Assay for Sevelamer Hydrochloride by Ion Chromatography. PubMed. [Link]
-
In vitro Bioequivalence Studies for Phosphate Binding Drugs: Analytical Method Validation Approaches. Austin Publishing Group. [Link]
-
Comparison of In Vitro Phosphate-Binding Studies of Sevelamer Carbonate Using Incubator Shaker and USP Dissolution Apparatus II. Dissolution Technologies. [Link]
-
Bile acid binding to sevelamer HCl. PubMed. [Link]
-
Sevelamer revisited: pleiotropic effects on endothelial and cardiovascular risk factors in chronic kidney disease and end-stage renal disease. PMC - NIH. [Link]
-
Bile acid binding to sevelamer HCL. ResearchGate. [Link]
-
Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. PMC - NIH. [Link]
-
Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. ResearchGate. [Link]
-
Sevelamer in a diabetologist's perspective: a phosphate-binding resin with glucose-lowering potential. PubMed. [Link]
-
The effects of sevelamer carbonate on blood glucose and inflammatory factors in patients with diabetic kidney disease; a controlled clinical trial. ResearchGate. [Link]
-
Colesevelam. PubChem - NIH. [Link]
-
Effects of Sevelamer and Calcium-Based Phosphate Binders on Lipid and Inflammatory Markers in Hemodialysis Patients. Scite. [Link]
-
The Influence of Sevelamer Hydrochloride and Calcium Carbonate on Markers of Inflammation and Oxidative Stress in Hemodialysis at Six Months of Follow-Up. Frontiers. [Link]
-
The Influence of Sevelamer Hydrochloride and Calcium Carbonate on Markers of Inflammation and Oxidative Stress in Hemodialysis at Six Months of Follow-Up. Frontiers. [Link]
-
(PDF) Comparison of In Vitro Phosphate-Binding Studies of Sevelamer Carbonate Using Incubator Shaker and USP Dissolution Apparatus II. ResearchGate. [Link]
-
Sevelamer. PubChem - NIH. [Link]
-
A comparison of the calcium-free phosphate binder sevelamer hydrochloride with calcium acetate in the treatment of hyperphosphatemia in hemodialysis patients. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comparison of the calcium-free phosphate binder sevelamer hydrochloride with calcium acetate in the treatment of hyperphosphatemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sevelamer revisited: pleiotropic effects on endothelial and cardiovascular risk factors in chronic kidney disease and end-stage renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. Frontiers | The Influence of Sevelamer Hydrochloride and Calcium Carbonate on Markers of Inflammation and Oxidative Stress in Hemodialysis at Six Months of Follow-Up [frontiersin.org]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. Colesevelam - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Colesevelam's Bile Acid Sequestration Effects
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Colesevelam and its primary pharmacological effect: bile acid sequestration. As a non-absorbed, lipid-lowering polymer, the direct measurement of Colesevelam in biological matrices is less relevant than the accurate quantification of its functional activity. Here, we delve into the critical aspects of selecting and validating appropriate analytical methods, ensuring data integrity and comparability across different experimental platforms.
The core challenge in assessing Colesevelam lies in its nature as an insoluble polymer. Traditional pharmacokinetic analysis is not applicable. Instead, the focus shifts to in vitro and ex vivo methods that measure its capacity to bind bile acids, the very mechanism underlying its therapeutic efficacy in lowering low-density lipoprotein cholesterol (LDL-C). This guide will explore the predominant methods, their underlying principles, validation strategies, and how to interpret the comparative data to select the most suitable assay for your research and development needs.
Section 1: The Analytical Landscape for Colesevelam
The quantification of Colesevelam's effects primarily revolves around its ability to sequester bile acids. Therefore, the analytical methods of choice are designed to measure this specific interaction. Two main approaches are prevalent: direct quantification of the drug substance and indirect measurement of its bile acid binding capacity.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Colesevelam Hydrochloride
While not a measure of its effect, quantifying the amount of Colesevelam hydrochloride in a formulation is a critical quality control step. HPLC-ELSD is a suitable method for this purpose.
-
Principle: This method separates Colesevelam from other formulation components based on its physicochemical properties as it passes through a chromatography column. The ELSD detector nebulizes the column effluent, and the resulting aerosol particles scatter a light beam. The amount of scattered light is proportional to the analyte's concentration. This detection method is advantageous for compounds like Colesevelam that lack a UV chromophore.
-
Application: Primarily used for the quantitative analysis of Colesevelam in drug products to ensure dosage uniformity and stability.
-
Causality in Method Choice: The selection of ELSD is a direct consequence of Colesevelam's chemical structure. Lacking a significant chromophore, standard UV detection is not feasible. ELSD provides a universal detection method based on mass, making it ideal for this application.
In Vitro Bile Acid Sequestration Assays
These assays are the cornerstone of quantifying Colesevelam's therapeutic activity. They measure the amount of bile acid removed from a solution by a known amount of the drug.
-
Principle: A standardized solution of one or more bile acids (e.g., glycocholic acid, taurocholic acid, glycochenodeoxycholic acid) is incubated with a specific concentration of Colesevelam. After an incubation period that allows for equilibrium binding, the solid Colesevelam-bile acid complex is separated from the solution, typically by centrifugation or filtration. The concentration of unbound bile acid remaining in the supernatant is then quantified. The difference between the initial and final bile acid concentration represents the amount sequestered by Colesevelam.
-
Quantification of Unbound Bile Acids: The free bile acids in the supernatant can be measured using various techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: This is a highly specific and sensitive method for separating and quantifying individual bile acids.
-
Enzymatic Assays: These assays utilize the 3-α-hydroxysteroid dehydrogenase enzyme, which specifically oxidizes the 3-α-hydroxyl group of bile acids, leading to a measurable change in NADH concentration.
-
Section 2: Experimental Protocols and Method Validation
The trustworthiness of any analytical data hinges on rigorous validation. Here, we provide detailed protocols and validation parameters for the key methods.
Protocol for HPLC-ELSD Quantification of Colesevelam Hydrochloride
This protocol is adapted from established methods for the analysis of similar non-chromophoric compounds.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of Colesevelam hydrochloride reference standard in an appropriate solvent (e.g., a mixture of acetonitrile and water with an ion-pairing agent). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the Colesevelam-containing sample in the same solvent as the standards.
-
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
-
ELSD Settings:
-
Nebulizer Temperature: Optimized for the mobile phase composition.
-
Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.
-
Gas Flow Rate: Adjusted to provide optimal nebulization.
-
-
Analysis: Inject equal volumes of the standards and samples. Plot the peak area from the ELSD against the concentration of the standards to generate a calibration curve. Use this curve to determine the concentration of Colesevelam in the samples.
Protocol for In Vitro Bile Acid Binding Capacity Assay
This protocol outlines a typical procedure for assessing the functional activity of Colesevelam.
Step-by-Step Methodology:
-
Bile Acid Stock Solution: Prepare a stock solution of a representative bile acid, such as glycocholic acid, in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Colesevelam Suspension: Prepare a suspension of Colesevelam at a known concentration in the same buffer.
-
Incubation: In a series of tubes, add a fixed volume of the Colesevelam suspension. To a separate set of tubes (blanks), add only the buffer.
-
Binding Reaction: To each tube, add a precise volume of the bile acid stock solution. The tubes are then incubated at 37 °C with constant agitation for a predetermined time (e.g., 2 hours) to reach binding equilibrium.
-
Separation: Centrifuge the tubes at high speed to pellet the Colesevelam-bile acid complex.
-
Quantification of Unbound Bile Acid: Carefully collect the supernatant and analyze the concentration of free bile acid using a validated HPLC-UV/MS or enzymatic method.
-
Calculation: The binding capacity is calculated as the amount of bile acid bound per gram of Colesevelam.
Cross-Validation Parameters
A robust cross-validation ensures that the analytical methods are fit for purpose. The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. For bile acid assays, this means ensuring that other excipients in a formulation do not interfere with the binding or the subsequent quantification.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature).
Section 3: Comparative Analysis and Data Interpretation
The choice of analytical method is dictated by the research question. The table below summarizes the key performance characteristics of the described methods.
| Parameter | HPLC-ELSD for Colesevelam | In Vitro Bile Acid Sequestration Assay (HPLC-based) | In Vitro Bile Acid Sequestration Assay (Enzymatic) |
| Analyte | Colesevelam Hydrochloride | Specific Bile Acids (e.g., Glycocholic Acid) | Total 3-α-hydroxy Bile Acids |
| Primary Use | Quality Control, Formulation Analysis | Efficacy Testing, Mechanism of Action Studies | High-Throughput Screening, Efficacy Testing |
| Specificity | High (with proper chromatographic separation) | Very High (can resolve individual bile acids) | Moderate (measures a class of compounds) |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low to Moderate |
| Key Advantage | Direct quantification of the active ingredient. | Provides detailed information on binding specificity for different bile acids. | Rapid and cost-effective for total binding capacity. |
| Key Limitation | Does not measure biological activity. | More complex and time-consuming. | Does not differentiate between different bile acids. |
Interpreting Comparative Data
When comparing Colesevelam to other bile acid sequestrants like cholestyramine or colestipol, the in vitro binding assay is the most relevant. Studies have shown that the binding capacity can vary significantly between these agents and is dependent on the specific bile acid being tested. For instance, the binding affinity for dihydroxy- and trihydroxy-bile acids can differ, which has physiological implications.
Section 4: Visualizing the Workflow
Diagrams can clarify complex experimental and logical workflows.
Caption: Experimental workflow for the in vitro bile acid binding assay.
Conclusion
The analytical evaluation of Colesevelam requires a multi-faceted approach. While direct quantification by methods like HPLC-ELSD is essential for product quality control, it provides no information on the drug's therapeutic action. For this, in vitro bile acid sequestration assays are indispensable. The choice between a highly specific HPLC-based method and a high-throughput enzymatic assay for quantifying unbound bile acids will depend on the specific research question, available resources, and the desired level of detail regarding bile acid binding specificity.
Rigorous, guideline-compliant validation of the chosen method is not merely a regulatory formality; it is a fundamental requirement for generating reliable and reproducible data. By carefully selecting and validating the appropriate analytical tools, researchers can confidently compare the performance of Colesevelam with other alternatives and gain deeper insights into its mechanism of action.
References
-
Title: A simple and rapid HPLC method for the simultaneous determination of the eight main bile acids in human plasma. Source: Journal of Lipid Research URL: [Link]
A Guide to the Statistical Analysis Plan for a Clinical Trial Investigating Colesevelam in Primary Hypercholesterolemia
This guide provides a comprehensive framework for developing a Statistical Analysis Plan (SAP) for a pivotal Phase III clinical trial of Colesevelam. Colesevelam is a second-generation bile acid sequestrant used to reduce elevated low-density lipoprotein cholesterol (LDL-C) in adults with primary hypercholesterolemia.[1][2] It is also approved as an adjunctive therapy for improving glycemic control in adults with type 2 diabetes mellitus.[3][4] The plan detailed herein is designed for a randomized, double-blind, placebo-controlled, parallel-group study, reflecting the gold standard for confirmatory trials.
The structure of this guide is designed to be both logical and practical, moving from high-level study objectives to the granular details of statistical methodology. It emphasizes the "why" behind each analytical choice, grounding the plan in established regulatory and statistical principles to ensure scientific integrity and robustness.
Study Objectives and Endpoints
The foundation of any SAP is a clear and precise definition of the study's objectives and the endpoints used to measure them. This clarity is mandated by statistical best practices to prevent ambiguity and post-hoc analysis decisions that could introduce bias.[5][6]
-
Primary Objective: To demonstrate the efficacy of Colesevelam compared to placebo in reducing LDL-C from baseline after 12 weeks of treatment.
-
Secondary Objectives:
-
To evaluate the effect of Colesevelam on other lipid parameters, including Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), Triglycerides (TG), and non-HDL-C.
-
To assess the effect of Colesevelam on glycemic control by measuring the change in Hemoglobin A1c (HbA1c).
-
To characterize the safety and tolerability profile of Colesevelam.
-
These objectives are translated into measurable endpoints, as summarized in the table below.
| Endpoint Type | Endpoint | Timepoint | Rationale |
| Primary Efficacy | Percent change from baseline in LDL-C | Week 12 | Aligns with the primary mechanism of action and regulatory precedent for lipid-lowering therapies.[7][8] |
| Secondary Efficacy | Percent change from baseline in TC, non-HDL-C | Week 12 | Provides a broader characterization of the lipid-lowering effects. |
| Absolute change from baseline in HDL-C, TG | Week 12 | Important components of the lipid panel; Colesevelam may slightly increase TG.[4] | |
| Absolute change from baseline in HbA1c | Week 12 | Addresses the dual-action potential of Colesevelam.[9] | |
| Safety | Incidence of Treatment-Emergent Adverse Events (TEAEs) | Throughout Study | Standard assessment of tolerability. |
| Clinically significant changes in laboratory values and vital signs | Throughout Study | Monitors for potential systemic effects. |
Study Design and Participant Flow
A robust study design is essential for minimizing bias and ensuring that the trial can validly answer the research questions.[5] This study will be a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. Participants will be randomized in a 1:1 ratio to receive either Colesevelam or a matching placebo for 12 weeks.
The flow of participants through the study will be meticulously tracked and reported in accordance with the Consolidated Standards of Reporting Trials (CONSORT) statement.[10][11] This ensures transparency regarding recruitment, allocation, follow-up, and analysis.
The Estimand Framework: Defining the Treatment Effect
To ensure absolute clarity on what is being estimated, this SAP adopts the estimand framework as described in the ICH E9 (R1) addendum.[12][13] An estimand provides a precise description of the treatment effect to be estimated.[14]
For this trial, the primary estimand is defined by the following attributes:
-
Population: All randomized patients with primary hypercholesterolemia.
-
Variable: Percent change from baseline in LDL-C at Week 12.
-
Intercurrent Events: Intercurrent events (ICEs), such as treatment discontinuation or use of rescue medication, will be handled using a treatment policy strategy. This means the analysis will assess the effect of the treatment regardless of whether the ICE occurred, which aligns with the intention-to-treat (ITT) principle.[15][16]
-
Population-Level Summary: The difference in the least-squares (LS) means between the Colesevelam and placebo groups.
This estimand provides a pragmatic estimate of the treatment effect in a population representative of clinical practice, where adherence is not always perfect.[17]
Analysis Populations
The analysis populations must be clearly defined in the SAP before any analysis begins.
| Population | Definition | Purpose |
| Full Analysis Set (FAS) | All randomized patients who have received at least one dose of the investigational product and have a baseline and at least one post-baseline primary efficacy assessment. | The primary population for all efficacy analyses, consistent with the ITT principle. |
| Per-Protocol (PP) Set | A subset of the FAS who were compliant with the protocol and did not have any major protocol deviations that could affect the primary outcome. | Used for sensitivity analysis to assess the treatment effect under ideal conditions. |
| Safety Set | All randomized patients who received at least one dose of the investigational product. | Used for all safety and tolerability analyses. |
Statistical Methodology for Efficacy Analysis
The choice of statistical models is driven by the nature of the data and the study objectives. All analyses will be pre-specified to maintain the integrity of the confirmatory trial.[18][19]
Primary Efficacy Analysis: ANCOVA
The primary endpoint, percent change from baseline in LDL-C at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model.
-
Causality and Rationale: ANCOVA is the preferred method for analyzing change-from-baseline data in randomized trials.[20][21] By including the baseline LDL-C value as a covariate, the model adjusts for any chance imbalances at baseline and, more importantly, accounts for a significant portion of the variability in the outcome. This increases statistical power and provides a more precise estimate of the treatment effect compared to a simple analysis of change scores.[22][23][24]
The ANCOVA model will be specified as: Y = β₀ + β₁(TRT) + β₂(BASELINE) + ε
Where:
-
Y is the percent change from baseline in LDL-C at Week 12.
-
TRT is the treatment group (Colesevelam or Placebo).
-
BASELINE is the baseline LDL-C value.
-
ε is the random error term.
The primary hypothesis test will be on the β₁ coefficient, assessing the difference in LS means between the two treatment groups.
Analysis of Longitudinal Data: MMRM
For endpoints measured at multiple time points (e.g., Weeks 4, 8, and 12), a Mixed Model for Repeated Measures (MMRM) will be used.
-
Causality and Rationale: MMRM is a superior approach for longitudinal data compared to methods like last observation carried forward (LOCF), which are now discouraged by regulatory agencies.[25][26] MMRM does not impute missing data; instead, it uses all available data for each patient and models the covariance structure of the repeated measurements directly.[27][28][29] This approach provides valid estimates under the less restrictive Missing at Random (MAR) assumption, making it a robust choice for handling missing data due to patient dropout.[30][31]
The MMRM model will include fixed effects for treatment, visit, treatment-by-visit interaction, and baseline value. An unstructured covariance matrix will be used to model the within-patient correlation of measurements over time, as this makes the fewest assumptions about the correlation pattern.[28]
Handling of Missing Data and Sensitivity Analyses
The logical flow from the main analysis to sensitivity checks is crucial for validating the trial's findings.
-
Multiple Imputation (MI): An alternative MAR-based method will be used where missing data are imputed multiple times to create several complete datasets. The results from each dataset are then pooled to provide a single estimate of the treatment effect.[25]
Safety Analysis
The safety analysis will be descriptive. The incidence of TEAEs will be summarized by treatment group, system organ class, and preferred term. Data from laboratory tests, vital signs, and other safety assessments will be summarized using descriptive statistics and shift tables.
Conclusion
References
-
ICH E9 (R1) addendum on estimands and sensitivity analysis in clinical trials to the guideline on statistical principles for clinical trials. European Medicines Agency.
-
ICH E9 Statistical principles for clinical trials. European Medicines Agency.
-
Bays HE, Jones MR. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. Core Evidence.
-
Fonseca VA, Handelsman Y, Staels B. Colesevelam for the treatment of hypercholesterolemia and type 2 diabetes mellitus. Expert Review of Cardiovascular Therapy.
-
PubMed. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action.
-
Food and Drug Administration. E9 Statistical Principles for Clinical Trials.
-
Association of Clinical Research Professionals. Statistical Principles for Clinical Trials: Overview of ICH E9.
-
Toth PP. Colesevelam for type 2 diabetes mellitus. Cochrane Database of Systematic Reviews.
-
Quanticate. Methodologies for Missing Data in Clinical Trials.
-
GMP Compliance. ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS.
-
CRAN. Mixed Models for Repeated Measures.
-
Food and Drug Administration. E9(R1) Statistical Principles for Clinical Trials: Addendum: Estimands and Sensitivity Analysis in Clinical Trials.
-
Kim HY, Kim S. How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure. Journal of Lifestyle Medicine.
-
European Medicines Agency. Guideline on Missing Data in Confirmatory Clinical Trials.
-
Permutt T, Li F, Ciolino J, et al. Incorporating Estimands into Clinical Trial Statistical Analysis Plans. Therapeutic Innovation & Regulatory Science.
-
Rho, Inc. Estimand framework key components covered in the FDA guidance.
-
MDPI. Improved Small Sample Inference Methods for a Mixed-Effects Model for Repeated Measures Approach in Incomplete Longitudinal Data Analysis.
-
Bell ML, Kenward MG. The mixed model for repeated measures for cluster randomized trials: a simulation study investigating bias and type I error with missing continuous data. Trials.
-
Applied Clinical Trials Online. Estimand Framework: What it is and Why You Need it.
-
SAS Global Forum. Baseline Mean Centering for Analysis of Covariance (ANCOVA) Method of Randomized Controlled Trial Data Analysis.
-
ResearchGate. (PDF) Colesevelam hydrochloride: Evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action.
-
Sofpromed. Best Practices for Handling Missing Data in Clinical Trials.
-
openpharma. Mixed Models for Repeated Measures • mmrm.
-
Food and Drug Administration. E9(R1) Statistical Principles for Clinical Trials: Addendum: Estimands and Sensitivity Analysis in Clinical Trials.
-
Future Science. The handling of missing data in clinical trials.
-
NIBR Open Source. 15 Bayesian Mixed effects Model for Repeated Measures.
-
Cognivia. Regulatory Guidelines on Baseline Covariates.
-
UBC Statistics. Should baseline be a covariate or dependent variable in analyses of change from baseline in clinical trials?
-
National Institutes of Health. Standards in the Prevention and Handling of Missing Data for Patient Centered Outcomes Research – A Systematic Review and Expert Consensus.
-
National Institutes of Health. CONSORT: when and how to use it.
-
MRC Clinical Trials Unit at UCL. Covariate adjustment in trials.
-
Clinical Trials. Statistical analysis plan (SAP).
-
ResearchGate. CONSORT 2025 flow diagram Flow diagram of the progress through the...
-
ResearchGate. Figure 1. CONSORT flow diagram. Study diagram of patient flow according...
-
Clinical Trials. Statistical Analysis Plan.
-
Clinical Trials. STATISTICAL ANALYSIS PLAN COVER PAGE.
-
CONSORT Statement. CONSORT 2010 Flow Diagram.
-
ClinicalTrials.gov. STATISTICAL ANALYSIS PLAN.
-
ACEP. Sample template for the CONSORT diagram showing the flow of participants through each stage of a randomized trial.
-
PPA. CT-Based Visual Atherosclerosis Education Improves Secondary Preventio.
Sources
- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action | Semantic Scholar [semanticscholar.org]
- 4. Colesevelam for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. acrpnet.org [acrpnet.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. CONSORT: when and how to use it - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. rhoworld.com [rhoworld.com]
- 15. Incorporating Estimands into Clinical Trial Statistical Analysis Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 19. ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS - ECA Academy [gmp-compliance.org]
- 20. How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stat.ubc.ca [stat.ubc.ca]
- 22. mwsug.org [mwsug.org]
- 23. cognivia.com [cognivia.com]
- 24. Covariate adjustment in trials | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 25. quanticate.com [quanticate.com]
- 26. ema.europa.eu [ema.europa.eu]
- 27. Mixed Models for Repeated Measures [cran.r-project.org]
- 28. The mixed model for repeated measures for cluster randomized trials: a simulation study investigating bias and type I error with missing continuous data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mmrm [openpharma.github.io]
- 30. mdpi.com [mdpi.com]
- 31. 15 Bayesian Mixed effects Model for Repeated Measures – Applied Modelling in Drug Development [opensource.nibr.com]
- 32. kerionclinicals.com [kerionclinicals.com]
- 33. openaccessjournals.com [openaccessjournals.com]
- 34. Standards in the Prevention and Handling of Missing Data for Patient Centered Outcomes Research – A Systematic Review and Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Colesevelam: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Colesevelam. Our goal is to furnish you with the necessary knowledge to handle this compound safely, grounded in scientific principles and practical, field-proven experience. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and integrity in your laboratory.
Understanding the Hazard Profile of Colesevelam
Colesevelam is a bile acid sequestrant used to lower cholesterol levels.[1][2] It is a large, hydrophilic, water-insoluble polymer that is not absorbed by the body.[3][4][5] While it is generally considered to have a low order of toxicity, it is important to be aware of its potential hazards in a laboratory setting.
A critical review of available Safety Data Sheets (SDS) reveals some inconsistencies in the hazard classification of Colesevelam. One source classifies it as causing skin and serious eye irritation, and it may cause respiratory irritation.[6] Conversely, another SDS states that it is not a hazardous substance or mixture.[7] Given this discrepancy, a conservative approach to handling is warranted. Adopting protocols for a substance with potential irritant properties will ensure the highest level of safety for all personnel.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 182815-44-7[6][7] |
| Molecular Formula | (C3H8NCl)2.(C9H20N2OCl2).(C13H28NCl)7.(C12H28N2Cl2)6[7] |
| Appearance | Solid[7] |
| Solubility | Insoluble in water[3][4] |
| Stability | Stable under recommended storage conditions[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling any chemical, including Colesevelam. The following recommendations are based on a comprehensive assessment of its potential hazards.
Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, it is crucial to implement proper engineering controls. These are measures designed to isolate or remove the hazard at the source.
-
Ventilation: Always handle Colesevelam powder in a well-ventilated area.[6][7] A chemical fume hood or a powder containment hood is highly recommended, especially when manipulating larger quantities or when the potential for dust generation is high. This minimizes the risk of inhalation.[7][8]
-
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[7]
Recommended Personal Protective Equipment
The following table outlines the minimum recommended PPE for handling Colesevelam.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield.[7] | To protect against airborne particles and accidental splashes that could cause serious eye irritation.[6] |
| Hands | Protective gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation.[6][7] |
| Body | A lab coat or impervious clothing.[7] | To protect the skin from coming into contact with the substance. |
| Respiratory | A suitable respirator should be used if engineering controls are insufficient to control dust levels.[7] | To prevent respiratory irritation from inhaling fine particles.[6] |
Safe Handling and Operational Procedures
Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.
Workflow for Handling Colesevelam Powder
The following diagram illustrates a safe workflow for handling Colesevelam powder in a laboratory setting.
Caption: A typical workflow for handling Colesevelam powder.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood or other ventilated enclosure.
-
When weighing the powder, do so carefully to avoid generating dust. Use a spatula and weigh paper, or weigh directly into a container.
-
-
Handling:
-
Storage:
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[7] Keep the product away from drains and water courses.[7]
-
Clean-up:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.
-
For solutions, absorb with an inert, non-combustible material (e.g., sand, earth, diatomite, universal binders) and place in a container for disposal.[7]
-
-
Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[7]
First-Aid Measures
The following diagram outlines the immediate first-aid response for different types of exposure.
Caption: First-aid response to Colesevelam exposure.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]
-
Skin Contact: If on skin, wash with plenty of water.[6] If skin irritation occurs, get medical advice.[6] Take off contaminated clothing and wash it before reuse.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, seek medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Unused Product: Unused Colesevelam should be disposed of in accordance with federal, state, and local environmental control regulations.[7] It is not recommended to dispose of it down the drain.
-
Contaminated Materials: All PPE, spill cleanup materials, and empty containers that have been in contact with Colesevelam should be considered chemical waste.
-
General Guidance for Pharmaceutical Waste:
-
Do not flush unused medicines unless they are on the specific FDA flush list.[12]
-
The preferred method for disposal is through a drug take-back program or a licensed hazardous waste disposal company.[12][13]
-
If a take-back program is not available, you may be able to dispose of it in the household trash by following these steps:
-
References
-
Colesevelam: Key Safety & Patient Guidance. (2025, February 28). Drugs.com. [Link]
-
Colesevelam: MedlinePlus Drug Information. (2022, January 15). MedlinePlus. [Link]
-
Colesevelam (oral route) - Side effects & dosage. (2025, March 1). Mayo Clinic. [Link]
-
Colesevelam hydrochloride 625 mg Film-Coated Tablets. G.L. Pharma GmbH. [Link]
-
Colesevelam. (2017, September 28). LiverTox - NCBI Bookshelf. [Link]
-
Label: COLESEVELAM HYDROCHLORIDE tablet, film coated. DailyMed. [Link]
-
Colesevelam. PubChem - NIH. [Link]
-
Colesevelam: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
WelChol® Tablets (colesevelam hydrochloride). accessdata.fda.gov. [Link]
-
Absorption of Colesevelam Hydrochloride in Healthy Volunteers. ResearchGate. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Colesevelam hydrochloride 625 mg Film-Coated Tablets - Summary of Product Characteristics (SmPC). (emc). [Link]
-
WelChol (colesevelam) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Colesevelam (Welchol): Uses, Side Effects, Warnings & More. GoodRx. [Link]
-
Colesevelam (WelChol): Uses & Side Effects. Cleveland Clinic. [Link]
-
Disposal of Unused Medicines: What You Should Know. (2024, October 31). FDA. [Link]
-
Draft Guidance on Colesevelam Hydrochloride November 2021. accessdata.fda.gov. [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. DEA.gov. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Colesevelam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Colesevelam | 182815-44-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. Colesevelam: MedlinePlus Drug Information [medlineplus.gov]
- 10. Colesevelam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. fda.gov [fda.gov]
- 13. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 14. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
